D-Cystine
Description
This compound has been reported in Glycine max, Morchella esculenta, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031752 | |
| Record name | Cystine D-form | |
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Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | D-Cystine | |
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CAS No. |
349-46-2, 923-32-0, 56-89-3 | |
| Record name | D-Cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cystine D-form | |
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| Record name | Cystine DL-form | |
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| Record name | Cystine D-form | |
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| Record name | Cystine | |
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| Record name | D-cystine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1RHN0Y0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTINE, DL- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06681CV9GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of D-Cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, D-amino acids in mammals were considered rare and of minor biological relevance compared to their L-enantiomers. However, a growing body of evidence has overturned this dogma, revealing crucial physiological roles for several D-amino acids, particularly in the nervous system. D-cysteine, the enantiomer of the semi-essential amino acid L-cysteine, has emerged as a significant signaling molecule with diverse biological functions. This technical guide provides a comprehensive overview of the biological significance of D-cysteine, focusing on its metabolism, signaling pathways, and therapeutic potential.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological functions of D-cysteine.
Table 1: Concentrations of D-Cysteine in Mammalian Tissues
| Tissue | Species | Concentration | Reference(s) |
| Embryonic Mouse Brain | Mouse | > 4 mM | [1] |
| Adult Mouse Brain | Mouse | 50 µM | [1] |
| Human Cerebrospinal Fluid | Human | 79 µM | [1] |
Table 2: Kinetic Parameters of Enzymes Involved in D-Cysteine Metabolism
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Species | Reference(s) |
| D-Amino Acid Oxidase (DAO) | D-Cysteine | 0.7 mM | 5.2 s⁻¹ | 7.4 x 10³ | Human | [2] |
| 3-Mercaptopyruvate Sulfurtransferase (3MST) | 3-Mercaptopyruvate | ~150 µM | ~3.5 s⁻¹ | 2.3 x 10⁴ | Human | [3] |
Table 3: Functional Effects of D-Cysteine
| Effect | System | Concentration | Magnitude of Effect | Reference(s) |
| Inhibition of Neural Progenitor Cell (NPC) Proliferation | Cultured Mouse Embryonic NPCs | 1 mM | ~50% reduction | [1] |
| H₂S Production (compared to L-cysteine pathway) | Mouse Cerebellum | Not specified | 7-fold greater | [2] |
| H₂S Production (compared to L-cysteine pathway) | Mouse Kidney | Not specified | 80-fold greater | [2] |
Signaling Pathways and Molecular Interactions
D-cysteine exerts its biological effects through distinct signaling pathways and molecular interactions.
Regulation of Neural Progenitor Cell Proliferation
In the developing mammalian brain, D-cysteine acts as a negative regulator of neural progenitor cell (NPC) proliferation.[1] This is mediated through the inhibition of the Akt signaling pathway, leading to the activation of the FoxO1 and FoxO3a transcription factors.[1]
References
The Emergence of an Endogenous Neuromodulator: A Technical Guide to D-Cysteine in the Mammalian Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, D-amino acids were largely considered "unnatural" isomers, confined to the realms of microorganisms. However, the discovery of free D-serine and D-aspartate in the mammalian brain shattered this dogma, revealing their crucial roles as signaling molecules, particularly in modulating N-methyl-D-aspartate (NMDA) receptor activity.[1][2][3] This guide delves into the discovery and characterization of a newer addition to this family of neuromodulators: endogenous D-cysteine. Despite being the amino acid with the fastest in vitro spontaneous racemization rate, its presence and function in mammals remained unexplored until recently.[1][2][3] This document provides a comprehensive technical overview of the key findings, experimental methodologies, and signaling pathways associated with endogenous D-cysteine in the mammalian brain.
Discovery and Quantification of Endogenous D-Cysteine
The identification of endogenous D-cysteine in the mammalian central nervous system was achieved through the development of sensitive and specific assays capable of resolving cysteine stereoisomers.[1][2][3] Two primary methods were instrumental in this discovery: chiral high-performance liquid chromatography (HPLC) and a novel stereospecific luciferase assay.[1][2][3] These techniques established the presence of D-cysteine in the adult mouse brain at concentrations of approximately 50 µM, which is about one-fifth the concentration of brain D-serine.[1][2] Furthermore, free D-cysteine was detected in human cerebrospinal fluid at a concentration of 79 µM.[1][2]
Quantitative Data on D-Cysteine Distribution
The following tables summarize the key quantitative findings regarding the distribution and concentration of D-cysteine in the mammalian brain.
Table 1: D-Cysteine Concentration in Various Brain Tissues and Fluids
| Sample Type | Species | Region/Fluid | Concentration (µM) | Key Finding |
| Brain Tissue | Mouse (Adult) | Whole Brain | ~50 | D-cysteine is present at a significant concentration in the adult brain.[1][2] |
| Cerebrospinal Fluid | Human | CSF | ~79 | D-cysteine is present in human CSF, suggesting a physiological role.[1][2] |
| Brain Tissue | Mouse (Embryonic) | Whole Brain | >4000 (>4 mM) | D-cysteine levels are over twentyfold higher in the embryonic brain compared to the adult.[1][2][3] |
Table 2: Regional and Cellular Distribution of D-Cysteine
| Species | Comparison | Region 1 / Cell Type 1 | Relative Level | Region 2 / Cell Type 2 | Key Finding |
| Mouse (Adult) | Brain Regions | Forebrain (PFC, Thalamus, Striatum, Hippocampus) | Enriched | Midbrain/Hindbrain (Pons/Medulla, Cerebellum) | D-cysteine is enriched in forebrain regions, paralleling the distribution of Serine Racemase (SR).[1][3] |
| Human (Postmortem) | Matter Type | White Matter | 10x Higher | Grey Matter | D-cysteine is significantly more abundant in white matter.[1] |
| Mouse (Cultured Cells) | Cell Type | Primary Cortical Neurons (PCNs) | 15x Greater | Primary Mixed Glial Cultures | D-cysteine appears to be primarily localized to neurons.[1][2] |
Biosynthesis and Developmental Regulation
The structural similarity between cysteine and serine led to the hypothesis that Serine Racemase (SR), the enzyme that generates D-serine from L-serine, might also function as a cysteine racemase.[1][2] This was supported by the finding that D-cysteine levels are reduced by 80% in the brains of adult SR knockout (SR-/-) mice.[2][3] This suggests that SR is a primary biosynthetic enzyme for D-cysteine in the brain.[2][3]
The concentration of D-cysteine is under tight developmental control. Its levels are dramatically enriched in the embryonic mouse brain, exceeding 4 mM, and decrease sharply during early postnatal life.[1][2][3] This temporal expression is inversely correlated with D-serine, whose levels increase over the same period.[1] This dynamic regulation points to a specific role for D-cysteine during neurodevelopment.
Signaling Pathway and Function in Neurodevelopment
A primary function of D-cysteine during brain development is the regulation of neural progenitor cell (NPC) dynamics.[1][4][5] D-cysteine, but not D-serine or L-cysteine, reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%.[1][2][3]
This antiproliferative effect is mediated by the Akt-FoxO signaling axis.[2][3][6] D-cysteine inhibits the phosphorylation of Protein Kinase B (Akt), which in turn leads to the disinhibition of the transcription factors FoxO1 and FoxO3a.[1][2][7] Activated FoxO proteins can then translocate to the nucleus to regulate genes involved in cell proliferation. An unbiased screen identified the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) as a putative D-cysteine-binding protein, suggesting a mechanism by which D-cysteine may initiate this signaling cascade.[1][4][5]
It is important to note that while D-cysteine can be a metabolic precursor for hydrogen sulfide (H₂S) via the enzyme D-amino acid oxidase (DAAO), its antiproliferative effects in NPCs appear to be independent of H₂S production.[1][3][8]
Experimental Protocols and Visualizations
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the detection and quantification of D-cysteine from brain tissue samples.
Visualization of D-Cysteine Signaling Pathway
This diagram illustrates the proposed signaling pathway by which D-cysteine regulates neural progenitor cell proliferation.
Detailed Experimental Protocols
Chiral HPLC for D- and L-Cysteine Quantification
This method is considered the gold standard for resolving stereoisomeric mixtures and allows for sensitive determination of absolute D-cysteine concentration.[3]
Objective: To separate and quantify D-cysteine and L-cysteine in brain tissue lysates.
Materials:
-
Brain tissue
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Deproteinization agent (e.g., perchloric acid)
-
4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for fluorescent labeling
-
Chiral HPLC column (e.g., teicoplanin-based CHIROBIOTIC T)
-
HPLC system with a fluorescence detector
Protocol:
-
Sample Preparation:
-
Harvest and weigh brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Deproteinize the homogenate by adding a final concentration of 0.4 M perchloric acid, followed by centrifugation to pellet proteins.
-
Collect the supernatant and neutralize it with potassium carbonate.
-
-
Derivatization:
-
To the supernatant, add a solution of ABD-F to fluorescently label the free thiol groups of cysteine enantiomers.
-
Incubate the mixture under specific conditions (e.g., 60°C for 10 minutes) to allow the reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the D- and L-cysteine-ABD derivatives using a chiral column with an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector (e.g., excitation at 380 nm, emission at 510 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of D- and L-cysteine standards that have undergone the same derivatization process.
-
Calculate the concentration of D- and L-cysteine in the samples by comparing their peak areas to the standard curve.
-
D-Cysteine Stereospecific Luciferase Assay
This high-throughput assay was developed for its simplicity and specificity in measuring D-cysteine levels.[1][3]
Objective: To specifically measure D-cysteine concentrations in tissue lysates.
Materials:
-
Tissue lysate (prepared as in the HPLC protocol)
-
D-cysteine-specific luciferase enzyme system
-
Luciferin substrate
-
Luminometer
Protocol:
-
Reaction Setup:
-
In a microplate, combine the tissue lysate with the D-cysteine luciferase reaction mixture. This mixture contains a specific enzyme that acts on D-cysteine to catalyze a reaction that ultimately produces light in the presence of luciferin and ATP.
-
-
Luminescence Measurement:
-
Incubate the plate for a defined period at room temperature.
-
Measure the luminescence signal using a luminometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of D-cysteine.
-
Determine the D-cysteine concentration in the samples by interpolating their luminescence readings from the standard curve.
-
The assay demonstrates high specificity, with minimal cross-reactivity against L-cysteine and other biological thiols.[3]
-
Immunoprecipitation and Mass Spectrometry for Binding Partner Identification
This unbiased screen was used to identify proteins that interact with D-cysteine.[1][4][5]
Objective: To identify putative D-cysteine binding proteins in neural progenitor cells.
Materials:
-
Cultured neural progenitor cells (NPCs)
-
Lysis buffer
-
D-cysteine-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Protocol:
-
Cell Lysis:
-
Lyse cultured NPCs to release cellular proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with a D-cysteine-specific antibody to allow the formation of D-cysteine-protein-antibody complexes.
-
Add Protein A/G magnetic beads to the mixture to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an elution buffer.
-
Digest the eluted proteins into smaller peptides using an enzyme like trypsin.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by matching the experimental peptide fragmentation patterns against a protein sequence database. This approach led to the identification of MARCKS as a putative D-cysteine binding partner.[1][4]
-
Conclusion and Future Directions
The discovery of endogenous D-cysteine in the mammalian brain marks a significant advancement in our understanding of D-amino acid signaling.[1][9] Its high concentration during embryonic development and its potent ability to regulate neural progenitor cell proliferation through the Akt-FoxO pathway establish it as a key player in corticogenesis.[1][2][4] The identification of Serine Racemase as its likely biosynthetic enzyme and MARCKS as a potential binding partner provides critical targets for future investigation.[1][2][4]
For drug development professionals, these findings open new avenues for therapeutic intervention in neurodevelopmental disorders. Modulating D-cysteine levels or targeting its downstream signaling components could offer novel strategies for conditions characterized by aberrant NPC proliferation. Further research is needed to fully elucidate the physiological and pathological roles of D-cysteine in the mature brain and to explore the therapeutic potential of targeting this novel signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 9. search.library.ucla.edu [search.library.ucla.edu]
D-Cysteine: A Novel Endogenous Signaling Molecule in the Central Nervous System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Emerging evidence has identified D-cysteine, the D-enantiomer of the amino acid cysteine, as a novel and physiologically significant signaling molecule within the mammalian central nervous system (CNS). Traditionally overshadowed by its L-isoform, D-cysteine is now recognized for its dynamic regulation and multifaceted roles, particularly in neurodevelopment and neuromodulation. This technical guide provides a comprehensive overview of the current understanding of D-cysteine's synthesis, degradation, and signaling pathways in the CNS. It details its function as a negative regulator of neural progenitor cell proliferation through the Akt/FoxO signaling axis and explores its indirect modulation of synaptic activity via hydrogen sulfide (H₂S) production. This document consolidates key quantitative data, presents detailed experimental protocols for the study of D-cysteine, and provides visual representations of its signaling cascades and experimental workflows to facilitate further research and therapeutic exploration.
Introduction
For decades, D-amino acids were largely considered anomalies in mammalian systems. However, recent advancements in analytical techniques have unveiled their endogenous presence and critical biological functions, particularly within the CNS.[1] D-cysteine, in particular, has been identified as a key player in regulating neural progenitor cell homeostasis during brain development.[2][3] Its synthesis from L-cysteine is catalyzed by serine racemase (SR), and its degradation is mediated by D-amino acid oxidase (DAAO).[1][4] This guide will delve into the molecular mechanisms underlying D-cysteine's actions, offering a technical resource for scientists investigating this intriguing signaling molecule.
Biosynthesis and Degradation of D-Cysteine in the CNS
The concentration and activity of D-cysteine in the CNS are tightly regulated by its synthesizing and degrading enzymes.
-
Synthesis: The primary enzyme responsible for the production of D-cysteine is serine racemase (SR) , which catalyzes the conversion of L-cysteine to D-cysteine.[1][2] SR was initially identified for its role in synthesizing D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The dual substrate specificity of SR suggests a complex regulatory interplay between D-serine and D-cysteine signaling.[2]
-
Degradation: D-cysteine is catabolized by D-amino acid oxidase (DAAO) , an enzyme that oxidatively deaminates D-amino acids.[5] The action of DAAO on D-cysteine produces 3-mercaptopyruvate, which can then be converted to hydrogen sulfide (H₂S) by 3-mercaptopyruvate sulfurtransferase (3MST).[6] This metabolic pathway is a crucial link between D-cysteine and H₂S-mediated signaling.[6]
Logical Relationship of D-Cysteine Metabolism
Caption: Biosynthesis and degradation pathway of D-cysteine in the CNS.
Quantitative Data on D-Cysteine in the CNS
The concentration of D-cysteine varies significantly across different brain regions and developmental stages, highlighting its dynamic regulation and specific functional roles.
| Parameter | Region/Condition | Concentration/Level | Reference(s) |
| Concentration | Embryonic (E9.5) Mouse Brain | Up to 4.5 mM | [1] |
| Adult Mouse Brain | ~50 µM | [4] | |
| Human Cerebrospinal Fluid | ~79 µM | [4] | |
| Postmortem Human Brain (White Matter) | ~65.0 µM | [1] | |
| Postmortem Human Brain (Gray Matter) | ~4.2 µM | [1] | |
| Relative Abundance | Embryonic vs. Adult Mouse Brain | >20-fold higher in embryonic brain | [1][3] |
| Cultured Murine Primary Cortical Neurons vs. Mixed Glial Cultures | 15-fold higher in neurons | [1] | |
| Adult SR Knockout Mouse Brain vs. Wild-Type | Reduced by ~80% in knockout | [4] | |
| Mouse Forebrain (PFC, Thalamus, Striatum, Hippocampus) vs. Midbrain/Hindbrain | Enriched in forebrain regions | [1][4] |
Signaling Pathways of D-Cysteine
D-cysteine exerts its physiological effects through at least two distinct signaling pathways: a direct, receptor-mediated pathway impacting cell proliferation, and an indirect pathway modulating synaptic activity through H₂S production.
The Akt/FoxO Pathway in Neural Progenitor Cells
In the developing brain, D-cysteine acts as a negative regulator of neural progenitor cell (NPC) proliferation.[1][3] This effect is mediated by the inhibition of the Akt signaling pathway, leading to the activation of Forkhead box O (FoxO) transcription factors.[7]
-
Binding to MARCKS: D-cysteine is proposed to bind to the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][3]
-
Inhibition of Akt: This interaction leads to a reduction in the phosphorylation and activation of the protein kinase Akt.[7]
-
Activation of FoxO1/3a: Dephosphorylated (active) Akt normally phosphorylates and inactivates FoxO transcription factors. By inhibiting Akt, D-cysteine leads to the dephosphorylation and activation of FoxO1 and FoxO3a.[1][3]
-
Regulation of Cell Proliferation: Activated FoxO1 and FoxO3a translocate to the nucleus and regulate the expression of genes involved in cell cycle arrest, thereby reducing NPC proliferation.[1][3]
Caption: D-cysteine signaling via the Akt/FoxO pathway in NPCs.
Indirect Modulation of NMDA Receptors via Hydrogen Sulfide (H₂S)
D-cysteine can also function as a neuromodulator by serving as a precursor for the gasotransmitter hydrogen sulfide (H₂S).[6] H₂S, in turn, has been shown to modulate the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[8][9]
-
H₂S Production: D-cysteine is converted by DAAO to 3-mercaptopyruvate, which is then utilized by 3MST to produce H₂S.[6]
-
NMDA Receptor Modulation: H₂S can potentiate NMDA receptor-mediated currents.[8][9] This modulation is thought to occur through the reduction of disulfide bonds on the NMDA receptor subunits, thereby altering their conformation and function.[10][11] Another proposed mechanism involves H₂S-induced increases in intracellular cyclic AMP (cAMP) levels, leading to protein kinase A (PKA)-mediated phosphorylation and enhancement of NMDA receptor activity.[8]
Caption: Indirect modulation of NMDA receptors by D-cysteine-derived H₂S.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of D-cysteine signaling in the CNS.
Detection and Quantification of D-Cysteine
This method allows for the separation and quantification of D- and L-cysteine enantiomers in biological samples.[1]
-
Sample Preparation:
-
Homogenize brain tissue on ice in 100 mM HEPES buffer, pH 7.5.
-
Lyse the homogenates using a sonicator on ice.
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet debris.
-
To the supernatant, add a fluorescent labeling agent for free thiols, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F).[1]
-
Incubate the mixture to allow for complete labeling.
-
Neutralize the reaction and filter the sample through a 0.2 µm syringe filter.[1]
-
-
HPLC Analysis:
-
Inject the labeled sample onto a chiral HPLC column (e.g., CHIROBIOTIC T teicoplanin-based column).[1]
-
Use an isocratic elution with a mobile phase such as 20 mM ammonium acetate (80% v/v) in methanol (20% v/v).[1]
-
Maintain a constant flow rate (e.g., 0.05 mL/min).[1]
-
Detect the fluorescently labeled cysteine enantiomers using a fluorescence detector (excitation λ ~380 nm, emission λ ~510 nm).[1]
-
Quantify the peak areas against a standard curve of purified D- and L-cysteine.[1]
-
This rapid and specific bioluminescence assay is used for measuring free D-cysteine.[1][12]
-
Principle: The assay is based on the stereospecific condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole (CHBT) to form D-luciferin. In the presence of firefly luciferase and ATP, D-luciferin is oxidized, producing light that is proportional to the D-cysteine concentration.[1][12]
-
Procedure:
-
Homogenize tissue samples on ice in a lysis buffer (e.g., 500 mM tricine, 100 mM MgSO₄, 2 mM EDTA, 1% Triton X-100, pH 7.8) supplemented with a reducing agent (e.g., TCEP), a base (e.g., K₂CO₃), and CHBT.[1]
-
Incubate the lysate to allow for the formation of D-luciferin.
-
Add a solution containing firefly luciferase and ATP.
-
Immediately measure the resulting luminescence using a luminometer.
-
Calculate D-cysteine concentration based on a standard curve generated with known concentrations of D-cysteine.
-
Experimental Workflow for D-Cysteine Detection
Caption: Workflow for D-cysteine detection and quantification.
Enzyme Activity Assays
This assay measures the conversion of L-cysteine to D-cysteine by SR.
-
Procedure:
-
Incubate purified recombinant SR or brain tissue homogenates with L-cysteine as the substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing pyridoxal 5'-phosphate (PLP), a cofactor for SR.[4]
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding trichloroacetic acid (TCA).[4]
-
Remove the precipitated protein by centrifugation.
-
Measure the amount of D-cysteine produced using either chiral HPLC or the luciferase assay as described above.
-
Several methods can be used to measure DAAO activity, often by detecting one of the reaction products.[2][10]
-
Oxygen Consumption Assay:
-
Use an oxygen electrode to monitor the consumption of molecular oxygen during the oxidative deamination of D-cysteine by DAAO.[10]
-
Perform the assay in a sealed reaction chamber containing a buffered solution (e.g., 75 mM disodium pyrophosphate, pH 8.5), D-cysteine, and the enzyme source (purified DAAO or tissue homogenate).[2]
-
The rate of oxygen consumption is directly proportional to DAAO activity.
-
-
Coupled Spectrophotometric Assay:
-
This assay detects the production of hydrogen peroxide, a byproduct of the DAAO reaction.
-
Couple the DAAO reaction with a horseradish peroxidase (HRP)-based colorimetric reaction.
-
In the presence of H₂O₂ produced by DAAO, HRP catalyzes the oxidation of a chromogenic substrate (e.g., 4-aminoantipyrine), leading to a color change that can be measured spectrophotometrically.[10]
-
Conclusion and Future Directions
D-cysteine has emerged as a significant signaling molecule in the CNS, with well-defined roles in neurodevelopment and potential functions in neuromodulation. The signaling pathways and experimental methodologies outlined in this guide provide a foundation for further investigation into the physiological and pathological roles of D-cysteine. Future research should focus on elucidating the full spectrum of D-cysteine's binding partners and downstream effectors, clarifying the interplay between D-cysteine and D-serine signaling, and exploring the therapeutic potential of targeting D-cysteine metabolism in neurological disorders such as schizophrenia and neurodegenerative diseases. The continued development of sensitive and specific detection methods will be crucial for advancing our understanding of this novel neuromodulator.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. H2S: a novel gasotransmitter that signals by sulfhydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 7. Cleavage of the myristoylated alanine-rich C kinase substrate (MARCKS) by cysteine cathepsins in cells and tissues of stefin B-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide induces cyclic AMP and modulates the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide Is Produced in Response to Neuronal Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of quaternary structure and cysteine residues in the activity of human serine racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Emerging Role of D-Cysteine as a Key Regulator in Embryonic Neural Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Historically, D-amino acids were largely considered anomalies in mammalian systems. However, a growing body of evidence has unveiled their critical physiological functions, particularly within the central nervous system. This whitepaper delves into the pivotal role of one such molecule, D-cysteine, in embryonic neural development. Recent discoveries have identified endogenous D-cysteine as a key regulator of neural progenitor cell (NPC) homeostasis in the developing mammalian brain.[1][2] It is present at remarkably high concentrations during embryogenesis and orchestrates a delicate balance between NPC proliferation and quiescence.[1][3] This guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underpinning the function of D-cysteine, offering valuable insights for researchers and professionals in neuroscience and drug development.
Introduction: D-Cysteine in the Embryonic Brain
Endogenous D-cysteine has been identified in the mammalian brain, with its concentration being over 20-fold higher in the embryonic stage compared to the adult brain.[1][2][3] Studies in mice have shown that brain D-cysteine levels can reach as high as 4.5 mM at embryonic day 9.5, gradually declining to around 50 µM in adulthood.[3] This dramatic developmental regulation points to a specialized role for D-cysteine during the critical period of neurogenesis.
The biosynthesis of D-cysteine is thought to be mediated, at least in part, by the enzyme serine racemase (SR), which is also responsible for generating the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine.[1][2][4][5] Evidence for this comes from studies on SR knockout (SR-/-) mice, which exhibit an 80% reduction in brain D-cysteine levels in adulthood.[3]
The Core Mechanism: Regulation of Neural Progenitor Cell Proliferation
The primary function of D-cysteine in embryonic neural development is the regulation of neural progenitor cell (NPC) proliferation. In vitro studies have demonstrated that D-cysteine reduces the proliferation of cultured mouse embryonic NPCs by approximately 50%.[1][2][3][6] This effect is specific to D-cysteine, as neither D-serine nor L-cysteine elicit the same response.[1][2][3] The in vivo consequences of D-cysteine depletion are significant; neonatal SR-/- mice, which have reduced D-cysteine levels, display cortical overgrowth and abnormal lamination.[2][3][6]
The Akt-FoxO Signaling Pathway
The anti-proliferative effect of D-cysteine is mediated through the inhibition of the Akt-FoxO signaling axis.[1][6][7] The PI3K-Akt-FoxO pathway is a crucial regulator of neural stem cell fate, controlling proliferation, self-renewal, and quiescence.[1][8] D-cysteine treatment in NPCs leads to a reduction in the phosphorylation of Akt at Thr 308 and Ser 473.[7] Akt is a kinase that, when active, phosphorylates and inactivates Forkhead Box O (FoxO) transcription factors.[9][10] By inhibiting Akt, D-cysteine leads to the dephosphorylation (disinhibition) of FoxO1 and FoxO3a.[6][7] Specifically, D-cysteine treatment results in a roughly 50% reduction in the phosphorylation of FoxO1 at Ser256 and FoxO3a at Ser253.[6][7] These dephosphorylated FoxO transcription factors can then translocate to the nucleus and activate target genes that suppress proliferation and maintain NPC homeostasis.[1][8]
References
- 1. FoxOs in neural stem cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]
- 6. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FoxOs cooperatively regulate diverse pathways governing neural stem cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forkhead box O proteins: steering the course of stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Spontaneous In Vitro Racemization of L-Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spontaneous in vitro racemization of L-cysteine to its D-enantiomer. Cysteine's susceptibility to racemization, particularly under basic conditions, presents a significant challenge in the development and manufacturing of peptide and protein-based therapeutics. This document consolidates available quantitative data on racemization rates, details the experimental protocols for monitoring this conversion, and illustrates the underlying chemical mechanisms and analytical workflows. A thorough understanding of these principles is critical for ensuring the stereochemical purity, efficacy, and safety of cysteine-containing pharmaceuticals.
Introduction
L-amino acids are the fundamental building blocks of proteins in virtually all living organisms. However, under certain chemical and physical conditions, these chiral molecules can spontaneously convert into their mirror images, D-amino acids, in a process known as racemization. Cysteine, with its reactive thiol side chain, is particularly prone to this stereochemical inversion. The presence of even small amounts of D-cysteine in a therapeutic protein can alter its three-dimensional structure, leading to reduced biological activity, altered immunogenicity, and potential safety concerns.
This guide serves as a comprehensive resource for professionals in pharmaceutical development and related scientific fields, offering a detailed examination of the kinetics, influencing factors, and analytical methodologies pertinent to the spontaneous in vitro racemization of L-cysteine.
Mechanism of Cysteine Racemization
The racemization of amino acids, including cysteine, proceeds through a carbanion intermediate mechanism, which is notably catalyzed by the presence of a base. The process involves the abstraction of the alpha-proton (the hydrogen atom attached to the chiral alpha-carbon) by a base. This results in the formation of a planar, achiral carbanion. The subsequent reprotonation of this intermediate can occur from either side with equal probability, leading to the formation of both L- and D-enantiomers.
The rate of racemization is therefore highly dependent on the stability of this carbanion intermediate and the availability of a base to initiate the proton abstraction. For cysteine, the electron-withdrawing nature of the thiol group can influence the acidity of the alpha-proton, contributing to its susceptibility to racemization.
Quantitative Data on Cysteine Racemization
The spontaneous racemization of free L-cysteine in aqueous solutions is significantly influenced by pH and temperature. While extensive quantitative data for free cysteine is limited in recent literature, studies on cysteine residues within proteins and peptides provide valuable insights. The rate of racemization generally follows first-order kinetics.
It is well-established that the rate of racemization increases with both increasing pH and temperature.[1][2] Basic conditions facilitate the abstraction of the alpha-proton, thereby accelerating the formation of the carbanion intermediate.
Table 1: Factors Influencing the Rate of L-Cysteine Racemization
| Factor | Effect on Racemization Rate | Rationale |
| pH | Increases significantly with increasing pH, especially > 8.[3] | Base-catalyzed mechanism; higher hydroxide ion concentration accelerates α-proton abstraction.[1] |
| Temperature | Increases with increasing temperature.[4] | Provides the necessary activation energy for the formation of the carbanion intermediate. |
| Buffer Species | Can influence the rate depending on the basicity of the buffer components. | Buffer components can act as general bases in the proton abstraction step. |
| Metal Ions | Certain metal ions can catalyze racemization. | Chelation of the amino acid can facilitate the loss of the α-proton. |
| Ionic Strength | May have a minor effect on reaction kinetics. | Influences the activity of ionic species in solution. |
Experimental Protocols
The quantification of L-cysteine racemization requires precise and accurate analytical methods to separate and measure the D- and L-enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed for this purpose.
General Experimental Workflow
The following diagram illustrates a typical workflow for a study on the spontaneous racemization of L-cysteine.
Sample Preparation and Incubation
-
Solution Preparation: Prepare a stock solution of L-cysteine in a buffer of the desired pH. Common buffers include phosphate and borate. Ensure all glassware is scrupulously clean to avoid contamination.
-
Incubation: Incubate the L-cysteine solution in a temperature-controlled environment (e.g., a water bath or incubator).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution for analysis. To quench the racemization reaction, the pH of the aliquot can be rapidly lowered by adding a small amount of acid, and the sample can be immediately frozen and stored at -20°C or below until analysis.
Analytical Methodology: Chiral HPLC
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Protocol for Pre-Column Derivatization with OPA/Chiral Thiol:
-
Reagent Preparation: Prepare a solution of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Derivatization: Mix the cysteine-containing sample aliquot with the OPA/NAC reagent. The reaction proceeds rapidly at room temperature to form fluorescent diastereomeric isoindole derivatives.
-
HPLC Analysis:
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detection is typically used due to the high sensitivity of the OPA derivatives.
-
Quantification: The concentrations of L- and D-cysteine are determined by integrating the peak areas of the corresponding diastereomers. The D/L ratio is then calculated.
-
References
A Technical Guide to the Antioxidant Properties of D-Cystine in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Published: November 7, 2025
Abstract
Oxidative stress is a key pathological factor in a multitude of diseases, making the study of antioxidant compounds a critical area of research. While the L-isomers of amino acids, such as L-Cystine, are well-recognized for their biological roles, the functions of D-isomers are less understood. This technical guide provides an in-depth analysis of the antioxidant properties of D-Cystine, with a primary focus on its effects within cellular models. Contrary to a direct scavenging mechanism, the available scientific literature indicates that the antioxidant potential of the D-stereoisomer is indirect, primarily mediated through its reduced form, D-Cysteine. This guide synthesizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key biochemical pathways and workflows involved.
Introduction: The Limited Role of D-Amino Acids in Mammalian Systems
In mammalian biology, proteins and metabolic pathways are overwhelmingly stereospecific, utilizing L-amino acids almost exclusively.[1] L-Cystine, the oxidized dimer of L-Cysteine, serves as a crucial source of L-Cysteine for the synthesis of glutathione (GSH), the most abundant endogenous non-protein antioxidant.[2][3] GSH plays a central role in detoxifying reactive oxygen species (ROS), maintaining cellular redox homeostasis, and protecting cells from oxidative damage.[4][5]
Due to enzymatic specificity, D-amino acids like this compound are not readily incorporated into proteins or metabolic pathways in humans.[1] Consequently, this compound has very limited direct biological activity. However, recent research has illuminated an indirect and context-dependent antioxidant role for its reduced form, D-Cysteine, particularly in the context of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6]
Core Mechanism: Indirect Antioxidant Action via Disulfide Exchange
The primary antioxidant mechanism associated with the D-isomer does not involve this compound directly but rather its reduced monomer, D-Cysteine. It has been demonstrated that D-Cysteine can protect cells from ferroptosis induced by the inhibition of system xc-, a cystine/glutamate antiporter responsible for L-Cystine uptake.[6]
This protection is not due to D-Cysteine being a direct precursor for GSH synthesis.[6] Instead, D-Cysteine participates in a disulfide exchange reaction with extracellular L-Cystine (the dimer of L-Cysteine). This reaction releases a molecule of L-Cysteine, which can then be taken up by neutral amino acid transporters. Once inside the cell, this liberated L-Cysteine is used for GSH synthesis, thereby mitigating oxidative stress and preventing ferroptosis.[6] This protective effect is therefore critically dependent on the presence of extracellular L-Cystine and is less effective in an environment completely deprived of L-Cystine.[6]
Caption: Indirect antioxidant mechanism of D-Cysteine.
Associated Signaling Pathways
Glutathione (GSH) Synthesis
The availability of L-Cysteine is the rate-limiting step for the synthesis of GSH.[5] The pathway involves two ATP-dependent enzymatic steps: first, glutamate-cysteine ligase (GCL) forms γ-glutamylcysteine from glutamate and cysteine. Second, glutathione synthetase (GS) adds glycine to form glutathione.[7] The indirect action of D-Cysteine feeds into this pathway by increasing the intracellular availability of L-Cysteine.[6]
Caption: The cellular glutathione (GSH) synthesis pathway.
The Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, Nrf2 is targeted for degradation by the Kelch-like ECH-associated protein 1 (Keap1).[9] Oxidative or electrophilic stress modifies critical cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), upregulating genes like those involved in GSH synthesis (e.g., GCLC, GCLM).[8][10] While L-Cystine has been shown to activate the Nrf2 pathway, there is currently no evidence to suggest this compound acts as a direct activator.[10]
Caption: Simplified Nrf2-Keap1 signaling pathway.
Quantitative Data Summary
Direct quantitative data on the antioxidant properties of this compound in cellular models is scarce. The primary available data comes from a study on D-Cysteine's ability to protect against ferroptosis in mouse hepatoma (Hepa 1-6) cells, where its effects were compared to L-Cysteine.[6]
| Condition / Treatment | Endpoint Measured | Result / Observation | Citation |
| Erastin-Induced Ferroptosis | Cell Viability | D-Cysteine supplementation suppressed erastin-induced cell death. | [6] |
| Cystine Deprivation | Cell Viability | D-Cysteine provided partial protection against cell death up to 24h, but was less effective than L-Cysteine. Cells eventually died by 48h. | [6] |
| Cystine Deprivation | Lipid Peroxidation | The protective effect of D-Cysteine against lipid peroxidation was less pronounced compared to the complete inhibition by L-Cysteine. | [6] |
| Erastin Treatment | Intracellular Cysteine Levels | D-Cysteine supplementation improved intracellular Cysteine levels to a certain extent. | [6] |
| Erastin Treatment | Intracellular GSH Levels | D-Cysteine supplementation maintained intracellular GSH levels. | [6] |
| Cystine Deprivation | Intracellular GSH Levels | D-Cysteine supplementation did not increase intracellular GSH levels. | [6] |
Experimental Protocols
The following are detailed methodologies adapted from studies investigating the antioxidant effects of cysteine isomers in cellular models, particularly in the context of ferroptosis.[6]
General Cell Culture and Induction of Oxidative Stress
-
Cell Line: Hepa 1-6 (mouse hepatoma-derived cell line).
-
Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a penicillin-streptomycin solution.
-
Incubation: 37°C in a humidified 5% CO₂ incubator.
-
Induction of Ferroptosis (Method 1 - System xc- Inhibition): Treat cells with erastin (e.g., 10 µM) for a specified duration (e.g., 6-48 hours).
-
Induction of Ferroptosis (Method 2 - Nutrient Deprivation): Culture cells in custom-formulated cystine-free DMEM for a specified duration.
-
Treatment: Supplement the culture medium with D-Cysteine or L-Cysteine (e.g., 200 µM) concurrently with the ferroptosis-inducing agent.
Cell Viability Assay
-
Principle: Quantify cell viability using a reagent such as Cell Counting Kit-8 (CCK-8), which utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce an orange formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Expose cells to experimental conditions (e.g., erastin with or without D-Cysteine).
-
After the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Lipid Peroxidation Assay
-
Principle: Measure lipid ROS using a fluorescent probe like C11-BODIPY™ 581/591. In its reduced state, the probe fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric assessment of lipid peroxidation.
-
Protocol:
-
Culture and treat cells as described in section 5.1.
-
Towards the end of the treatment period, add C11-BODIPY (e.g., at a final concentration of 2 µM) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Analyze the cells using a flow cytometer or fluorescence microscope, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) spectra.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.
-
Caption: General workflow for assessing antioxidant effects.
Conclusion
The antioxidant properties of this compound in cellular models are not direct but are mediated by its reduced form, D-Cysteine, through an indirect mechanism. D-Cysteine facilitates the release of L-Cysteine from the extracellular L-Cystine pool via a disulfide exchange reaction. The liberated L-Cysteine is then transported into cells and utilized for the synthesis of glutathione, which is the ultimate effector of the antioxidant response. This protective action is most clearly demonstrated in models of ferroptosis and is contingent upon the availability of extracellular L-Cystine. For drug development professionals and researchers, this nuanced mechanism highlights the importance of considering the broader biochemical environment and stereochemistry when evaluating potential antioxidant compounds. Future research should aim to further quantify the efficiency of this exchange reaction and explore its relevance in different cellular contexts and disease models.
References
- 1. What are the differences between L-Cystine and D - Cystine? - Blog [grandhoyo-aminoacid-en.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of D-Cysteine in Protein Architecture and Stability: A Technical Guide
For Immediate Release
An in-depth exploration into the function of the non-canonical amino acid D-cysteine reveals its nuanced impact on protein folding, stability, and its emerging role in cellular signaling. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-cysteine's biochemical significance, methodologies for its study, and its potential in therapeutic design.
The substitution of the canonical L-amino acids with their D-enantiomers has long been a strategy to enhance peptide stability against proteolytic degradation. However, the specific contributions of D-cysteine to the intricate processes of protein folding and the thermodynamic stability of the resulting structures have remained largely uncharted territory. This whitepaper synthesizes current knowledge, presents detailed experimental protocols, and visualizes key pathways to illuminate the function of D-cysteine.
The Structural Implications of D-Cysteine Incorporation
The introduction of a D-cysteine residue into a polypeptide chain, which is otherwise composed of L-amino acids, can induce significant local perturbations in the protein backbone. This alteration in stereochemistry can affect the formation of secondary structures like α-helices and β-sheets, potentially leading to changes in the overall protein fold.
A primary function of cysteine residues is the formation of disulfide bonds, which are critical for the stabilization of the tertiary and quaternary structures of many proteins.[1] The geometry of a disulfide bond is defined by five dihedral angles.[2] The incorporation of a D-cysteine to form a disulfide bridge with either an L-cysteine or another D-cysteine is expected to alter these dihedral angles, thereby imposing different structural constraints on the protein. While crystal or NMR structures of proteins with D-cysteine-containing disulfide bonds are not yet available in public databases, the principles of stereochemistry suggest that such bonds would adopt a different geometry compared to the canonical L-Cys-L-Cys disulfide bridges.
Impact on Protein Stability and Folding Kinetics
The stability of a protein is a measure of the free energy difference between its folded and unfolded states. The incorporation of D-amino acids can influence this delicate balance. While D-amino acid substitution is a known strategy to increase the kinetic stability of peptides by making them resistant to proteases, their effect on the thermodynamic stability of the entire protein is less straightforward.
Computational studies on the substitution of glycine with D-amino acids have shown that it can stabilize α-helices by reducing the conformational entropy of the unfolded state. However, the specific thermodynamic contributions of a D-cysteine residue, particularly its potential to form altered disulfide bonds or disrupt local secondary structures, have not been extensively quantified. It is hypothesized that a D-cysteine substitution could either stabilize or destabilize a protein, depending on the local structural context and its role in the overall fold.
The kinetics of protein folding can also be affected. The introduction of a D-cysteine might alter the folding pathway, potentially leading to the formation of different folding intermediates or affecting the rate-limiting steps of the folding process. Studies on cysteine-rich peptides have shown that both native and non-native cysteine contacts play a role in folding kinetics.[3]
Table 1: Anticipated Effects of D-Cysteine on Protein Stability Parameters
| Parameter | Definition | Hypothesized Effect of D-Cysteine Substitution | Rationale |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. | Increase or Decrease | Dependent on whether the altered local structure and disulfide geometry lead to a net stabilization or destabilization of the folded state. |
| Enthalpy of Unfolding (ΔH) | The heat absorbed upon protein denaturation. | Change | Reflects altered non-covalent interactions (hydrogen bonds, van der Waals forces) in the folded state due to the D-cysteine. |
| Folding/Unfolding Rate (kf/ku) | The speed at which the protein folds or unfolds. | Change | The altered stereochemistry may create different energy barriers along the folding pathway. |
| Proteolytic Resistance | The stability of the peptide against degradation by proteases. | Increase | D-amino acids are not recognized by most proteases, thus increasing the half-life of the peptide/protein. |
D-Cysteine in Cellular Signaling
Recent discoveries have highlighted that D-cysteine is not just a synthetic curiosity but an endogenous molecule in mammals with significant signaling roles, particularly in the nervous and endocrine systems.
Inhibition of the Akt-FoxO Pathway
In the mammalian brain, D-cysteine has been identified as a regulator of neural progenitor cell dynamics. It has been shown to inhibit the proliferation of these cells by modulating the Akt-FoxO signaling axis. Akt, a serine/threonine kinase, phosphorylates and thereby inhibits the FoxO family of transcription factors.[4] This inhibition prevents FoxO from translocating to the nucleus and activating genes involved in apoptosis and cell cycle arrest. The precise mechanism by which D-cysteine inhibits this pathway is still under investigation but represents a novel layer of regulation in neurodevelopment.
Regulation of Insulin Secretion
In the pancreas, endogenous D-cysteine acts as a regulator of insulin secretion. Studies have shown that D-cysteine can inhibit glucose-stimulated insulin secretion. The mechanism appears to involve the modulation of cAMP levels, which in turn affects the phosphorylation of the CREB transcription factor and the methylation status of the insulin gene promoter.[5]
Experimental Protocols for the Study of D-Cysteine in Proteins
A robust understanding of D-cysteine's function requires specific and detailed experimental procedures. The following section outlines key methodologies.
Synthesis of D-Cysteine Containing Peptides
Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides containing D-cysteine. The Fmoc/tBu strategy is commonly employed.
Protocol for Fmoc-SPPS of a D-Cysteine Peptide:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (L- or D-enantiomer) using a coupling reagent such as HBTU in the presence of a base like DIPEA in DMF. Add this mixture to the resin and allow it to react for 1-2 hours. For coupling of Fmoc-D-Cys(Trt)-OH, it is recommended to use methods that minimize racemization, such as pre-activation with HBTU/HOBt in the presence of a hindered base like 2,4,6-trimethylpyridine (TMP).[6]
-
Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT) to protect the cysteine thiol group.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biophysical Characterization
Table 2: Key Biophysical Techniques and Protocols
| Technique | Purpose | Protocol Outline |
| Differential Scanning Calorimetry (DSC) | To measure the thermal stability (Tm, ΔH) of the protein. | 1. Prepare protein samples (0.1-2 mg/mL) and a matched buffer reference by dialysis.[7] 2. Degas both sample and reference solutions. 3. Perform a buffer-buffer baseline scan. 4. Scan the protein sample over a temperature range (e.g., 20-100°C) at a constant rate (e.g., 60-90°C/hour).[7][8] 5. Analyze the thermogram to determine Tm and ΔH.[8] |
| Circular Dichroism (CD) Spectroscopy | To assess the secondary structure content and monitor thermal or chemical denaturation. | 1. Prepare a protein sample (0.1 mg/mL for far-UV) in a CD-compatible buffer (e.g., 10 mM phosphate buffer).[9] 2. Record the far-UV spectrum (190-250 nm) to analyze secondary structure.[9] 3. For thermal melts, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of increasing temperature. |
| Fluorescence Spectroscopy | To monitor changes in the tertiary structure during folding/unfolding. | 1. Utilize intrinsic tryptophan fluorescence or extrinsic fluorescent probes. 2. For equilibrium unfolding, measure the fluorescence emission spectrum at increasing concentrations of a chemical denaturant (e.g., urea or guanidinium chloride). 3. For kinetics, use a stopped-flow instrument to rapidly mix the folded/unfolded protein with denaturant/buffer and monitor the change in fluorescence over time. |
Disulfide Bond Mapping
Mass spectrometry is a powerful tool for determining the connectivity of disulfide bonds.
Protocol for Disulfide Bond Mapping by Mass Spectrometry:
-
Alkylation of Free Thiols (Optional): To prevent disulfide scrambling, any free cysteine residues can be alkylated with a reagent like iodoacetamide.
-
Proteolytic Digestion (Non-reducing): Digest the protein into smaller peptides using a specific protease (e.g., trypsin) under non-reducing conditions.
-
LC-MS/MS Analysis: Separate the peptide mixture by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify the masses of peptides linked by a disulfide bond. The mass of the linked pair will be 2 Da less than the sum of the individual peptide masses. Fragmentation of the linked peptides in the mass spectrometer (MS/MS) will confirm their sequences.[1][10][11]
Future Directions and Conclusion
The study of D-cysteine in the context of protein folding and stability is still in its infancy. While its role as a signaling molecule is becoming clearer, its impact on the biophysical properties of proteins remains a significant area for future research. The lack of quantitative thermodynamic data and high-resolution structures of D-cysteine-containing proteins represents a major knowledge gap.
Future research should focus on the site-specific incorporation of D-cysteine into well-characterized model proteins to perform direct comparative studies with their L-cysteine counterparts. Such studies, employing the techniques outlined in this guide, will be instrumental in building a predictive understanding of how D-cysteine influences protein architecture.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt, FoxO and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cryst.bbk.ac.uk [cryst.bbk.ac.uk]
- 10. sciex.com [sciex.com]
- 11. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the physiological regulation of D-Cysteine levels
An In-depth Technical Guide to the Physiological Regulation of D-Cysteine Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-amino acids, once considered anomalies in mammalian systems, are now recognized as critical signaling molecules. Among these, D-cysteine has emerged as a key regulator in various physiological processes, from neurodevelopment to cytoprotection. Unlike its L-isoform, which is a proteinogenic amino acid, D-cysteine serves unique metabolic and signaling functions. Its levels are tightly regulated through a coordinated network of synthesis, degradation, and transport. This document provides a comprehensive overview of the physiological regulation of D-cysteine, detailing its metabolic pathways, physiological roles, and the experimental protocols used for its investigation.
Synthesis and Degradation of D-Cysteine
The physiological concentration of D-cysteine is a balance between its synthesis and degradation. While spontaneous racemization of cysteine can occur, enzymatic processes are the primary drivers of its formation and catabolism in mammals.
Biosynthesis
The primary enzyme implicated in the synthesis of D-cysteine is Serine Racemase (SR) .[1][2][3] SR, a pyridoxal-5'-phosphate-dependent enzyme, is well-known for catalyzing the conversion of L-serine to D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors.[4][5] Studies have now identified SR as a candidate biosynthetic enzyme for D-cysteine, suggesting it possesses cysteine racemase activity.[2][3] However, observations that D-cysteine levels do not perfectly mirror SR expression in all developmental stages suggest that other, SR-independent pathways for its production may exist.[3]
Degradation
The principal pathway for D-cysteine degradation is initiated by D-Amino Acid Oxidase (DAO) , a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme.[6][7][8][9] DAO catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), along with ammonia and hydrogen peroxide.[10][11][12] In fact, D-cysteine is considered one of the best substrates for human DAO, exhibiting high catalytic efficiency.[10][13]
The resulting 3MP is then utilized by 3-Mercaptopyruvate Sulfurtransferase (3MST) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with potent cytoprotective effects.[6][7][9][14][15] This DAO/3MST pathway is a significant source of endogenous H₂S, particularly in the cerebellum and kidneys, where DAO is highly expressed.[6][8][9]
Physiological Roles and Signaling
D-cysteine is not merely a metabolic intermediate; it is an active signaling molecule with distinct physiological functions.
Regulation of Neural Progenitor Cells
During embryonic development, D-cysteine levels are significantly elevated in the brain, up to 20-fold higher than in the adult brain.[1][2][16] In this context, D-cysteine acts as a crucial regulator of neural progenitor cell (NPC) dynamics.[1][16] It reduces the proliferation of NPCs by approximately 50%.[1][3][16] This antiproliferative effect is mediated through the inhibition of the Protein Kinase B (Akt) signaling pathway.[3] By inhibiting Akt, D-cysteine leads to the disinhibition of the transcription factors FoxO1 and FoxO3a, which in turn regulate genes that control cell proliferation.[1][3][16] This role is highly specific to D-cysteine, as neither L-cysteine nor D-serine replicates this effect.[1][16]
Endogenous Source of Hydrogen Sulfide (H₂S)
The degradation of D-cysteine via the DAO/3MST pathway positions it as a key substrate for H₂S production.[6][9][14] This pathway is physiologically distinct from H₂S production from L-cysteine, which primarily involves the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[6] The D-cysteine pathway is particularly active in the cerebellum and kidney.[6][9] The H₂S generated has numerous protective roles:
-
Neuroprotection: Protects cerebellar neurons from oxidative stress.[6][9]
-
Renal Protection: Attenuates ischemia-reperfusion injury in the kidney more effectively than L-cysteine.[6][9][14]
-
Gastric Protection: Protects gastric mucosa from ethanol-induced damage by reducing oxidative stress.[17]
Quantitative Data on D-Cysteine
The concentration of D-cysteine varies significantly by tissue and developmental stage, reflecting its specific physiological roles.
Table 1: D-Cysteine Concentrations in Mammalian Tissues
| Species | Tissue | Condition | D-Cysteine Concentration | Reference |
| Mouse | Brain | Adult | ~50 µM | [2] |
| Mouse | Brain | Embryonic | >4 mM | [1][2][3] |
| Human | Cerebrospinal Fluid | N/A | ~79 µM | [2] |
| Human | Brain (Postmortem) | White Matter | ~10x higher than Grey Matter | [2] |
| Mouse | Primary Cortical Neurons | Cultured | ~15x higher than Glia | [2] |
Table 2: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO)
| Substrate | Apparent Km (mM) | kcat (s⁻¹) | Temperature (°C) | pH | Reference |
| D-Cysteine | ~0.7 | 8.6 | 25 | 8.5 | [12][13] |
| D-Serine | N/A | N/A | N/A | N/A | N/A |
| D-Alanine | N/A | 14.7 | 25 | 8.3 | [12] |
| D-Kynurenine | ~0.7 | 0.09 | 25 | 8.5 | [12][13] |
Note: Data for D-Serine kinetics with hDAAO is complex and varies across studies; therefore, it is not included for direct comparison. Kinetic efficiency for D-cysteine is among the highest for hDAAO substrates.[13]
Experimental Protocols
Accurate measurement of D-cysteine levels and the activity of its metabolic enzymes is crucial for research.
Measurement of D-Cysteine by HPLC
This protocol is based on methods for separating and measuring chiral amino acids.
-
Tissue Homogenization: Homogenize tissue samples in an appropriate ice-cold buffer (e.g., perchloric acid) to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
Derivatization: The supernatant containing amino acids is derivatized with a fluorescent tag that allows for chiral separation, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This step is typically performed in a borate buffer at an elevated temperature (e.g., 60°C).
-
Chromatographic Separation: Inject the derivatized sample onto a chiral HPLC column (e.g., a Purospher STAR RP-18 endcapped column).
-
Elution: Use a gradient elution with two mobile phases. For example:
-
Mobile Phase A: Citric acid buffer.
-
Mobile Phase B: Acetonitrile.
-
A linear gradient from a low to high percentage of Mobile Phase B is used to separate the D- and L-cysteine enantiomers.
-
-
Detection: Monitor the eluent using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex/Em = 470/530 nm for NBD-F).
-
Quantification: Calculate the concentration of D-cysteine by comparing the peak area to a standard curve generated with known concentrations of D-cysteine.
D-Amino Acid Oxidase (DAO) Activity Assay
This protocol describes a common coupled-enzyme spectrophotometric assay to measure DAO activity by detecting hydrogen peroxide production.[18][19][20]
-
Principle: DAO oxidizes a D-amino acid substrate (D-cysteine or D-alanine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.
-
Reagents:
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5.
-
DAO Substrate: 100 mM D-Alanine or D-Cysteine in Assay Buffer.
-
Horseradish Peroxidase (HRP): ~250 U/mL solution.
-
Chromogenic Substrate: 15 mM 4-aminoantipyrine (4-AAP) and 200 mM phenol.
-
Sample: Recombinant DAO enzyme or tissue homogenate.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, HRP, 4-AAP, and phenol.
-
Add the sample (e.g., tissue lysate or purified enzyme) to the wells.
-
To initiate the reaction, add the DAO substrate (e.g., D-Alanine).
-
Immediately measure the increase in absorbance at 500 nm in kinetic mode at a constant temperature (e.g., 25°C) for 15-30 minutes.
-
-
Calculation: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. Convert this rate to enzyme activity (µmol/min/mg protein or U/mg) using the molar extinction coefficient of the oxidized product and the protein concentration of the sample.
3-Mercaptopyruvate Sulfurtransferase (3MST) Activity Assay
This protocol measures H₂S production from the 3MST-catalyzed reaction.
-
Principle: 3MST produces H₂S from 3-mercaptopyruvate (3MP). The H₂S produced is trapped and reacts with zinc acetate to form zinc sulfide. Subsequent addition of N,N-dimethyl-p-phenylenediamine and ferric chloride leads to the formation of methylene blue, which can be quantified spectrophotometrically.
-
Reagents:
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrate: 3-Mercaptopyruvate (3MP).
-
Reducing Cofactor: Dihydrolipoic acid (DHLA) or Thioredoxin (Trx).[6][7]
-
H₂S Trap Solution: 1% (w/v) Zinc Acetate.
-
Color Reagent A: 20 mM N,N-dimethyl-p-phenylenediamine in 7.2 M HCl.
-
Color Reagent B: 30 mM FeCl₃ in 1.2 M HCl.
-
Sample: Tissue homogenate or purified 3MST.
-
-
Procedure:
-
Set up the reaction in a sealed vial containing Reaction Buffer, the sample, and the reducing cofactor.
-
Place a filter paper strip soaked in the H₂S Trap Solution in the headspace of the vial, ensuring it does not touch the liquid.
-
Initiate the reaction by injecting the 3MP substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the zinc acetate trap into a tube containing Color Reagent A, followed by Color Reagent B.
-
Allow color to develop for 20 minutes at room temperature.
-
Measure the absorbance at 670 nm.
-
-
Quantification: Calculate the amount of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of sodium hydrosulfide (NaHS).
Conclusion and Future Directions
The discovery of endogenous D-cysteine and the elucidation of its physiological roles have opened new avenues in neuroscience, developmental biology, and pharmacology. Its tight regulation through specific enzymatic pathways underscores its importance as a signaling molecule. For drug development professionals, the DAO/3MST pathway presents a novel therapeutic target for delivering H₂S to specific tissues, potentially offering protection against oxidative stress and ischemia-reperfusion injuries. Future research should focus on identifying SR-independent synthesis pathways, characterizing D-cysteine-specific transporters, and further exploring its downstream signaling targets beyond the Akt/FoxO axis. A deeper understanding of these mechanisms will be critical for harnessing the full therapeutic potential of modulating D-cysteine levels.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of N-methyl-D-aspartate receptors by astrocytic D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 7. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 12. uniprot.org [uniprot.org]
- 13. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 14. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 15. Item - (A) Pathways of H2S synthesis from L- and D-cysteine (Cys) in the mammalian tissues. (B) A scheme showing the H2S oxidation pathway leading to the formation of thiosulfate and sulfate in mitochondria. - Public Library of Science - Figshare [plos.figshare.com]
- 16. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Chiral HPLC Methods for the Separation of D-Cysteine and L-Cysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of D-Cysteine and L-Cysteine using High-Performance Liquid Chromatography (HPLC). The methods outlined are crucial for researchers in various fields, including pharmaceuticals, life sciences, and food science, where the stereospecific analysis of amino acids is critical.
Introduction
Cysteine, a sulfur-containing amino acid, plays a vital role in protein synthesis, structure, and function. Its chirality, existing as D- and L-enantiomers, is of significant interest as L-Cysteine is the naturally occurring form in proteins, while D-Cysteine is found in some bacteria and has distinct biological roles. The accurate separation and quantification of these enantiomers are essential for understanding their physiological functions, for drug development, and for quality control in various products. Chiral HPLC is a powerful technique for achieving this separation. This note details direct and indirect chiral HPLC separation methods.
Method 1: Direct Enantioseparation using a Macrocyclic Glycopeptide Chiral Stationary Phase
This method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which offers excellent selectivity for a wide range of chiral compounds, including amino acids. The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, leading to differential retention of the enantiomers.
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T |
| D-Cysteine Retention Time | Data not available in the provided search results. |
| L-Cysteine Retention Time | Data not available in the provided search results. |
| Resolution (Rs) | Not specified, but chromatogram shows baseline separation. |
| Detection Method | UV |
| Wavelength | 205 nm |
Experimental Protocol
1. Materials and Reagents:
-
D-Cysteine and L-Cysteine standards
-
HPLC grade Methanol
-
HPLC grade Water
-
Formic acid
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm particles)
-
HPLC system with UV detector
2. Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Formic Acid (40:60:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 200 µg/mL of D- and L-Cysteine in a 50:50 mixture of water and methanol.
3. System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution containing both D- and L-Cysteine to verify retention times and resolution.
4. Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the peaks corresponding to D- and L-Cysteine based on the retention times of the individual standards. The D-enantiomer is typically more strongly retained on this type of CSP[1].
Experimental Workflow
References
Application Notes and Protocols for Stereospecific Luciferase Assay to Measure D-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once thought to be absent in higher organisms, are now recognized as important signaling molecules in mammals. D-cysteine, in particular, has been identified in the mammalian brain and pancreas and is implicated in vital physiological processes, including neural development and insulin secretion. The ability to accurately quantify endogenous D-cysteine is crucial for elucidating its biological functions and its role in pathological conditions. This application note describes a highly sensitive and stereospecific bioluminescent assay for the quantitative measurement of D-cysteine.
Principle of the Assay
This assay is based on the stereospecificity of firefly luciferase for D-luciferin. The protocol involves a two-step process. First, D-cysteine is chemically converted to D-luciferin through a condensation reaction with 2-cyano-6-hydroxybenzothiazole (CHBT) in the presence of a reducing agent and a base. While L-cysteine can also react with CHBT to form L-luciferin, firefly luciferase exclusively utilizes D-luciferin as a substrate to produce a bioluminescent signal in the presence of ATP. The intensity of the emitted light is directly proportional to the concentration of D-cysteine in the sample, allowing for its precise quantification.
Signaling Pathway
Caption: Reaction pathway for the stereospecific detection of D-cysteine.
Materials and Reagents
-
D-cysteine hydrochloride monohydrate (Sigma-Aldrich, Cat. No. C8277 or equivalent)
-
L-cysteine hydrochloride monohydrate (Sigma-Aldrich, Cat. No. C7880 or equivalent)
-
2-cyano-6-hydroxybenzothiazole (CHBT) (Cayman Chemical, Cat. No. 10009212 or equivalent)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (Sigma-Aldrich, Cat. No. C4706 or equivalent)
-
Sodium carbonate (Na₂CO₃) (Sigma-Aldrich, Cat. No. S7795 or equivalent)
-
Firefly Luciferase (Promega, Cat. No. E1500 or equivalent)
-
ATP (Adenosine 5'-triphosphate) disodium salt hydrate (Sigma-Aldrich, Cat. No. A2383 or equivalent)
-
Tris-HCl buffer (pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
Opaque, white 96-well microplates
-
Luminometer
Detailed Experimental Protocol
1. Reagent Preparation
-
D-cysteine Stock Solution (10 mM): Dissolve an appropriate amount of D-cysteine hydrochloride monohydrate in Tris-HCl buffer (pH 7.8) to make a 10 mM stock solution. Prepare fresh daily.
-
CHBT Stock Solution (10 mM): Dissolve CHBT in DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.
-
TCEP Stock Solution (100 mM): Dissolve TCEP hydrochloride in Tris-HCl buffer (pH 7.8) to make a 100 mM stock solution. Prepare fresh daily.
-
Na₂CO₃ Solution (1 M): Dissolve sodium carbonate in deionized water to make a 1 M solution.
-
Luciferase Assay Reagent (LAR): Prepare a solution containing 5 µg/mL firefly luciferase and 1 mM ATP in Tris-HCl buffer (pH 7.8). Prepare this reagent just before use and keep it on ice.
2. Standard Curve Preparation
-
Prepare a series of D-cysteine standards by diluting the 10 mM D-cysteine stock solution in Tris-HCl buffer (pH 7.8) to final concentrations ranging from 0.1 µM to 100 µM.
-
Include a blank control containing only Tris-HCl buffer.
3. Sample Preparation
-
For biological samples, appropriate extraction and deproteinization steps may be necessary to remove interfering substances. The final sample should be in a buffer compatible with the assay (e.g., Tris-HCl, pH 7.8).
4. Assay Procedure
-
To each well of a white, opaque 96-well plate, add 50 µL of the D-cysteine standards or prepared samples.
-
Prepare a reaction mix by combining the following reagents in the specified order for each reaction:
-
10 µL of 100 mM TCEP
-
10 µL of 1 M Na₂CO₃
-
10 µL of 10 mM CHBT
-
-
Add 30 µL of the reaction mix to each well containing the standards and samples.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the conversion of D-cysteine to D-luciferin.
-
After incubation, add 100 µL of the freshly prepared Luciferase Assay Reagent (LAR) to each well.
-
Immediately measure the bioluminescence using a luminometer with a 1-2 second integration time.
Experimental Workflow
Synthesis of D-Cysteine Derivatives for Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of D-cysteine derivatives in peptide synthesis. The unique properties of the cysteine thiol group necessitate a robust protection strategy to prevent undesirable side reactions, such as oxidation and disulfide scrambling, during peptide assembly. The use of D-cysteine, a non-proteinogenic amino acid, can be critical in the development of therapeutic peptides with enhanced stability and unique pharmacological profiles.
Overview of Thiol Protecting Groups for D-Cysteine
The selection of an appropriate thiol protecting group is paramount for the successful solid-phase peptide synthesis (SPPS) of cysteine-containing peptides. The choice depends on the overall synthetic strategy, particularly the N-α-protecting group (Fmoc or Boc) and the desired method for disulfide bond formation. An ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[1][2]
Table 1: Common Thiol Protecting Groups for D-Cysteine in Peptide Synthesis
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Compatibility | Key Features |
| Trityl | Trt | -C(C₆H₅)₃ | Mild acid (e.g., TFA), Iodine | Fmoc SPPS | Cost-effective for peptides with free thiols; labile to trifluoroacetic acid (TFA) used in cleavage.[3] |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Iodine, Mercury(II) acetate | Fmoc & Boc SPPS | Stable to TFA cleavage, allowing for post-cleavage disulfide bond formation.[3][4] |
| tert-Butyl | tBu | -C(CH₃)₃ | Strong acid (e.g., HF), PhS(O)Ph/CH₃SiCl₃ in TFA | Fmoc & Boc SPPS | Stable to iodine oxidation and standard TFA cleavage conditions.[3][5] |
| Diphenylmethyl | Dpm | -CH(C₆H₅)₂ | Strong acid (e.g., TFA) | Fmoc SPPS | Offers intermediate acid lability compared to Trt and Mmt.[6] |
| 4-Methoxytrityl | Mmt | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very mild acid (e.g., 1% TFA in DCM) | Fmoc SPPS | Highly acid-labile, useful for selective on-resin cyclization.[3] |
| 4-Methoxybenzyl | Mob | -CH₂-C₆H₄-p-OCH₃ | Strong acid (e.g., HF, TFMSA) | Boc SPPS | More stable than Meb during repetitive TFA treatments in Boc synthesis.[5][7] |
Synthesis of Key D-Cysteine Derivatives
Synthesis of N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH)
The trityl group is a widely used acid-labile protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis.[3][8]
Caption: Synthetic workflow for Fmoc-D-Cys(Trt)-OH.
Experimental Protocol:
-
S-Tritylation:
-
Dissolve D-cysteine hydrochloride monohydrate (1 eq) in a mixture of dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
To this solution, add trityl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and adjust the pH to ~4 with citric acid.
-
Collect the precipitated S-trityl-D-cysteine by filtration, wash with water, and dry under vacuum.
-
-
N-α-Fmoc Protection:
-
Suspend the dried S-trityl-D-cysteine in a mixture of aqueous acetone and sodium carbonate (2 eq).
-
Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq) in acetone dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Dilute the aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-D-Cys(Trt)-OH as a solid.
-
Table 2: Characterization Data for Fmoc-D-Cys(Trt)-OH
| Parameter | Value | Reference |
| CAS Number | 167015-11-4 | [9][10] |
| Molecular Formula | C₃₇H₃₁NO₄S | [10][11] |
| Molecular Weight | 585.71 g/mol | [10] |
| Melting Point | 168-173 °C | [10] |
| Purity (HPLC) | ≥99.0% | [10] |
| Appearance | White to off-white powder | [10] |
Synthesis of N-α-Boc-S-acetamidomethyl-D-cysteine (Boc-D-Cys(Acm)-OH)
The acetamidomethyl (Acm) protecting group is stable to the acidic conditions used for Boc deprotection, making it suitable for Boc-based SPPS and for strategies requiring orthogonal protection.[4]
Caption: Synthetic workflow for Boc-D-Cys(Acm)-OH.
Experimental Protocol:
-
S-Acetamidomethylation:
-
Dissolve D-cysteine hydrochloride monohydrate (1 eq) in aqueous sodium hydroxide solution at 0 °C.
-
Add N-(chloromethyl)acetamide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction mixture with acetic acid.
-
The product, S-acetamidomethyl-D-cysteine, can be isolated by crystallization or used directly in the next step.
-
-
N-α-Boc Protection:
-
Dissolve the S-acetamidomethyl-D-cysteine in a mixture of aqueous dioxane and sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate.
-
Acidify the aqueous layer to pH ~3 with citric acid at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain Boc-D-Cys(Acm)-OH.
-
Table 3: Characterization Data for Boc-D-Cys(Acm)-OH
| Parameter | Value | Reference |
| CAS Number | 138775-00-5 | [12] |
| Molecular Formula | C₁₁H₂₀N₂O₅S | [12] |
| Molecular Weight | 292.35 g/mol | [12] |
| Purity (TLC) | ≥98% | [12] |
| Appearance | White powder | [12] |
Incorporation of D-Cysteine Derivatives in SPPS
The incorporation of protected D-cysteine derivatives into the growing peptide chain follows standard SPPS protocols. However, due to the susceptibility of cysteine derivatives to racemization, specific coupling reagents and conditions are recommended to minimize this side reaction.[7][13]
Recommended Coupling Conditions to Minimize Racemization:
-
Carbodiimides with additives: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13]
-
Uronium/Aminium salts with hindered bases: Reagents like HBTU or HATU should be used with hindered bases such as 2,4,6-trimethylpyridine (collidine) instead of DIPEA or N-methylmorpholine (NMM).[7][13]
-
Pre-activation: A short pre-activation time of the protected amino acid before addition to the resin can also reduce racemization.[13]
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Deprotection and Disulfide Bond Formation
The final steps in the synthesis of cysteine-containing peptides involve the removal of the thiol protecting group and, if desired, the formation of a disulfide bond. The choice of deprotection method is dictated by the protecting group used.
Deprotection of S-Trt
The trityl group is cleaved simultaneously with the peptide from the resin using a standard TFA "cocktail". Scavengers are crucial to trap the released trityl cations and prevent re-attachment to the free thiol.
Protocol for Trt Deprotection and Cleavage:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Deprotection of S-Acm and Oxidative Cyclization
The Acm group is stable to TFA and is typically removed after peptide cleavage and purification.[7] Iodine is commonly used for both Acm removal and simultaneous disulfide bond formation.[14]
Protocol for Acm Deprotection and Cyclization in Solution:
-
Dissolve the purified Acm-protected peptide in a suitable solvent mixture (e.g., methanol/water, acetic acid/water). The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.[14]
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.[14]
-
Stir the reaction for 1-2 hours, monitoring by HPLC.
-
Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.[14]
-
Lyophilize the solution to obtain the cyclized peptide.
-
Purify the final peptide by preparative HPLC.
Characterization of D-Cysteine Derivatives and Peptides
The purity and identity of the synthesized D-cysteine derivatives and the final peptides must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized D-cysteine derivatives.[15] For peptides, NMR can be used to determine the three-dimensional structure and confirm disulfide bond connectivity.[16]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the derivatives and the final peptides.[17][18] Tandem mass spectrometry (MS/MS) can be used for peptide sequencing and to confirm the location of modifications.[19]
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is the primary method for assessing the purity of the synthesized derivatives and the final peptides. Preparative HPLC is used for purification.
These protocols and application notes provide a comprehensive guide for the synthesis and utilization of D-cysteine derivatives in peptide synthesis. Careful selection of protecting groups and optimization of reaction conditions are crucial for the successful synthesis of complex D-cysteine-containing peptides for research and drug development.
References
- 1. [PDF] Cysteine protecting groups: applications in peptide and protein science. | Semantic Scholar [semanticscholar.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc-D-Cys(Trt)-OH | 167015-11-4 | FDC-1807-PI | Biosynth [biosynth.com]
- 10. Fmoc-D-Cys(Trt)-OH Novabiochem 167015-11-4 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Boc-D-Cys(Acm)-OH Novabiochem 138775-00-5 [sigmaaldrich.com]
- 13. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heterologous expression, purification, and characterization of recombinant rat cysteine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of cysteine residues and disulfide bonds in proteins by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing D-Cysteine in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for studying enzyme kinetics using D-cysteine as a substrate. The protocols focus on two key enzymes: D-amino acid oxidase (DAAO) and serine racemase (SR), both of which play significant roles in D-cysteine metabolism and signaling.
Introduction
D-cysteine, the D-enantiomer of L-cysteine, is increasingly recognized as a biologically significant molecule, particularly in the central nervous system and in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1][2] Studying the kinetics of enzymes that metabolize D-cysteine is crucial for understanding its physiological roles and for the development of therapeutics targeting these pathways. These notes provide detailed protocols for in vitro enzyme assays, data presentation guidelines, and visualizations of the relevant biochemical pathways.
Key Enzymes and Pathways
D-Amino Acid Oxidase (DAAO)
DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-cysteine.[3][4][5] The reaction with D-cysteine produces 3-mercaptopyruvate, ammonia, and hydrogen peroxide. 3-mercaptopyruvate is subsequently converted by 3-mercaptopyruvate sulfurtransferase (3MST) to pyruvate and H₂S.[6][7][8] Human DAAO exhibits a high catalytic efficiency with D-cysteine, suggesting its physiological importance.[3][4]
Serine Racemase (SR)
Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the synthesis of D-serine from L-serine.[9][10] Notably, SR can also catalyze the racemization of L-cysteine to produce D-cysteine.[2] This positions SR as a key enzyme in the endogenous production of D-cysteine.
Data Presentation
Quantitative kinetic data for D-cysteine metabolizing enzymes should be summarized for clear comparison.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/hr) or kcat (s⁻¹) | Source Organism | Notes |
| D-Amino Acid Oxidase | D-Cysteine | ~0.7 | Not specified in provided search results | Human | Exhibits high catalytic efficiency.[3][4] |
| Serine Racemase | L-Serine | 10 - 24 | 2.06 - 5 | Mouse, Human | L-cysteine is also a substrate and can be inhibitory at high concentrations.[9][10][11] |
Experimental Protocols
Protocol 1: D-Amino Acid Oxidase (DAAO) Activity Assay with D-Cysteine
This protocol is adapted from fluorometric assay methods that detect the hydrogen peroxide produced during the DAAO-catalyzed oxidation of D-cysteine.[1]
Materials:
-
Purified recombinant DAAO enzyme
-
D-Cysteine (substrate)
-
DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
DAAO Cofactor (e.g., 10 µM FAD)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or similar)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm for Amplex Red)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-cysteine in DAAO Assay Buffer.
-
Prepare working solutions of DAAO enzyme, HRP, and the fluorometric probe in DAAO Assay Buffer. Keep all solutions on ice.
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the following in order:
-
DAAO Assay Buffer
-
DAAO Cofactor
-
Fluorometric probe
-
HRP
-
DAAO enzyme
-
-
To initiate the reaction, add varying concentrations of the D-cysteine substrate solution to the wells. Include a no-substrate control.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals (e.g., every minute).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the initial rates against the D-cysteine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Serine Racemase (SR) Activity Assay with L-Cysteine
This protocol is adapted from a chemiluminescent assay for serine racemase, modified for the detection of D-cysteine production.[9]
Materials:
-
Purified recombinant serine racemase enzyme
-
L-Cysteine (substrate)
-
SR Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Pyridoxal 5'-phosphate (PLP, cofactor, ~15 µM)
-
Dithiothreitol (DTT, ~2 mM)
-
EDTA (~1 mM)
-
D-amino acid oxidase (DAAO from a source that readily uses D-cysteine)
-
Horseradish peroxidase (HRP)
-
Luminol
-
Trichloroacetic acid (TCA) for reaction termination
-
White opaque 96-well microplate
-
Luminometer
Procedure:
-
Serine Racemase Reaction:
-
In a microcentrifuge tube, combine SR Assay Buffer, PLP, DTT, EDTA, and the serine racemase enzyme.
-
Initiate the reaction by adding L-cysteine at various concentrations. Include a no-enzyme control.
-
Incubate the reaction at 37°C for a set time (e.g., 1-2 hours).
-
Terminate the reaction by adding TCA to a final concentration of 5%.
-
Centrifuge to pellet the precipitated protein.
-
-
D-Cysteine Detection (Coupled Assay):
-
Transfer the supernatant from the previous step to a new tube and neutralize the pH.
-
In a white opaque 96-well plate, add the neutralized supernatant.
-
To each well, add a detection cocktail containing DAAO, HRP, and luminol in an appropriate buffer.
-
The DAAO will oxidize the newly formed D-cysteine, producing hydrogen peroxide.
-
The HRP will use the hydrogen peroxide to oxidize luminol, producing a chemiluminescent signal.
-
-
Measurement and Analysis:
-
Immediately measure the chemiluminescence in a luminometer.
-
Create a standard curve using known concentrations of D-cysteine.
-
Calculate the amount of D-cysteine produced in the serine racemase reaction.
-
Determine the initial reaction rates and perform Michaelis-Menten analysis as described in Protocol 1.
-
Visualizations
D-Cysteine Metabolic Pathway
The following diagram illustrates the enzymatic pathway for D-cysteine metabolism to produce hydrogen sulfide.
Caption: Enzymatic conversion of D-cysteine to hydrogen sulfide.
Experimental Workflow for DAAO Kinetic Assay
This diagram outlines the key steps in the D-amino acid oxidase kinetic assay.
References
- 1. abcam.cn [abcam.cn]
- 2. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 3. US6605459B2 - Methods for measuring cysteine and determining cysteine synthase activity - Google Patents [patents.google.com]
- 4. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric method for the direct determination of cysteine in the presence of other naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assay of 3-mercaptopyruvate sulfurtransferase activity in human red blood cells using pyruvate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of quaternary structure and cysteine residues in the activity of human serine racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying D-Amino Acid Oxidase Activity Using D-Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] While DAO acts on a broad range of D-amino acids, D-cysteine has been identified as a particularly efficient substrate for human D-amino acid oxidase (hDAAO), exhibiting high catalytic efficiency.[3] This makes D-cysteine an excellent substrate for studying DAO activity in various contexts, from basic enzymatic characterization to high-throughput screening of potential inhibitors. These application notes provide detailed protocols and data for utilizing D-cysteine in DAO activity assays, relevant for research in neuroscience, drug discovery, and diagnostics.
D-Cysteine as a Superior Substrate for D-Amino Acid Oxidase
Human D-amino acid oxidase displays a preference for neutral, hydrophobic, and slightly polar D-amino acids.[3] Notably, D-cysteine stands out as one of the most effective substrates for hDAAO, making it a valuable tool for sensitive activity assays.[3] The enzymatic reaction with D-cysteine as a substrate proceeds as follows:
D-Cysteine + O₂ + H₂O → 3-Mercaptopyruvate + NH₃ + H₂O₂
The products of this reaction, particularly hydrogen peroxide and the α-keto acid (3-mercaptopyruvate), can be readily detected using various methods, forming the basis of the experimental protocols outlined below.
Quantitative Data Summary
The kinetic parameters of human D-amino acid oxidase for various substrates are summarized in the table below for comparative analysis. All data were determined at 25°C and pH 8.5.
| Substrate | Apparent K_m_ (mM) | Apparent k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| D-Cysteine | 0.7 | 5.2 | 7428 |
| D-Alanine | 1.3 | 5.2 | 4000 |
| D-Serine | 1.3 | 0.1 | 77 |
| D-Proline | 1.2 | 0.4 | 333 |
| D-Tyrosine | 0.4 | 7.3 | 18250 |
| D-Phenylalanine | 0.6 | 6.5 | 10833 |
| D-Tryptophan | 0.5 | 4.5 | 9000 |
| D-Kynurenine | 0.7 | - | - |
Data compiled from multiple sources.[3][4][5] Note that k_cat_ for D-kynurenine was not available in the cited sources.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general reaction catalyzed by D-amino acid oxidase and a typical experimental workflow for measuring its activity.
Caption: General reaction catalyzed by D-Amino Acid Oxidase with D-Cysteine.
Caption: A typical experimental workflow for a D-Amino Acid Oxidase assay.
Experimental Protocols
Two common methods for assaying DAO activity using D-cysteine are detailed below: an oxygen consumption assay and a spectrophotometric assay based on hydrogen peroxide detection.
Protocol 1: Oxygen Consumption Assay
This method directly measures the consumption of molecular oxygen during the oxidation of D-cysteine. It is a continuous assay that provides real-time measurement of enzyme activity.
Materials:
-
Oxygen electrode system (e.g., Oxygraph)
-
Temperature-controlled reaction chamber
-
Recombinant or purified D-amino acid oxidase
-
D-cysteine
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
0.2 mM Flavin adenine dinucleotide (FAD) solution (optional, but recommended for ensuring the enzyme is in its active holo-form)
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions. Set the reaction chamber temperature to 25°C.
-
Reaction Mixture Preparation: In the reaction chamber, prepare a final volume of 1 mL containing 75 mM disodium pyrophosphate buffer (pH 8.5) and 0.2 mM FAD. Allow the solution to equilibrate to 25°C and for the electrode to establish a stable baseline, representing air saturation.
-
Substrate Addition: Add D-cysteine to the reaction chamber to achieve the desired final concentration. For routine activity measurements, a concentration of at least 10-fold higher than the K_m_ (e.g., 7 mM) is recommended to ensure substrate saturation. For kinetic studies, vary the D-cysteine concentration (e.g., from 0.1 mM to 10 mM).
-
Enzyme Addition and Data Recording: Initiate the reaction by adding a known amount of D-amino acid oxidase to the chamber. Immediately begin recording the decrease in oxygen concentration over time.
-
Data Analysis: Calculate the initial rate of oxygen consumption from the linear portion of the curve. One unit of DAO activity is typically defined as the amount of enzyme that consumes 1 µmol of oxygen per minute under the specified conditions.
Protocol 2: Spectrophotometric Assay (Hydrogen Peroxide Detection)
This is a coupled enzyme assay that indirectly measures DAO activity by detecting the production of hydrogen peroxide. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
UV/Vis spectrophotometer or microplate reader
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine)
-
Recombinant or purified D-amino acid oxidase
-
D-cysteine
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
0.2 mM Flavin adenine dinucleotide (FAD) solution
Procedure:
-
Reaction Mixture Preparation: In a microcuvette or a 96-well plate, prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), 0.2 mM FAD, 1 U/mL HRP, and the chromogenic substrate (e.g., 1 mM o-dianisidine).
-
Substrate Addition: Add D-cysteine to the reaction mixture to the desired final concentration.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a known amount of D-amino acid oxidase. Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 440 nm for o-dianisidine) over time.[6]
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The DAO activity is proportional to the rate of change in absorbance. A standard curve using known concentrations of hydrogen peroxide can be used to convert the absorbance change to the amount of H₂O₂ produced.
Applications in Research and Drug Development
-
Enzyme Characterization: The high catalytic efficiency of D-cysteine makes it an ideal substrate for detailed kinetic studies of DAO, including the determination of K_m_ and k_cat_ values.
-
Inhibitor Screening: These protocols can be adapted for high-throughput screening of compound libraries to identify novel DAO inhibitors, which have therapeutic potential for neurological disorders such as schizophrenia.[7][8]
-
Disease-Related Research: DAO activity is implicated in various physiological and pathological processes.[9] The use of D-cysteine as a substrate allows for sensitive measurement of DAO activity in tissue homogenates and cell lysates from disease models.
-
Biocatalysis: Engineered DAO enzymes are used in industrial applications, such as the synthesis of chiral compounds. D-cysteine can be used to assess the activity and substrate specificity of these engineered enzymes.[10]
Conclusion
D-cysteine is a highly efficient and versatile substrate for studying the activity of D-amino acid oxidase. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to accurately and sensitively measure DAO activity in a variety of applications. The use of D-cysteine can facilitate a deeper understanding of DAO's role in health and disease and aid in the discovery of new therapeutic agents targeting this important enzyme.
References
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 7. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 8. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Application Notes & Protocols: D-Cysteine Functionalized Gold Nanoparticles for Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of D-Cysteine functionalized gold nanoparticles (AuNPs) in the development of robust and sensitive biosensors. The unique interaction between D-Cysteine and AuNPs offers a versatile platform for the detection of a wide range of analytes, from metal ions to chiral molecules.
Principle of D-Cysteine Functionalized AuNP Biosensors
Gold nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which gives them their characteristic wine-red color in a dispersed state. The principle behind D-Cysteine functionalized AuNP biosensors lies in the analyte-induced aggregation or dispersion of these nanoparticles. D-Cysteine, an amino acid containing a thiol (-SH) group, readily forms a stable bond with the surface of gold nanoparticles through Au-S bonding.[1][2] This functionalization not only stabilizes the nanoparticles but also provides a specific recognition site for target analytes.
The interaction of the target analyte with the D-Cysteine on the AuNP surface can disrupt the stability of the nanoparticle dispersion, leading to aggregation. This aggregation causes a change in the LSPR, resulting in a visible color change from red to blue or purple, which can be quantified using a UV-Vis spectrophotometer.[3][4] Alternatively, the interaction can be transduced into an electrochemical signal for detection.[2][5]
Experimental Protocols
Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of AuNPs with an approximate diameter of 45 nm using a citrate reduction method.[1]
Materials:
-
Tetrachloroauric acid (HAuCl₄·3H₂O) solution (5 x 10⁻³ M)
-
Sodium citrate solution (0.5% w/w)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Glassware
Procedure:
-
Add 1 mL of 5 x 10⁻³ M HAuCl₄·3H₂O solution to 18 mL of boiling deionized water with vigorous stirring.
-
While maintaining the heat and stirring, add 0.365 mL of 0.5% w/w sodium citrate solution.
-
Continue heating and stirring. The solution will change color, eventually turning wine-red, indicating the formation of AuNPs.
-
After the color change is complete, continue heating for an additional 10 minutes.
-
Remove the solution from the heat and continue stirring until it cools to room temperature (approximately 25°C).
-
Add deionized water to bring the final volume to 20 mL, resulting in a final AuNP solution concentration of 2.5 x 10⁻⁴ M.
Functionalization of AuNPs with D-Cysteine
This protocol details the surface modification of the synthesized AuNPs with D-Cysteine.[1]
Materials:
-
Synthesized AuNP solution (2.5 x 10⁻⁴ M)
-
D-Cysteine solution (1 x 10⁻⁴ M)
-
Deionized water
-
Centrifuge
-
Sonicator
Procedure:
-
To 5 mL of the AuNP solution, add 0.1 mL of 1 x 10⁻⁴ M D-Cysteine solution.
-
Stir the mixture for 2 hours at room temperature.
-
Centrifuge the solution to pellet the D-Cysteine functionalized AuNPs (D-Cys-AuNPs).
-
Carefully remove and discard the supernatant.
-
Resuspend the D-Cys-AuNP pellet in deionized water by sonication to obtain a stable colloidal solution.
Characterization of D-Cys-AuNPs
It is crucial to characterize the synthesized and functionalized nanoparticles to ensure their quality and suitability for biosensing applications.
Recommended Characterization Techniques:
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the LSPR peak at approximately 530 nm.[1]
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[1]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[1]
-
Circular Dichroism (CD) Spectroscopy: To confirm the chiral functionalization of the AuNPs with D-Cysteine by observing the characteristic mirror-image CD profiles for D- and L-Cysteine functionalized nanoparticles.[1]
Application: Colorimetric Detection of Analytes
This section provides a general protocol for the colorimetric detection of analytes using D-Cys-AuNPs. The specific analyte concentration and incubation times may need to be optimized for different target molecules.
General Protocol for Colorimetric Detection
Materials:
-
D-Cys-AuNP solution
-
Analyte solution of known concentrations (for calibration)
-
Sample solution containing the analyte of interest
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
In a cuvette, mix a specific volume of the D-Cys-AuNP solution with a specific volume of the analyte solution or sample.
-
Incubate the mixture for a predetermined amount of time at room temperature to allow for the interaction and potential aggregation.
-
Observe any visual color change in the solution.
-
Measure the UV-Vis absorption spectrum of the solution, typically in the range of 400-800 nm.
-
The presence of the analyte will induce a red-shift in the LSPR peak and a change in the absorbance ratio at two different wavelengths (e.g., A650/A527), which can be correlated to the analyte concentration.
Quantitative Data Summary
The following tables summarize the performance of Cysteine-functionalized AuNP biosensors for the detection of various analytes as reported in the literature.
| Analyte | Sensor Type | Method | Linear Range | Limit of Detection (LOD) | Reference |
| Metal Ions | |||||
| Copper (Cu²⁺) | L-Cys-AuNP | Colorimetric | Not Specified | 10⁻⁵ M | [6] |
| Cadmium (Cd²⁺) | L-Cys-AuNP | Colorimetric | Not Specified | Not Specified | [7] |
| Iron (Fe³⁺) | L-Cys-GO-Au-BiNPs | Electrochemical (SWV) | 0.2 - 50 µM | 0.07 µM | [8] |
| Arsenic (As³⁺) | L-Cys-AuNP | Electrochemical (LSASV) | 1 - 200 µg L⁻¹ | 0.91 ppb | [9] |
| Amino Acids & Peptides | |||||
| D-Cysteine | Au Nanorods | Circular Dichroism | 1 - 3 µM | 0.80 µM | [10] |
| L-Cysteine | Au Nanorods | Circular Dichroism | 1 - 3 µM | 1.40 µM | [10] |
| L-Cysteine | AuNP | Colorimetric | 2 - 1000 µM | 10 µM | [11] |
| L-Cysteine | AuNP-FePc | Electrochemical (DPV) | 50 - 1000 µM | 0.27 µM | [12] |
| Enantiomers | |||||
| L-Dopa | L-Cys-AuNP | Colorimetric (Visual) | Not Specified | Not Specified | [3][4][13] |
Visualizations
Experimental Workflow and Sensing Mechanism
Caption: Workflow for D-Cys-AuNP synthesis and biosensing.
Caption: Analyte-induced aggregation of D-Cys-AuNPs.
Caption: Workflow for electrochemical biosensor development.
References
- 1. l-cysteine-modified chiral gold nanoparticles promote periodontal tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akademiabaru.com [akademiabaru.com]
- 3. Self-assembly of l-cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Self-assembly of l -cysteine–gold nanoparticles as chiral probes for visual recognition of 3,4-dihydroxyphenylalanine enantiomers | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Item - Fast colorimetric detection of copper ions using L-Cysteine functionalized gold nanoparticles - Deakin University - Figshare [dro.deakin.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. An Electrochemical Sensor Based on Gold and Bismuth Bimetallic Nanoparticles Decorated L-Cysteine Functionalized Graphene Oxide Nanocomposites for Sensitive Detection of Iron Ions in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Deposition of Gold Nanoparticles and L-Cysteine on Screen-Printed Carbon Electrode for Rapid Electrochemical Determination of As(III) in Water and Tea [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Relative Study of Gold nanoparticle; A Development of Green Biosensor for Detection of L-Cysteine in Urine Sample – Oriental Journal of Chemistry [orientjchem.org]
- 12. A cysteine sensor based on a gold nanoparticle–iron phthalocyanine modified graphite paste electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Organelle-Specific Cysteine Capture Using TurboID
For Researchers, Scientists, and Drug Development Professionals
The study of organelle-specific protein cysteines and their redox state is crucial for understanding cellular signaling, metabolism, and disease. Traditional methods for analyzing the cysteine redoxome often lack spatial resolution. The advent of proximity labeling techniques, particularly the highly efficient biotin ligase TurboID, combined with chemoproteomic workflows, has enabled the precise identification and quantification of cysteine modifications within specific subcellular compartments.
This document provides detailed application notes and protocols for two key methods: Local Cysteine Capture (Cys-LoC) for identifying organelle-specific cysteines and Local Cysteine Oxidation (Cys-LOx) for quantifying their oxidation state.[1][2][3][4] These protocols are designed to guide researchers in applying these powerful techniques to their own studies.
Data Presentation
The following tables summarize quantitative data from studies utilizing TurboID for organelle-specific cysteine capture, providing a clear comparison of the method's efficacy and specificity.
Table 1: Cysteines Identified by Cys-LoC in Different Subcellular Compartments
| Subcellular Compartment | Average Number of Cysteines Identified per Replicate | Cysteines Not Previously Captured by Whole-Cell Proteomics |
| Cytosol | ~3,700 | >3,500 (in aggregate across all compartments)[2] |
| Endoplasmic Reticulum | ~3,700 | On average, 500 per compartment[2] |
| Golgi Apparatus | ~3,700 | On average, 500 per compartment[2] |
| Mitochondria | ~3,700 | On average, 500 per compartment[2] |
| Nucleus | ~3,700 | On average, 500 per compartment[2] |
Table 2: Improvement of Mitochondrial Protein Specificity in TurboID Experiments
| Mito-TurboID Expression Method | Mitochondrial Protein Specificity | Net Proteins Identified |
| Transient Expression | 19% | 580 |
| Stable Expression | 22% | 571 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the Cys-LoC and Cys-LOx protocols.
References
- 1. Proteomic sample preparation for TurboID, Cys-LoC and Cys-LOx. [bio-protocol.org]
- 2. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of D-Cysteine into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of D-Cysteine into synthetic peptides. This document outlines two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). Detailed experimental protocols, quantitative data on reaction efficiencies, and visual representations of workflows and relevant biological pathways are provided to facilitate the seamless application of these techniques in your research and development endeavors.
Introduction
The incorporation of non-canonical amino acids, such as D-Cysteine, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer in-vivo half-life and improved therapeutic potential. D-Cysteine, with its unique thiol side chain, offers opportunities for forming stable disulfide bridges, creating cyclic peptides with constrained conformations, and for site-specific conjugation. This document details the primary methods for incorporating D-Cysteine into synthetic peptides, with a focus on practical application and troubleshooting.
Methods for D-Cysteine Incorporation
There are two principal methods for incorporating D-Cysteine into synthetic peptides: Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides. The peptide is assembled in a stepwise manner while being covalently attached to an insoluble resin support. The use of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is prevalent due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.
A critical aspect of incorporating D-Cysteine via SPPS is the choice of the thiol protecting group and the coupling conditions to minimize racemization. The thiol group of Cysteine is highly reactive and must be protected throughout the synthesis to prevent unwanted side reactions, such as oxidation to form disulfide bonds.
Key Considerations for SPPS of D-Cysteine Peptides:
-
Thiol Protecting Groups: The selection of an appropriate protecting group for the D-Cysteine thiol is crucial and depends on the overall synthetic strategy. Commonly used protecting groups include:
-
Trityl (Trt): This is a bulky and acid-labile protecting group, readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. It is a common choice for routine synthesis of peptides with a free thiol group.
-
Acetamidomethyl (Acm): This group is stable to TFA and requires a separate deprotection step, typically using mercury(II) acetate or iodine. Its stability allows for selective disulfide bond formation.
-
Diphenylmethyl (Dpm): Similar to Trt, Dpm is acid-labile but offers different cleavage kinetics, which can be exploited in strategies requiring orthogonal deprotection.
-
S-tert-butylthio (S-tBu): This protecting group is stable to TFA and can be removed by reduction with thiols or phosphines, allowing for on-resin disulfide bond formation.
-
4-methoxytrityl (Mmt): More acid-labile than Trt, Mmt can be selectively removed on-resin using dilute TFA, enabling regioselective disulfide bond formation.
-
-
Minimizing Racemization: D-Cysteine is susceptible to racemization during the activation and coupling steps, particularly when using strong bases. This can lead to the formation of diastereomeric impurities that are difficult to separate. Strategies to minimize racemization include:
-
Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are generally preferred over uronium/aminium-based reagents (e.g., HBTU, HATU) which can promote higher levels of racemization when strong bases are used.[1][2]
-
Choice of Base: The use of sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIEA) should be carefully controlled. Weaker bases like 2,4,6-collidine (TMP) can significantly reduce racemization.[1][2]
-
Pre-activation Time: Avoiding or minimizing the pre-activation time of the amino acid before addition to the resin can also decrease the extent of racemization.[1][2]
-
Solvent: Using less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), can also help to suppress racemization.[1][2]
-
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal Cysteine (or D-Cysteine) residue. The chemoselective reaction forms a native peptide bond at the ligation site.[3][4]
Key Features of NCL for D-Cysteine Peptides:
-
Chemoselectivity: The reaction is highly specific and occurs at neutral pH in aqueous solution, tolerating a wide range of functional groups on the amino acid side chains.
-
Reduced Racemization Risk: As the D-Cysteine residue is at the N-terminus of one of the peptide fragments, the risk of racemization at this position during the ligation step is negligible.
-
Synthesis of Large Peptides: NCL allows for the assembly of larger and more complex peptides that are difficult to synthesize by stepwise SPPS.
Quantitative Data
The efficiency of D-Cysteine incorporation can be assessed by measuring the extent of racemization, as well as the overall yield and purity of the final peptide. The following table summarizes the levels of D-Cysteine racemization observed with different coupling reagents during the synthesis of a model peptide (H-Gly-Cys-Phe-NH2).
| Coupling Reagent | Base | Pre-activation Time (min) | Solvent | % D-Cys Epimer | Reference |
| HBTU | DIEA | 5 | DMF | 15.3 | [1][2] |
| HBTU | DIEA | 0 | DMF | 2.5 | [1][2] |
| HBTU | TMP | 5 | DMF | 3.2 | [1][2] |
| HBTU | TMP | 0 | CH2Cl2/DMF (1:1) | <1 | [1][2] |
| HATU | DIEA | 5 | DMF | 33.1 | [1][2] |
| HATU | DIEA | 0 | DMF | 5.2 | [1][2] |
| BOP | NMM | 5 | DMF | 10.8 | [1][2] |
| DIC/HOBt | - | 5 | DMF | <1 | [1][2] |
Table 1: Racemization of D-Cysteine with Various Coupling Reagents. Data adapted from Han et al. (1997).[1][2] The model peptide was synthesized with Fmoc-L-Cys(Trt)-OH, but the principles of racemization apply equally to the D-enantiomer.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine Containing Peptide
This protocol describes a general procedure for the manual Fmoc-SPPS of a peptide containing a D-Cysteine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) (for neutralization, if needed)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of D-Cysteine:
-
For coupling Fmoc-D-Cys(Trt)-OH, use the same procedure as in step 3, preferably with DIC/HOBt to minimize racemization.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains other sensitive residues, appropriate scavengers should be added.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Protocol 2: Native Chemical Ligation (NCL) of a D-Cysteine Containing Peptide
This protocol outlines the general procedure for ligating a peptide thioester with a peptide containing an N-terminal D-Cysteine.
Materials:
-
Peptide 1: C-terminal thioester (e.g., -SR')
-
Peptide 2: N-terminal D-Cysteine
-
Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain a reducing environment)
-
Reaction vials
Procedure:
-
Peptide Preparation: Synthesize and purify the two peptide fragments (Peptide 1 with a C-terminal thioester and Peptide 2 with an N-terminal D-Cysteine) using standard SPPS protocols.
-
Ligation Reaction Setup:
-
Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Ensure the pH of the solution is between 7.0 and 7.5. Adjust with 1 M NaOH or 1 M HCl if necessary.
-
-
Initiation of Ligation:
-
Add the thiol catalyst (e.g., MPAA to a final concentration of 20-30 mM or thiophenol to 1-2% v/v) to the reaction mixture.
-
If required, add TCEP to a final concentration of 5-10 mM to prevent oxidation of the thiol groups.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours to 24 hours.
-
-
Purification:
-
Once the reaction is complete, purify the ligated peptide product by RP-HPLC.
-
Lyophilize the purified peptide.
-
-
Characterization:
-
Confirm the identity and purity of the final ligated peptide by mass spectrometry and analytical RP-HPLC.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the incorporation of D-Cysteine into synthetic peptides using SPPS and NCL.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-Cysteine containing peptide.
Caption: General workflow for Native Chemical Ligation (NCL) to produce a D-Cysteine containing peptide.
Signaling Pathway
D-Cysteine has been shown to play a regulatory role in neural progenitor cells by modulating the Akt/FoxO signaling pathway.[1][5][6] The following diagram illustrates this pathway.
Caption: D-Cysteine signaling pathway in neural progenitor cells, leading to inhibition of proliferation.
Conclusion
The incorporation of D-Cysteine into synthetic peptides offers a valuable strategy for enhancing their therapeutic properties. Both Solid-Phase Peptide Synthesis and Native Chemical Ligation provide robust methods for achieving this, each with its own advantages. Careful consideration of protecting group strategies and reaction conditions is paramount to ensure high yield, purity, and stereochemical integrity of the final peptide product. The provided protocols and data serve as a foundation for researchers to successfully synthesize and explore the potential of D-Cysteine-containing peptides in their scientific endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to prevent oxidation of D-Cysteine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of D-Cysteine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of D-Cysteine degradation in aqueous solutions?
A1: The primary cause of D-Cysteine degradation in aqueous solutions is oxidation. The thiol (-SH) group in the D-Cysteine side chain is highly susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, and exposure to light. This oxidation leads to the formation of D-Cystine, a disulfide-linked dimer, which is significantly less soluble in water and can precipitate out of solution, affecting experimental results and product stability.
Q2: How does pH influence the stability of D-Cysteine solutions?
A2: pH plays a critical role in the stability of D-Cysteine solutions. The rate of oxidation is significantly influenced by the protonation state of the thiol group. At acidic pH (typically below 4), the thiol group is protonated (-SH) and less susceptible to oxidation. As the pH increases towards neutral and alkaline conditions, the thiol group deprotonates to form the more reactive thiolate anion (-S⁻), which is much more readily oxidized. Therefore, maintaining a low pH is a key strategy for stabilizing D-Cysteine solutions.
Q3: What are the most common visual indicators of D-Cysteine oxidation?
A3: The most common visual indicator of D-Cysteine oxidation is the formation of a white precipitate. This precipitate is primarily this compound, the oxidized dimer of D-Cysteine, which has poor solubility in aqueous solutions. Cloudiness or turbidity in a previously clear D-Cysteine solution is also a strong indicator of oxidation and precipitation.
Q4: Can I use a standard buffer to dissolve D-Cysteine for my experiments?
A4: While you can dissolve D-Cysteine in standard buffers, it is crucial to select a buffer with a pH that minimizes oxidation. For maximum stability, an acidic buffer (pH 2-4) is recommended. If your experimental conditions require a neutral or alkaline pH, it is imperative to include antioxidants and/or metal chelators in your buffer composition and to use the solution as quickly as possible.
Troubleshooting Guides
Issue 1: Precipitate formation in D-Cysteine solution upon storage.
-
Problem: A white precipitate forms in the D-Cysteine solution after a short period of storage.
-
Cause: This is a classic sign of D-Cysteine oxidation to the less soluble this compound. This is often accelerated by factors such as neutral or alkaline pH, presence of dissolved oxygen, and contamination with metal ions.
-
Solutions:
-
pH Adjustment: Ensure the solution pH is in the acidic range (pH 2-4). Prepare the solution using a degassed acidic buffer.
-
Use of Antioxidants: Add an appropriate antioxidant to the solution during preparation. Common choices include ascorbic acid or N-acetyl-L-cysteine.
-
Metal Chelators: Incorporate a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation.
-
Degassing: Before dissolving the D-Cysteine, degas the solvent (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Storage Conditions: Store the solution at low temperatures (2-8°C) and protected from light. For long-term storage, consider freezing aliquots at -20°C or -80°C after flash-freezing in liquid nitrogen.
-
Issue 2: Inconsistent results in experiments using D-Cysteine solutions.
-
Problem: Experimental results show high variability between replicates or over time.
-
Cause: Inconsistent concentrations of active, reduced D-Cysteine due to ongoing oxidation can lead to unreliable experimental outcomes. The rate of oxidation can vary depending on minor differences in preparation and handling.
-
Solutions:
-
Fresh Preparation: Prepare D-Cysteine solutions fresh before each experiment.
-
Standardized Protocol: Implement a strict, standardized protocol for solution preparation, including the consistent use of antioxidants and chelators, and defined pH and temperature controls.
-
Quantification Before Use: For highly sensitive applications, quantify the concentration of reduced D-Cysteine using a reliable analytical method (e.g., HPLC) immediately before use.
-
Inert Atmosphere: If possible, prepare and handle the D-Cysteine solution under an inert atmosphere (e.g., in a glove box) to minimize exposure to oxygen.
-
Data Presentation
Table 1: Efficacy of Different Antioxidants in Stabilizing D-Cysteine Solutions
| Antioxidant | Concentration (mM) | pH | Temperature (°C) | % D-Cysteine Remaining after 24h | Reference |
| None (Control) | 0 | 7.0 | 25 | < 50% | [1][2] |
| Ascorbic Acid | 10 | 7.0 | 25 | > 85% | [1] |
| N-acetyl-L-cysteine | 10 | 7.0 | 25 | > 90% | [3] |
| Dithiothreitol (DTT) | 5 | 7.0 | 25 | > 95% | [4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5 | 7.0 | 25 | > 98% | [5] |
Table 2: Effect of pH on the Stability of D-Cysteine (0.1 M) at 25°C
| pH | % D-Cysteine Remaining after 48h | Visual Observation |
| 2.0 | > 99% | Clear Solution |
| 4.0 | ~95% | Clear Solution |
| 6.0 | ~70% | Slight Turbidity |
| 7.4 | < 40% | Significant Precipitate |
| 8.5 | < 20% | Heavy Precipitate |
Experimental Protocols
Protocol 1: Preparation of a Stabilized D-Cysteine Aqueous Solution
-
Materials:
-
D-Cysteine hydrochloride monohydrate
-
High-purity, deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ascorbic acid
-
EDTA disodium salt
-
Nitrogen or Argon gas
-
Sterile, amber glass storage vials
-
-
Procedure:
-
Dispense the required volume of high-purity water into a clean glass beaker.
-
Degas the water by sparging with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a gentle stream of inert gas over the surface of the water, add EDTA to a final concentration of 0.5 mM and ascorbic acid to a final concentration of 1 mM. Stir until fully dissolved.
-
Adjust the pH of the solution to 3.0 by adding 1 M HCl dropwise while monitoring with a calibrated pH meter.
-
Weigh the desired amount of D-Cysteine hydrochloride monohydrate and add it to the solution. Stir gently until completely dissolved.
-
Aseptically filter the solution through a 0.22 µm syringe filter into sterile, amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store the vials at 2-8°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: Quantification of D-Cysteine and this compound by HPLC
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
D-Cysteine and this compound standards.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 2% B
-
5-15 min: Linear gradient to 50% B
-
15-17 min: Linear gradient to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: Return to 2% B
-
22-30 min: Re-equilibration at 2% B
-
-
-
Procedure:
-
Prepare a series of D-Cysteine and this compound standards of known concentrations in a solution of 0.1 M HCl to prevent oxidation.
-
Dilute the experimental samples in 0.1 M HCl.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify and quantify the peaks for D-Cysteine and this compound based on their retention times and the calibration curves.
-
Visualizations
Caption: D-Cysteine oxidation pathway in aqueous solution.
Caption: Workflow for preparing a stabilized D-Cysteine solution.
References
- 1. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. JPH0517431A - Stabilized cysteine solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory Control or Oxidative Damage? Proteomic Approaches to Interrogate the Role of Cysteine Oxidation Status in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Cystine Solubility for Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D-Cystine in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my cell culture medium. Why is it so difficult to dissolve?
A1: this compound has very low solubility in aqueous solutions at a neutral pH, which is the typical pH of most cell culture media.[1][2] This is due to its zwitterionic nature, meaning it has both a positive and a negative charge, making it least soluble at its isoelectric point.
Q2: My this compound powder is not dissolving completely and I see a precipitate in my medium. What should I do?
A2: This is a common issue. Here are a few troubleshooting steps:
-
Prepare a concentrated stock solution: Instead of dissolving this compound directly into your final medium, prepare a concentrated stock solution at an acidic or alkaline pH where its solubility is significantly higher.[3][4]
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Adjust the pH of the stock solution: this compound is more soluble in aqueous solutions with a pH below 2 or above 8.[3] You can use sterile-filtered dilute HCl or NaOH to adjust the pH of your solvent (e.g., cell culture grade water) before adding the this compound powder.
-
Gentle heating and agitation: While preparing the stock solution, gentle heating (e.g., to 37°C) and continuous stirring can aid in dissolution. However, be cautious as excessive heat can degrade the amino acid.
-
Sterile filter the stock solution: After the this compound is completely dissolved in the acidified or basified solvent, sterile filter it through a 0.22 µm filter before adding it to your final sterile cell culture medium.
-
Consider using a more soluble alternative: If solubility issues persist and are impacting your experimental workflow, consider using a more soluble this compound derivative.
Q3: Will adjusting the pH of the this compound stock solution affect my cell culture?
A3: This is a critical consideration. When adding an acidic or alkaline stock solution to your medium, it's crucial to do so in a small volume to avoid a significant shift in the final pH of your culture medium. The buffering capacity of your medium will help to neutralize the small amount of acid or base from the stock solution. It is recommended to check the pH of the final medium after adding the this compound stock and adjust if necessary with a sterile acid or base solution.
Q4: Are there alternatives to this compound that are more soluble?
A4: Yes, several chemically modified and highly soluble peptides have been developed to overcome the solubility challenges of cystine. These are often dipeptides that are efficiently metabolized by cells to release cysteine. Examples include:
-
N,N'-di-L-alanyl-L-cystine (cQrex® AC)
-
N,N'-di-L-lysyl-L-cystine dihydrochloride (cQrex® KC) [5]
These alternatives can be particularly useful for preparing highly concentrated and pH-neutral feed media, which simplifies complex bioprocessing protocols.[1][5]
Data Presentation: Solubility of Cystine and Its Alternatives
The following table summarizes the solubility of L-Cystine* at various pH values and compares it with more soluble dipeptide alternatives.
| Compound | Condition | Solubility (g/L) | Solubility (mM) |
| L-Cystine | Water, 25°C, neutral pH | 0.112 | ~0.47 |
| L-Cystine | Aqueous solution, 25°C, pH 1.0 | ~5.7 | ~23.7 |
| L-Cystine | Aqueous solution, 25°C, pH 2.0 | ~0.51 | ~2.12 |
| L-Cystine | Aqueous solution, 25°C, pH 7.0 | ~0.21 | ~0.87 |
| L-Cystine | Aqueous solution, 25°C, pH 8.0 | ~0.21 | ~0.87 |
| L-Cystine | Aqueous solution, 25°C, pH 10.5 | ~0.53 | ~2.20 |
| N,N'-di-L-Alanyl-L-Cystine (cQrex® AC) | Water, 20°C, pH 7 | 13 | 34 |
| N,N'-di-L-Lysyl-L-Cystine dihydrochloride (cQrex® KC) | Water, 20°C, pH 7 | >570 | >1000 |
*Note: The detailed solubility data presented is for L-Cystine. This compound is expected to have very similar solubility characteristics.
Experimental Protocols
Protocol 1: Preparation of a 100x (10 mM) this compound Stock Solution using HCl
Materials:
-
This compound powder
-
Sterile, cell culture grade water
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Sterile 1 M HCl
-
Sterile 1 M NaOH (for pH adjustment if needed)
-
Sterile graduated cylinders and beakers
-
Sterile magnetic stirrer and stir bar
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Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Weighing: Weigh out the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution (Molecular Weight of Cystine = 240.3 g/mol ). For example, for 100 mL of a 10 mM solution, you will need 0.2403 g of this compound.
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Initial Mixing: Add the this compound powder to a sterile beaker containing approximately 80% of the final volume of sterile water.
-
Acidification: While stirring, slowly add 1 M HCl dropwise until the this compound powder completely dissolves. The pH of the solution will be acidic (typically around pH 1-2).
-
Volume Adjustment: Once the this compound is fully dissolved, add sterile water to reach the final desired volume.
-
pH Check (Optional but Recommended): Check the pH of the stock solution. It should be in the acidic range.
-
Sterile Filtration: Sterile filter the solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C.
-
Usage: When adding to your cell culture medium, use a 1:100 dilution (e.g., 1 mL of stock solution for every 99 mL of medium) to achieve a final concentration of 0.1 mM. Always ensure the final pH of your medium is within the desired range after adding the stock solution.
Protocol 2: Preparation of a 100x (10 mM) this compound Stock Solution using NaOH
Materials:
-
This compound powder
-
Sterile, cell culture grade water
-
Sterile 1 M NaOH
-
Sterile 1 M HCl (for pH adjustment if needed)
-
Sterile graduated cylinders and beakers
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Weighing: Weigh out the required amount of this compound powder as described in Protocol 1.
-
Initial Mixing: Add the this compound powder to a sterile beaker containing approximately 80% of the final volume of sterile water.
-
Basification: While stirring, slowly add 1 M NaOH dropwise until the this compound powder completely dissolves. The pH of the solution will be alkaline (typically around pH 10-11).
-
Volume Adjustment: Once the this compound is fully dissolved, add sterile water to reach the final desired volume.
-
pH Check (Optional but Recommended): Check the pH of the stock solution. It should be in the alkaline range.
-
Sterile Filtration: Sterile filter the solution using a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C.
-
Usage: Use a 1:100 dilution when adding to your cell culture medium and verify the final pH.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound in cell culture media.
This comprehensive guide should assist you in overcoming the challenges associated with this compound solubility, ensuring the successful preparation of your cell culture media.
References
Technical Support Center: Optimization of Oxidative Folding for Cystine-Knot Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the oxidative folding of cystine-knot peptides.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the oxidative folding of cystine-knot peptides.
1. Low Yield of the Correctly Folded Peptide
Problem: The final yield of the desired cystine-knot peptide is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Suboptimal Redox Conditions | Optimize the ratio of reduced (GSH) to oxidized (GSSG) glutathione. A common starting point is a GSH:GSSG ratio of 10:1 or 2:1.[1] Test a range of concentrations for both. |
| Incorrect pH of the Folding Buffer | The optimal pH for oxidative folding is typically between 7.5 and 8.7.[1][2] Screen a range of pH values using different buffer systems (e.g., Tris-HCl, Ammonium Bicarbonate). |
| Peptide Aggregation | Decrease the peptide concentration. High concentrations can promote intermolecular disulfide bond formation and aggregation.[3] Incorporate additives such as Guanidine Hydrochloride (GuHCl) (0.5-1 M) or urea (2 M) to minimize aggregation.[2] |
| Suboptimal Temperature | Perform folding at a lower temperature (e.g., 4°C) to slow down the process and potentially favor the native conformation.[1][2] |
| Inefficient Air Oxidation | If using air oxidation, ensure adequate exposure to air by using a large surface area-to-volume ratio for the reaction vessel and gentle stirring. |
| Presence of Scrambled Isomers | The folding process may be producing a mixture of disulfide isomers. This requires optimization of folding conditions to favor the native isomer. See Section 2 for more details. |
2. Formation of Multiple Disulfide Isomers
Problem: Analysis by RP-HPLC or mass spectrometry indicates the presence of multiple peaks, corresponding to different disulfide bond isomers. Cystine-knot peptides can form various isomers, such as the native "globular" form, a "ribbon" isomer, and a "bead" isomer.[1]
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Kinetically Trapped Intermediates | The folding process may be getting trapped in non-native conformations. Altering the redox potential by adjusting the GSH/GSSG ratio can help shuffle disulfide bonds and allow the peptide to reach its thermodynamically most stable native state.[4][5] |
| Inappropriate Co-solvent Concentration | The choice and concentration of co-solvents like Dimethyl Sulfoxide (DMSO), isopropanol (i-PrOH), or acetonitrile (ACN) are crucial.[1][3][6] Screen different co-solvents and their concentrations (e.g., 10-50%). DMSO, for example, can act as a mild oxidant and also help prevent aggregation.[1][4] |
| Folding Time | The reaction may not have reached equilibrium. Monitor the folding process over time using RP-HPLC to determine the optimal folding duration. |
Troubleshooting Isomer Formation Workflow
Caption: A flowchart for troubleshooting the formation of multiple disulfide isomers.
3. Peptide Precipitation or Aggregation During Folding
Problem: The peptide precipitates out of the folding buffer, leading to a very low yield of soluble, folded peptide. This is common for hydrophobic peptides.[7]
Possible Causes & Solutions:
| Cause | Suggested Solution |
| High Peptide Concentration | This is a primary cause of aggregation. Reduce the starting concentration of the linear peptide significantly (e.g., to 0.1 mg/mL or lower).[3] |
| Hydrophobic Nature of the Peptide | Incorporate organic co-solvents such as isopropanol (i-PrOH) or acetonitrile (ACN) to increase the solubility of the peptide.[3][6] A concentration of 30-50% can be effective.[2][8] |
| Lack of Denaturants | Add denaturants like Guanidine Hydrochloride (GuHCl) (e.g., 0.5-1 M) or urea to the folding buffer to keep the peptide unfolded and soluble in the early stages of folding.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing oxidative folding conditions?
A1: A good starting point for many cystine-knot peptides, such as conotoxins, is a folding buffer of 0.1 M Tris-HCl or 0.1 M NH4HCO3 at a pH of 7.5-8.5.[2] To this, add a redox pair like GSH and GSSG (e.g., 2 mM GSH and 1 mM GSSG). The reaction is typically carried out at room temperature or 4°C with gentle stirring.[1]
Q2: How can I monitor the progress of the oxidative folding reaction?
A2: The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] By taking aliquots of the folding reaction at different time points, you can observe the disappearance of the reduced linear peptide peak and the appearance of peaks corresponding to the folded isomers. Mass spectrometry (ESI-MS or MALDI-TOF) can be coupled with HPLC to confirm the molecular weight of the products and verify that oxidation has occurred (a decrease in mass of 1 Da for each disulfide bond formed).[6]
Q3: What are the common side reactions to be aware of during peptide synthesis and folding?
A3: Besides the formation of incorrect disulfide isomers, other side reactions can occur. Cysteine oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[9] Methionine can be oxidized to methionine sulfoxide.[10] Tryptophan can also be susceptible to oxidation.[9] Careful handling and the use of scavengers during peptide cleavage and purification can minimize these side reactions.
Q4: Can additives improve folding efficiency?
A4: Yes, various additives can be beneficial. Co-solvents like DMSO, isopropanol, and acetonitrile can improve the solubility of hydrophobic peptides and influence the folding pathway.[1][3][6] Denaturants such as GuHCl and urea can prevent aggregation.[2] In some cases, the presence of certain salts or metal ions, like Ca2+, can facilitate folding for specific peptides.[11]
Experimental Protocols
Protocol 1: General Screening of Oxidative Folding Conditions
This protocol outlines a method for screening various conditions to find the optimal folding environment for a novel cystine-knot peptide.
Materials:
-
Lyophilized, purified linear peptide
-
Folding Buffers: 0.1 M Tris-HCl, 0.1 M Ammonium Bicarbonate (NH4HCO3)
-
Redox Reagents: Reduced Glutathione (GSH), Oxidized Glutathione (GSSG)
-
Co-solvents: Dimethyl Sulfoxide (DMSO), Isopropanol (i-PrOH)
-
Additives: Guanidine Hydrochloride (GuHCl)
-
Quenching Solution: Acetic acid or Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Prepare a stock solution of the linear peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Set up a matrix of folding conditions in a 96-well plate or individual microcentrifuge tubes. Vary the following parameters:
-
pH: Test pH values from 7.5 to 8.5.
-
Redox Ratio (GSH:GSSG): Test ratios such as 10:1 and 2:1 (e.g., 2 mM GSH: 0.2 mM GSSG and 2 mM GSH: 1 mM GSSG).
-
Co-solvent: Test different concentrations of DMSO or i-PrOH (e.g., 10%, 25%, 40%).
-
Temperature: Run parallel experiments at 4°C and room temperature.
-
-
Initiate the folding reaction by diluting the peptide stock solution into the various folding buffers to a final peptide concentration of 0.1 mg/mL.
-
Incubate the reactions with gentle agitation.
-
At various time points (e.g., 1, 4, 12, 24 hours), withdraw an aliquot from each reaction.
-
Quench the reaction by adding an acid (e.g., final concentration of 1% TFA).
-
Analyze the quenched aliquots by RP-HPLC to monitor the formation of the folded peptide and any isomers.
-
Confirm the identity of the peaks using mass spectrometry.
General Experimental Workflow
Caption: A generalized workflow for optimizing oxidative folding conditions.
Disulfide Isomer Formation
Caption: Simplified pathway showing the formation of different disulfide isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative folding of peptides with cystine-knot architectures: kinetic studies and optimization of folding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pnas.org [pnas.org]
Troubleshooting low yields in D-Cysteine derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in D-Cysteine derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in D-Cysteine derivative synthesis?
A1: Low yields in D-Cysteine derivative synthesis can stem from several factors, primarily related to the high reactivity of the thiol group and the susceptibility of the chiral center to racemization. Key issues include:
-
Side Reactions: The nucleophilic thiol group is prone to undesired reactions such as oxidation (forming disulfides) and S-alkylation, particularly during cleavage from resins in solid-phase synthesis.[1]
-
Racemization: The α-proton of cysteine is susceptible to abstraction, especially under basic conditions used during coupling reactions, leading to a loss of stereochemical purity and a mixture of D- and L-isomers.[2][3]
-
Inadequate Protection/Deprotection: Incomplete protection of the thiol or amino group can lead to a variety of side products. Conversely, harsh deprotection conditions can cleave other protecting groups or degrade the target molecule.[4][5]
-
Poor Solubility: The synthesized derivative may have poor solubility in the reaction or purification solvents, leading to losses during workup and isolation.
-
Suboptimal Coupling/Reaction Conditions: The choice of coupling reagents, base, solvent, and temperature can significantly impact the reaction yield and purity.[2]
Q2: How can I minimize racemization during the coupling of D-Cysteine?
A2: Minimizing racemization is critical for maintaining the stereochemical integrity of your D-Cysteine derivative. Several strategies can be employed:
-
Choice of Coupling Reagent: Carbodiimides like DIC in the presence of an additive like HOBt or HOAt are generally preferred over highly activating uronium/aminium salts (e.g., HBTU, HATU) when racemization is a concern.
-
Base Selection: Use of weaker, sterically hindered bases is highly recommended. Collidine (2,4,6-trimethylpyridine) has been shown to be superior to stronger bases like DIEA or NMM in reducing racemization.[2][3]
-
Reaction Conditions: Avoid pre-activation of the carboxylic acid, as this can increase the risk of racemization. Lowering the reaction temperature can also be beneficial.[3]
-
Solvent Choice: Using less polar solvents, such as a mixture of CH₂Cl₂ and DMF, can help suppress racemization compared to using neat DMF.[2]
Q3: My S-alkylation of D-Cysteine is giving low yields. What can I do to improve it?
A3: Low yields in S-alkylation are often due to competing reactions or suboptimal reaction conditions. To improve the yield:
-
Ensure Thiol Deprotonation: The thiol must be deprotonated to the thiolate for the reaction to proceed efficiently. The choice of base is crucial; stronger bases like sodium ethoxide can be effective.[6]
-
Optimize Reaction Conditions: Refluxing the reaction mixture can improve yields for S-alkylation with alkyl bromides.[6] For more sensitive substrates, milder conditions using bases like cesium carbonate with TBAI in DMF can be effective.
-
Consider Alternative Methods: For alkenes, a radical-initiated thiol-ene reaction using a radical initiator like AIBN can provide high yields without racemization.[1]
-
Protect Other Functional Groups: Ensure the amino and carboxyl groups are appropriately protected to prevent them from interfering with the S-alkylation reaction.
Troubleshooting Guides
Guide 1: Low Yield in N-acylation of D-Cysteine
Problem: The N-acylation of my S-protected D-Cysteine with an acid chloride or activated ester is resulting in a low yield of the desired amide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the equivalents of the acylating agent (1.2-1.5 eq.). Extend the reaction time and monitor by TLC or LC-MS. | Drive the reaction to completion, increasing the yield of the N-acylated product. |
| Side reaction at the thiol group | Ensure the thiol group is adequately protected with a stable protecting group (e.g., Trt, Acm). | Prevent acylation at the sulfur atom, directing the reaction to the amino group. |
| Base-induced side reactions | Use a non-nucleophilic, sterically hindered base like DIEA or 2,6-lutidine to scavenge the acid byproduct. | Minimize side reactions such as racemization or decomposition of the starting material or product. |
| Poor Solubility | Change the solvent to a more suitable one, such as DMF, NMP, or a mixture of solvents to ensure all reactants are fully dissolved. | Improve reaction kinetics and prevent precipitation of reactants, leading to higher conversion. |
Guide 2: Presence of Impurities after Cleavage from Resin
Problem: After cleaving my D-Cysteine-containing peptide from Wang resin using TFA, I observe significant impurities, leading to low isolated yield.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| S-alkylation by resin-derived cations | Add scavengers to the cleavage cocktail. A common and effective scavenger is triisopropylsilane (TIS). A typical cocktail is 95% TFA, 2.5% H₂O, 2.5% TIS. | TIS will trap the benzyl cations generated from the Wang resin, preventing them from alkylating the free thiol of D-cysteine. |
| Oxidation to Disulfide | Add a reducing agent like dithiothreitol (DTT) or ethanedithiol (EDT) to the cleavage cocktail. | Maintain the cysteine in its reduced thiol form, preventing the formation of disulfide-linked dimers or oligomers. |
| Incomplete Deprotection of Side Chains | Extend the cleavage time or increase the temperature slightly (use with caution). Ensure sufficient volume of cleavage cocktail is used. | Achieve complete removal of all acid-labile protecting groups from the peptide. |
Data Presentation
Table 1: Impact of Reaction Conditions on D-Cysteine Racemization during Peptide Coupling
| Coupling Reagent | Base | Solvent | Pre-activation | D-isomer Formation (%) |
| HBTU | DIEA | DMF | 5 min | 5-15% |
| HBTU | Collidine | DMF | 5 min | 2-5% |
| HBTU | Collidine | CH₂Cl₂/DMF (1:1) | None | <1% |
| DIC/HOBt | DIEA | DMF | 5 min | 2-4% |
| DIC/HOBt | Collidine | CH₂Cl₂/DMF (1:1) | None | <0.5% |
Data compiled from literature reports on model peptides and is intended for comparative purposes.[2][3]
Table 2: Comparison of Common Thiol Protecting Groups for D-Cysteine
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Typical Cleavage Yield |
| Trityl | Trt | Acid-labile | 95% TFA, TIS | >90% |
| Acetamidomethyl | Acm | Acid-stable, base-stable | Hg(OAc)₂ or I₂ | 70-90% |
| tert-Butyl | tBu | Acid-stable, base-stable | Hg(OAc)₂/TFA | 70-85% |
| 4-Methoxybenzyl | Mob | Moderately acid-labile | HF or high conc. TFA | >90% |
| Diphenylmethyl | Dpm | Moderately acid-labile | 95% TFA, stable to low conc. TFA | >90% |
Yields can vary depending on the specific substrate and reaction conditions.[4][7]
Experimental Protocols
Protocol 1: High-Yield S-Alkylation of N-acetyl-D-cysteine
This protocol describes a general method for the S-alkylation of N-acetyl-D-cysteine using an alkyl bromide.
Materials:
-
N-acetyl-D-cysteine
-
Alkyl bromide (1.1 eq)
-
Absolute Ethanol
-
Sodium metal
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1.0 eq) to absolute ethanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add N-acetyl-D-cysteine (1.0 eq) and stir until it is completely dissolved.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Purification: Redissolve the residue in water and wash with diethyl ether to remove any unreacted alkyl bromide. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3. The product may precipitate at this point. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the S-alkylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Minimizing Racemization during N-acylation using DIC/HOBt
This protocol provides a method for the N-acylation of an S-protected D-cysteine derivative while minimizing racemization.
Materials:
-
S-protected D-cysteine methyl ester hydrochloride (e.g., N-Boc-S-Trt-D-Cys-OMe)
-
Carboxylic acid (1.05 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Collidine (2,4,6-trimethylpyridine) (2.5 eq)
-
Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the S-protected D-cysteine methyl ester hydrochloride (1.0 eq), the carboxylic acid (1.05 eq), and HOBt (1.1 eq) in a 1:1 mixture of DCM and DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add collidine (2.5 eq) to the mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add DIC (1.1 eq) to the cold reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated D-cysteine derivative.
Visualizations
Caption: Troubleshooting workflow for low yields in D-Cysteine derivative synthesis.
Caption: Experimental workflow for minimizing racemization during N-acylation.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Enhancing the effects of D-cysteine ethyl ester in experiments
Welcome to the technical support center for D-cysteine ethyl ester (D-CYSee). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing D-CYSee in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and enhance the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is D-cysteine ethyl ester and what is its primary application in research?
A1: D-cysteine ethyl ester (D-CYSee) is a cell-penetrant thiol ester. Its primary documented research application is the prevention and reversal of the adverse effects of opioids, such as morphine and fentanyl, on breathing and gas exchange, without diminishing the analgesic effects of the opioids.[1][2][3][4] It has also been shown to overcome physical dependence to morphine in animal models.[5][6]
Q2: How does D-cysteine ethyl ester differ from D-cysteine in its effects?
A2: The key difference lies in cell permeability. The ethyl ester group in D-CYSee allows it to readily enter cells, including neurons in the central nervous system.[1][2][7] In contrast, D-cysteine is not as cell-penetrant and has been shown to be inactive in reversing opioid-induced respiratory depression in several studies.[1][2][4][8] This suggests that the therapeutic effects of D-CYSee are dependent on its intracellular actions.
Q3: What is the proposed mechanism of action for D-cysteine ethyl ester?
A3: The proposed mechanism of D-CYSee involves its entry into cells where it can initiate intracellular signaling events, potentially involving redox-dependent processes.[1][2] One hypothesis is that it counteracts the inhibitory effects of opioids on the transport of L-cysteine into neurons.[6][9] Morphine has been shown to inhibit the excitatory amino acid transporter type 3 (EAAT3), which is responsible for cysteine uptake. By providing an alternative, cell-penetrant source of cysteine, D-CYSee may help restore intracellular thiol pools and mitigate the downstream effects of opioid action.[6][9]
Troubleshooting Guide
Problem 1: I am not observing the expected reversal of opioid-induced respiratory depression with D-CYSee.
-
Solution 1: Verify the integrity and formulation of your D-CYSee.
-
D-cysteine ethyl ester hydrochloride powder should be stored under nitrogen gas at 4°C.[5]
-
Solutions should be prepared fresh before each experiment.[5]
-
Dissolve D-CYSee in a suitable vehicle, such as normal saline. It is crucial to adjust the pH of the solution to approximately 7.2 with a base like 0.1 M NaOH to ensure physiological compatibility.[1][5]
-
-
Solution 2: Confirm the dosage and route of administration.
-
Solution 3: Ensure adequate cell penetration.
-
The ethyl ester moiety is critical for the activity of D-CYSee. As a control, you could compare its effects with an equimolar dose of D-cysteine. A lack of effect with D-cysteine alongside a positive effect with D-CYSee would confirm that the observed activity is due to the cell-penetrant nature of the ester.[1][2][4][8]
-
Problem 2: I am observing unexpected side effects or toxicity.
-
Solution 1: Re-evaluate the dosage.
-
While D-CYSee has been shown to be effective, all compounds have a therapeutic window. If you are observing adverse effects, consider performing a dose-response study to identify the optimal concentration that provides the desired therapeutic effect with minimal side effects.
-
-
Solution 2: Consider the stereoisomer.
-
Studies have shown that L-cysteine ethyl ester (L-CYSee) can have different effects compared to D-CYSee. For instance, L-CYSee was reported to cause upper airway obstruction in some experimental conditions, an effect not observed with D-CYSee.[7] Ensure you are using the correct stereoisomer for your intended application.
-
Quantitative Data Summary
The following tables summarize the effects of D-cysteine ethyl ester on key physiological parameters in a rat model of morphine-induced respiratory depression.
Table 1: Effect of D-CYSee on Ventilatory Parameters in Morphine-Treated Rats
| Parameter | Pre-Morphine (Mean ± SEM) | Post-Morphine + Vehicle (Mean ± SEM) | Post-Morphine + D-CYSee (500 μmol/kg, IV) (Mean ± SEM) |
| Breathing Frequency (breaths/min) | 100 ± 5 | 80 ± 6 | 110 ± 7 |
| Tidal Volume (mL) | 2.5 ± 0.2 | 1.5 ± 0.1 | 2.4 ± 0.2 |
| Minute Ventilation (mL/min) | 250 ± 20 | 120 ± 10 | 264 ± 22 |
Data are representative values synthesized from graphical representations in the cited literature for illustrative purposes.[1][2]
Table 2: Effect of D-CYSee on Arterial Blood Gas Chemistry in Morphine-Treated Rats
| Parameter | Pre-Morphine (Mean ± SEM) | Post-Morphine + Vehicle (Mean ± SEM) | Post-Morphine + D-CYSee (500 μmol/kg, IV) (Mean ± SEM) |
| pH | 7.45 ± 0.02 | 7.30 ± 0.03 | 7.44 ± 0.02 |
| pCO₂ (mmHg) | 35 ± 2 | 55 ± 3 | 36 ± 2 |
| pO₂ (mmHg) | 90 ± 5 | 60 ± 4 | 88 ± 5 |
| sO₂ (%) | 98 ± 1 | 85 ± 2 | 97 ± 1 |
Data are representative values synthesized from graphical representations in the cited literature for illustrative purposes.[1][2]
Experimental Protocols
Protocol 1: Reversal of Morphine-Induced Respiratory Depression in Rats
-
Animal Preparation: Adult male Sprague Dawley rats are surgically implanted with femoral artery and jugular vein catheters and allowed to recover for at least four days.[1][2]
-
Drug Preparation:
-
Morphine sulfate is dissolved in sterile saline.
-
D-cysteine ethyl ester HCl is dissolved in sterile saline, and the pH is adjusted to ~7.2 with 0.1 M NaOH immediately before use.[5]
-
-
Experimental Procedure:
-
A baseline recording of ventilatory parameters and a baseline arterial blood sample are taken.
-
Morphine is administered intravenously (e.g., 10 mg/kg, IV).[1][2]
-
After 15 minutes, to allow for the full onset of respiratory depression, a second set of measurements and a blood sample are taken.
-
D-CYSee (e.g., 500 μmol/kg, IV) or vehicle (saline) is administered.[1][2]
-
Ventilatory parameters and arterial blood gases are monitored at regular intervals (e.g., 5, 15, 30, and 45 minutes) post-D-CYSee injection.[1][2]
-
-
Data Analysis: Changes in breathing frequency, tidal volume, minute ventilation, and arterial blood gas parameters (pH, pCO₂, pO₂, sO₂) are calculated and compared between the D-CYSee and vehicle-treated groups.
Visualizations
References
- 1. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]
- 2. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats [scholarworks.indianapolis.iu.edu]
- 4. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester ove" by Paulina M. Getsy, Gregory A. Coffee et al. [mouseion.jax.org]
Overcoming challenges in the detection of low D-Cysteine concentrations
Welcome to the technical support center for the detection of low D-Cysteine concentrations. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of low D-Cysteine concentrations.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Degradation of D-Cysteine: D-Cysteine is susceptible to oxidation, especially at neutral or alkaline pH. | - Prepare fresh solutions of D-Cysteine for each experiment. - Use deoxygenated buffers. - Work at a lower pH if the assay allows. - Consider using a reducing agent like TCEP, but be mindful of its potential interference with certain detection methods. |
| Inefficient Derivatization: In methods requiring labeling (e.g., HPLC-fluorescence), the derivatizing agent may be degraded or the reaction conditions may be suboptimal. | - Check the expiration date and storage conditions of the derivatizing agent. - Optimize the pH, temperature, and incubation time for the derivatization reaction. - Ensure the absence of interfering substances in the sample that could react with the derivatizing agent. | |
| Instrument Sensitivity: The concentration of D-Cysteine in the sample may be below the detection limit of the instrument. | - Concentrate the sample if possible. - Use a more sensitive detection method (e.g., switch from a colorimetric to a fluorometric or mass spectrometry-based assay). - Ensure the instrument is properly calibrated and maintained. | |
| High Background Noise | Autofluorescence of Sample Matrix: Biological samples often contain endogenous fluorescent compounds that can interfere with fluorescence-based detection methods. | - Include a "sample blank" (sample without the fluorescent probe) to measure and subtract the background fluorescence. - Use a fluorescent probe with excitation and emission wavelengths in a region where sample autofluorescence is minimal. - Purify the sample to remove interfering substances. |
| Non-specific Binding of Probe: The fluorescent probe may bind to other molecules in the sample, leading to a high background signal. | - Optimize the probe concentration to minimize non-specific binding while maintaining a good signal-to-noise ratio. - Increase the stringency of washing steps if applicable. - Consider using a blocking agent if the assay involves surfaces (e.g., ELISA-like formats). | |
| Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent impurities. | - Use high-purity, fluorescence-free reagents and solvents. - Prepare fresh buffers for each experiment. | |
| Poor Specificity (Interference from L-Cysteine or other thiols) | Lack of Chiral Separation: In HPLC, the column and mobile phase may not be optimized for separating D- and L-Cysteine. | - Use a chiral column specifically designed for amino acid enantiomer separation.[1] - Optimize the mobile phase composition and gradient. |
| Non-specific Probe Reaction: The detection probe may react with other thiols present in the sample, such as L-Cysteine, homocysteine, or glutathione.[2][3] | - Use a D-Cysteine-specific probe or assay, such as an enzymatic assay utilizing a D-amino acid-specific enzyme.[1][4] - For non-specific thiol probes, use a separation technique like HPLC prior to detection to isolate D-Cysteine. | |
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent sample handling, extraction, or storage can lead to variable D-Cysteine concentrations. | - Standardize the entire sample preparation protocol, from collection to analysis. - Store samples at -80°C to minimize degradation. - Perform sample preparation steps on ice. |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | - Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed. - Employ reverse pipetting for viscous solutions. | |
| Fluctuations in Environmental Conditions: Changes in temperature or light exposure can affect reaction rates and the stability of reagents. | - Maintain a consistent temperature throughout the assay. - Protect light-sensitive reagents from light by using amber tubes or covering them with foil. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of D-Cysteine?
A1: Methods based on mass spectrometry (LC-MS/MS) and highly sensitive fluorescent probes generally offer the lowest detection limits.[5][6] Some fluorescent probes have been reported to detect D-Cysteine in the nanomolar range.[5][6]
Q2: How can I prevent the oxidation of D-Cysteine during sample preparation and analysis?
A2: To prevent oxidation, it is crucial to work with fresh, deoxygenated solutions. Prepare samples on ice and consider adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). Storing samples at -80°C can also help preserve their integrity.
Q3: Can I use a standard Cysteine assay kit to measure D-Cysteine?
A3: Most standard Cysteine assay kits are not stereospecific and will detect both D- and L-Cysteine.[7][8][9] To specifically measure D-Cysteine, you will need a method that can differentiate between the enantiomers, such as chiral chromatography or a D-Cysteine-specific enzymatic assay.[1][4]
Q4: What are the common interfering substances in biological samples for D-Cysteine detection?
A4: The most common interfering substances are other thiols, particularly L-Cysteine, which is typically present in much higher concentrations. Homocysteine and glutathione can also interfere with non-specific thiol detection methods.[2][3]
Q5: How do I choose the right fluorescent probe for D-Cysteine detection?
A5: The choice of a fluorescent probe depends on several factors, including the required sensitivity and selectivity, the sample matrix, and the available instrumentation. Look for probes that offer a high fluorescence turn-on response upon reaction with Cysteine, good selectivity over other thiols, and excitation/emission wavelengths that minimize background autofluorescence.[2][10][11]
Quantitative Data Summary
The following tables summarize the performance of various methods for D-Cysteine detection.
Table 1: Detection Limits of Various D-Cysteine Detection Methods
| Method | Detection Limit | Reference |
| HPLC with Fluorescence Detection | 0.16 µM (for total Cysteine) | [12] |
| Fluorometric Assay with Au NPs/RhB | 4.2 nM | [5][6] |
| Fluorometric Assay with Turn-On Probe | 23 nM | [11] |
| Colorimetric Sensor with Pt@ZnCo2O4 | 0.0163 µM | [13] |
| Competition Assay with Mercury-Specific DNA | 3.39 nM | [14] |
| Fluorescent Probe | 60 nM | [15] |
Table 2: Comparison of HPLC-Based Methods for Thiol Analysis
| Parameter | HPLC-Fluorescence (SBD-F) | HPLC-Fluorescence (OPA/NAC) |
| Derivatizing Agent | Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) |
| Separation Time | ~12 minutes | Varies depending on the number of amino acids |
| Detection Wavelengths (Ex/Em) | 385 nm / 515 nm | 340 nm / 450 nm |
| Reported Analytes | Homocysteine, Cysteine, Cysteamine | 37 D/L-amino acids |
| Reference | [12] | [16] |
Experimental Protocols
Protocol 1: D-Cysteine Detection using HPLC with Fluorescence Derivatization
This protocol is a generalized procedure based on common HPLC methods for amino acid analysis.[1][12][16]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Deproteinize the sample by adding a precipitating agent (e.g., acetonitrile or perchloric acid) and centrifuge to remove the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
To a specific volume of the supernatant, add the derivatizing agent solution (e.g., SBD-F or a mixture of OPA and a chiral thiol like NAC).
-
Add a buffer to adjust the pH to the optimal range for the derivatization reaction (typically pH 8-9.5).
-
Incubate the mixture at the recommended temperature (e.g., 60°C) for the specified time.
-
Stop the reaction by adding an acid or by placing the sample on ice.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.
-
Use a chiral column (e.g., CHIROBIOTIC T) for the separation of D- and L-Cysteine.[1]
-
The mobile phase typically consists of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Create a standard curve by running known concentrations of D-Cysteine through the same derivatization and HPLC procedure.
-
Determine the concentration of D-Cysteine in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Fluorometric D-Cysteine Detection using a Turn-On Probe
This is a general protocol based on the use of "turn-on" fluorescent probes that increase their fluorescence upon reacting with Cysteine.[11]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the assay buffer (e.g., PBS, pH 7.4).
-
Prepare a series of D-Cysteine standards of known concentrations in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the sample or D-Cysteine standards.
-
Add the fluorescent probe working solution to each well.
-
Incubate the plate at room temperature for the time specified in the probe's protocol, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank (buffer and probe without Cysteine) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the D-Cysteine standards.
-
Calculate the D-Cysteine concentration in the samples from the standard curve.
-
Visualizations
Experimental Workflow for D-Cysteine Detection
Caption: Workflow for HPLC-based detection of D-Cysteine.
Hypothetical D-Cysteine Signaling Pathway
Caption: A simplified, hypothetical signaling cascade involving D-Cysteine.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Stereospecific Bioluminescent Assay for Detection of Endogenous d-Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine assay kit [profoldin.com]
- 8. abcam.com [abcam.com]
- 9. mybiosource.com [mybiosource.com]
- 10. A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A validated HPLC-fluorescence method with a semi-micro column for routine determination of homocysteine, cysteine and cysteamine, and the relation between the thiol derivatives in normal human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Highly Sensitive and Selective Competition Assay for the Detection of Cysteine Using Mercury-Specific DNA, Hg2+ and Sybr Green I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. an.shimadzu.com [an.shimadzu.com]
Optimizing acid hydrolysis time for cystine analysis in complex samples
This technical support center provides guidance on optimizing acid hydrolysis for the accurate quantification of cystine in complex samples.
Frequently Asked Questions (FAQs)
Q1: Why is my cystine recovery low and variable after standard acid hydrolysis?
A1: Cystine is inherently unstable under standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours).[1][2] During this process, cystine can be partially or completely destroyed, leading to poor and inconsistent recovery.[3] Both hydrolysis time and temperature have a significant negative impact on cystine content.[4] For accurate quantification, alternative or modified hydrolysis protocols are necessary.[1]
Q2: What is the recommended method for accurate cystine quantification?
A2: The most common and reliable method is to oxidize cystine to a more stable form, cysteic acid, using performic acid prior to acid hydrolysis.[1][5] This pre-treatment step results in good recovery and accurate quantification.[1] However, be aware that this oxidation can affect other amino acids, so a separate standard acid hydrolysis run is required for a complete amino acid profile.[1]
Q3: Can I analyze cystine and other amino acids in a single run?
A3: Yes, this is possible by using a derivatization agent during hydrolysis. One such method involves the addition of 3,3'-dithiodipropionic acid (DTDPA) to the hydrochloric acid.[6] During hydrolysis, cystine is converted to a stable mixed disulfide derivative that can be separated and quantified along with other acid-stable amino acids in a single chromatographic run.[7][8]
Q4: How does hydrolysis time affect the analysis of other amino acids?
A4: The standard 24-hour hydrolysis is often a compromise.[9] Some peptide bonds, particularly those involving hydrophobic residues like valine and isoleucine, are difficult to cleave and may require longer hydrolysis times (e.g., up to 72 hours) for complete release.[3] Conversely, longer hydrolysis times can lead to the degradation of less stable amino acids like serine and threonine.[9] It is recommended to perform a time-course study (e.g., 24, 48, and 72 hours) to determine the optimal hydrolysis time for your specific sample and amino acids of interest.
Q5: My sample contains tryptophan. Are there any special considerations?
A5: Tryptophan is destroyed during standard acid hydrolysis.[1] For accurate tryptophan quantification, a separate alkaline hydrolysis is required.[1][5] If both cystine and tryptophan need to be accurately measured, three separate analyses are necessary: acid hydrolysis with performic acid oxidation for cystine, alkaline hydrolysis for tryptophan, and standard acid hydrolysis for the other amino acids.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cystine peak | Cystine degradation during standard acid hydrolysis.[2][3] | 1. Oxidize cystine to cysteic acid with performic acid before hydrolysis. 2. Use the DTDPA derivatization method during hydrolysis.[6][7] |
| Poor reproducibility of cystine results | Inconsistent degradation of cystine.[1] Incomplete removal of oxygen from hydrolysis tubes.[3] | 1. Switch to a more robust method like performic acid oxidation or DTDPA derivatization. 2. Ensure proper deaeration of the sample before sealing the hydrolysis tubes. |
| Low recovery of methionine and cystine | Presence of oxygen in the hydrolysis tube leading to oxidation.[3] | Thoroughly degas the sample and acid with an inert gas (e.g., nitrogen or argon) before sealing the tubes under vacuum. |
| Low recovery of valine and isoleucine | Incomplete cleavage of hydrophobic peptide bonds.[3] | Increase the hydrolysis time to 48 or 72 hours and analyze at multiple time points to determine the optimal duration.[3][9] |
| Loss of column performance during HPLC analysis | Interference from complex sample matrices when using methods like DTDPA derivatization.[7][8] | Pass the hydrolysates through a cation exchange cleanup column before HPLC analysis to remove interfering compounds.[7][8] |
Experimental Protocols
Protocol 1: Performic Acid Oxidation for Cysteic Acid Analysis
-
Preparation of Performic Acid: Mix one volume of 30% hydrogen peroxide with nine volumes of formic acid. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid. Cool the reagent to 0°C before use.
-
Oxidation: Place a known amount of the protein sample in a hydrolysis tube. Add a sufficient amount of the chilled performic acid to the sample.
-
Incubation: Incubate the sample at 0°C for 16 hours (overnight) to ensure complete oxidation of cystine and cysteine to cysteic acid.
-
Removal of Performic Acid: Decompose the excess performic acid by adding hydrobromic acid (HBr) or sodium metabisulfite. Evaporate the sample to dryness under a vacuum.
-
Acid Hydrolysis: Add 6 M HCl to the dried, oxidized sample.
-
Hydrolysis: Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.
-
Sample Preparation for Analysis: Cool the hydrolysate, evaporate the acid, and redissolve the residue in a suitable buffer for amino acid analysis.
Protocol 2: DTDPA Derivatization for Simultaneous Analysis
-
Reagent Preparation: Prepare a solution of 2% (w/v) 3,3'-dithiodipropionic acid (DTDPA) in 0.2 M NaOH.
-
Hydrolysis Cocktail: For a sample containing approximately 10 mg of protein, add the following to a hydrolysis tube:
-
3 mL of 2% DTDPA in 0.2 M NaOH
-
5 mL of 12 M HCl
-
2 mL of 2.5% phenol (to protect tyrosine)
-
Internal standard (e.g., norleucine)
-
-
Deaeration and Hydrolysis: Deaerate the tube, seal under vacuum, and hydrolyze at an elevated temperature, for example, 145°C for 75 minutes.[7] Note that optimal time and temperature may need to be determined empirically.
-
Sample Preparation: After hydrolysis, cool the sample, dilute it, adjust the pH to approximately 7.5, and bring it to a known volume.[7]
-
Cleanup (if necessary): If matrix interference is observed, pass the hydrolysate through a cation exchange column to remove interfering substances before injection into the HPLC.[7][8]
Quantitative Data Summary
Table 1: Effect of Hydrolysis Temperature and Time on Cystine Content
| Temperature (°C) at 60 min | Cystine Content (µmol/100g CP) | % Decrease from 106°C |
| 106 | 31.94 | - |
| 140 | 17.39 | 46% |
| Time (min) at 140°C | Cystine Content (µmol/100g CP) | % Decrease from 10 min |
| 10 | 21.98 | - |
| 110 | 13.67 | 38% |
Data adapted from a study on feather hydrolysis.[4]
Table 2: Effect of DTDPA/Cystine Molar Ratio on Derivatization
| Molar Ratio (DTDPA/Cystine) | Conversion to Mixed Disulfide |
| 2.6 | Increased with ratio |
| 211 | Quantitative |
Hydrolysis times greater than 75 minutes did not show a significant effect on the production of the mixed disulfide derivative.[7][8]
Diagrams
Caption: Workflow for Cystine Analysis Methods.
Caption: Troubleshooting Cystine Recovery Issues.
References
- 1. Analysis of Tryptophan, Cysteine and Cystine | AltaBioscience [altabioscience.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. keypublishing.org [keypublishing.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis: determination of cysteine plus half-cystine in proteins after hydrochloric acid hydrolysis with a disulfide compound as additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
How to avoid D-Cystine precipitation in refolding buffers
Troubleshooting Guide: Preventing D-Cystine Precipitation in Refolding Buffers
For researchers, scientists, and drug development professionals, achieving correct protein folding is a critical step. The use of a cysteine-cystine redox couple in refolding buffers is a common strategy to facilitate the formation of native disulfide bonds. However, the low solubility of this compound, particularly at neutral pH, can lead to precipitation, compromising the refolding process. This guide provides troubleshooting strategies and frequently asked questions to help you avoid this compound precipitation and ensure successful protein refolding.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to precipitation in my refolding buffer?
A1: this compound has intrinsically low solubility in aqueous solutions, especially at a neutral pH.[1][2][3] Its solubility is highly pH-dependent, increasing significantly in acidic (pH < 2) or alkaline (pH > 8) conditions.[3][4] When you prepare a refolding buffer, which is typically in the neutral to slightly alkaline range (pH 7-8.5) to mimic physiological conditions, the this compound concentration can easily exceed its solubility limit, leading to precipitation.[1][5]
Q2: What are the key factors that influence this compound solubility?
A2: The primary factors influencing this compound solubility are:
-
pH: As mentioned, solubility is lowest around neutral pH and increases dramatically at acidic and alkaline pH.[5][6][7]
-
Ionic Strength: The presence of salts, such as NaCl, can impact solubility. The effect can be complex, with some studies showing an increase in solubility with added salt at specific pH values.[8]
-
Temperature: Temperature can affect solubility, although its impact might be less pronounced compared to pH.
-
Presence of other solutes: Other components in the refolding buffer can also influence the solubility of this compound.
Q3: At what concentration does this compound typically precipitate?
A3: The solubility of cystine in urine, which is an aqueous environment, is approximately 250 mg/L (about 1 mM) at a pH up to 7.[6] This provides a general reference point for its low solubility in aqueous solutions at physiological pH. In a Tris buffer at pH 8, the solubility of cystine was found to be 0.38 mg/mL, and at pH 9, it was 0.40 mg/mL.[8] Therefore, if your refolding protocol requires a this compound concentration exceeding these levels at a near-neutral pH, precipitation is likely.
Troubleshooting Guide
Issue: I observe a white precipitate in my refolding buffer after adding this compound.
This is a common issue and can be addressed by modifying the buffer preparation protocol or adjusting the buffer composition.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: this compound Solubility
The following table summarizes the solubility of cystine under different conditions to guide your buffer preparation.
| Solvent/Buffer System | pH | Temperature | Additives | Solubility |
| Aqueous Solution | 7 | 25°C | None | ~0.112 mg/mL |
| Urine | up to 7 | Body Temp. | - | ~250 mg/L (~1 mM) |
| Urine | 7.5 | Body Temp. | - | ~500 mg/L (~2 mM)[5][6] |
| Tris Buffer | 8 | 40°C | None | 0.38 mg/mL[8] |
| Tris Buffer | 9 | 40°C | None | 0.40 mg/mL[8] |
| Tris Buffer | 8 | 40°C | NaCl | 0.19 mg/mL[8] |
| Tris Buffer | 9 | 40°C | NaCl | 0.42 mg/mL[8] |
| 1 M HCl | < 2 | Room Temp. | - | 50 mg/mL[4] |
| DMSO | - | 40°C | - | 99.68 mg/mL[8] |
Experimental Protocols
Protocol 1: Preparation of a Refolding Buffer with this compound
This protocol is designed to minimize the risk of this compound precipitation.
Materials:
-
D-Cysteine
-
This compound
-
Buffer components (e.g., Tris-HCl)
-
Arginine (optional, as a folding enhancer)
-
EDTA
-
HCl (1 M)
-
NaOH (1 M)
-
Purified water
Procedure:
-
Prepare the Main Buffer Solution:
-
Dissolve all buffer components except D-Cysteine and this compound in approximately 80% of the final buffer volume. Common components include Tris-HCl, Arginine, and EDTA.
-
Adjust the pH of this main buffer solution to the desired final pH (e.g., pH 8.0).
-
-
Prepare a Concentrated this compound Stock Solution:
-
Weigh the required amount of this compound.
-
In a separate container, dissolve the this compound in a small volume of 1 M HCl.[4] this compound is highly soluble at low pH.
-
Once fully dissolved, slowly add this acidic this compound solution to the main buffer solution while stirring vigorously. The large volume of the buffer should prevent the this compound from precipitating as the pH neutralizes.
-
-
Add D-Cysteine:
-
Weigh the required amount of D-Cysteine and dissolve it directly in the buffer solution. D-Cysteine is significantly more soluble than this compound at neutral pH.
-
-
Final Volume and pH Adjustment:
-
Adjust the final volume of the refolding buffer with purified water.
-
Re-check and, if necessary, adjust the final pH of the buffer using HCl or NaOH.
-
-
Filtration and Storage:
-
Sterile filter the final refolding buffer using a 0.22 µm filter.
-
Store the buffer at 4°C. It is recommended to use the buffer fresh, as this compound may precipitate over time even if initially dissolved.[1]
-
Protocol 2: Protein Refolding by Dilution
This protocol describes a common method for refolding proteins from inclusion bodies using a refolding buffer containing the cysteine-cystine redox couple.
Materials:
-
Purified, denatured protein in a high concentration of denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) containing a reducing agent like DTT.
-
Prepared refolding buffer (from Protocol 1).
-
Stir plate and stir bar.
Procedure:
-
Prepare the Refolding Environment:
-
Place the refolding buffer in a suitable container (e.g., a beaker) on a stir plate in a cold room or on ice (4°C). The volume of the refolding buffer should be significantly larger than the volume of the denatured protein solution (typically a 10 to 100-fold dilution is used).
-
Begin stirring the refolding buffer at a moderate speed.
-
-
Slow Addition of Denatured Protein:
-
Incubation:
-
Allow the refolding reaction to proceed for a specified time, typically ranging from a few hours to overnight at 4°C, with continuous gentle stirring.
-
-
Concentration and Buffer Exchange:
-
After incubation, the now dilute, refolded protein needs to be concentrated. This can be achieved using techniques like tangential flow filtration (TFF) or centrifugal concentrators.
-
During or after concentration, exchange the refolding buffer with a suitable final buffer for storage or downstream applications.
-
-
Analysis of Refolded Protein:
-
Assess the success of the refolding process by analyzing the protein for solubility, correct disulfide bond formation, and biological activity. Techniques like size-exclusion chromatography (SEC), non-reducing SDS-PAGE, and functional assays can be used.
-
Visualization of Key Concepts
The Cysteine-Cystine Redox Couple
The cysteine-cystine redox couple facilitates the correct formation of disulfide bonds by allowing for both the oxidation of free thiols and the reshuffling of incorrect disulfide bonds.
Caption: Dynamics of the cysteine-cystine redox couple in protein refolding.
Alternative Strategies
If this compound precipitation remains a persistent issue, consider the following alternatives:
-
Glutathione Redox Couple: A mixture of reduced (GSH) and oxidized (GSSG) glutathione is a widely used and effective alternative to the cysteine-cystine system.[1][10] GSSG is more soluble than cystine, which can circumvent the precipitation problem.[11] A common ratio is 10:1 GSH:GSSG.
-
Chemically Modified Cysteine Analogues: Several companies offer chemically modified and more soluble forms of cystine, such as dipeptides (e.g., N,N'-di-L-alanyl-L-cystine), which can be used in cell culture and potentially in refolding buffers.[2][3]
-
On-Column Refolding: Immobilizing the denatured protein on a chromatography column and then applying a gradient to gradually remove the denaturant can be an effective way to prevent aggregation during refolding.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Cystinuria: An Overview of Diagnosis and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
Strategies to minimize interference in D-Cysteine quantification
Welcome to the technical support center for D-Cysteine quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the accurate measurement of D-Cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in D-Cysteine quantification?
The accurate quantification of D-Cysteine is often complicated by several factors:
-
Chiral Interference: The presence of the much more abundant L-Cysteine enantiomer is the most significant source of interference. Chromatographic methods must be able to resolve these two stereoisomers effectively.
-
Matrix Effects: Biological samples such as plasma, urine, and tissue lysates are complex matrices. Endogenous components like other amino acids, proteins, phospholipids, and salts can interfere with the analysis, often by causing ion suppression or enhancement in mass spectrometry.[1][2][3]
-
Thiols and Reducing Agents: Other thiol-containing compounds (e.g., glutathione, homocysteine) can interfere, especially in methods that are not highly selective. The presence of reducing agents like DTT, used in sample preparation, can also interfere with certain assays.[4]
-
Oxidation: Cysteine is highly susceptible to oxidation, which can lead to the formation of cystine (a cysteine dimer) or other oxidized species. This reduces the amount of free D-Cysteine available for measurement and can lead to underestimation.
-
Derivatization Artifacts: Pre-column derivatization is a common strategy to improve detection, but the derivatizing agent itself or its by-products can sometimes interfere with the peaks of interest.[5]
Q2: How can I prevent the oxidation of D-Cysteine during sample preparation?
Preventing oxidation is critical for accurate quantification. Here are key strategies:
-
Use of Alkylating Agents: Immediately after sample collection, treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM). NEM forms a stable, covalent bond with the free sulfhydryl group of cysteine, preventing its oxidation to cystine.[6]
-
Acidification: Maintain the sample at a low pH. Acidic conditions protonate the thiol group, making it less susceptible to oxidation.
-
Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to slow down the rate of oxidation.
-
Avoid Certain Reducing Agents: While reducing agents are used to cleave disulfide bonds in proteins, some, like TCEP, can lead to the conversion of cysteine to alanine when heated and should be used with caution.[6]
Q3: What are the best analytical methods for D-Cysteine quantification?
The choice of method depends on the required sensitivity, selectivity, and available instrumentation. The most common and reliable methods are:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a chiral stationary phase or pre-column chiral derivatization, HPLC can effectively separate D- and L-Cysteine.[7] Fluorescence or UV detectors are typically used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly useful for complex biological matrices.[8][9] High-resolution accurate mass (HRAM) LC/MS can further enhance selectivity and reduce matrix interference.
Troubleshooting Guides
This section addresses specific issues that may arise during D-Cysteine analysis.
HPLC and Chromatography Issues
Problem: Poor separation between D- and L-Cysteine peaks.
-
Cause: Suboptimal chromatographic conditions or column degradation.
-
Solution:
-
Optimize Mobile Phase: Adjust the pH, buffer concentration, or organic solvent percentage. For chiral separations using crown-ether columns, the concentration of an acid modifier (e.g., perchloric acid) is a critical parameter.
-
Select an Appropriate Chiral Column: Crown-ether based chiral stationary phases (CSPs) are particularly effective for separating D- and L-amino acid enantiomers.
-
Employ Chiral Derivatization: Use a chiral derivatizing agent like o-phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine (NAC) or N,N-dimethyl-l-cysteine (DiCys)) to form diastereomers that can be separated on a standard reversed-phase column.[10][11][12]
-
Check Column Health: If performance degrades over time, consider regenerating or replacing the column as per the manufacturer's instructions.
-
Problem: Peak tailing, especially for D-Cysteine.
-
Cause: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups), or extra-column effects.[6][13]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below with formic acid) can protonate silanol groups and reduce secondary interactions.[6]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration can enhance the ionic strength of the mobile phase and mask silanol interactions.[6]
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause band broadening and tailing.[6]
-
Column Overload: Dilute the sample to check for mass overload, which can also cause peak tailing.[6]
-
Problem: Baseline noise or drift.
-
Cause: Contaminated mobile phase, air bubbles in the system, or detector issues.
-
Solution:
-
Degas Mobile Phase: Thoroughly degas all solvents to remove dissolved gases.
-
Use High-Purity Solvents: Prepare mobile phases fresh daily using high-purity solvents and buffers.
-
System Flush: If contamination is suspected, flush the system with a strong solvent.
-
Check for Leaks: Ensure all connections are secure and there are no leaks in the system.
-
LC-MS/MS Specific Issues
Problem: Poor sensitivity or high limit of detection (LOD).
-
Cause: Poor ionization of D-Cysteine, matrix effects (ion suppression), or suboptimal MS parameters.
-
Solution:
-
Derivatization: Use a derivatization agent like Dansyl Chloride, which adds a tertiary amine group to the molecule, significantly boosting the signal in positive mode electrospray ionization.[14]
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for D-Cysteine can help compensate for matrix effects and variations in ionization.
-
Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) specifically for your derivatized D-Cysteine.
-
Problem: High matrix effect leading to inaccurate quantification.
-
Cause: Co-elution of endogenous compounds from the biological matrix that suppress or enhance the ionization of D-Cysteine.[1][3]
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate D-Cysteine from the matrix components causing interference.
-
Sample Dilution: A simple approach to reduce the concentration of interfering components is to dilute the sample, though this may compromise sensitivity.[3]
-
Advanced Sample Cleanup: As mentioned, techniques like SPE are more effective at removing matrix interferences than simple protein precipitation.[2]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for different D-Cysteine quantification methods.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Various Methods
| Method | Derivatization/Technique | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Isotope-labelled surrogate | Plasma | - | 5 ng/mL | [8] |
| Fluorometric | Au NPs/RhB probe | Aqueous Solution | 4.2 nM | - | [15] |
| HPLC | Post-column AuNPs | Urine/Plasma | 0.16-0.49 µM | - | [16] |
| qNMR | None | Aqueous Solution | 3.8 µg | 12.5 µg | [17] |
| Cyclic Voltammetry | Electrochemical | Aqueous Solution | 0.192 x10⁻² M | 0.582 x10⁻² M | [18] |
Table 2: Comparison of Chiral Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Key Features | Advantages | Disadvantages | Reference |
| Dansyl Chloride | Reacts with primary and secondary amines. | Stable derivatives, strong fluorescence and UV absorption. | Slow reaction kinetics (35-90 min).[4][5] | [5] |
| OPA + Chiral Thiol (e.g., NAC, IBLC, DiCys) | Reacts with primary amines to form fluorescent diastereomers. | Rapid reaction (1 min), highly fluorescent.[11] | Only reacts with primary amines; derivatives can be unstable.[12] | [10][11][12] |
| FMOC-Cl | Reacts with primary and secondary amines. | Rapid reaction, stable product. | Low selectivity, hydrolysis by-product also fluoresces.[5] | [5] |
| DNFB | Reacts with primary and secondary amines. | Stable derivative, simple reaction conditions. | - | [5] |
Experimental Protocols & Workflows
Protocol 1: D/L-Cysteine Quantification using HPLC with OPA/NAC Derivatization
This protocol is adapted for the chiral separation of amino acids using pre-column derivatization.
1. Reagent Preparation:
-
Borate Buffer (0.1 M): Prepare a 0.1 M sodium borate buffer and adjust the pH to 10.0.
-
Derivatization Reagent (OPA/NAC): Dissolve 10 mg of o-phthalaldehyde (OPA) and 10 mg of N-acetyl-L-cysteine (NAC) in 1 mL of methanol. Prepare this solution fresh daily.[11]
2. Derivatization Procedure:
-
Mix 100 µL of the sample or standard with 650 µL of the borate buffer.[19]
-
Add 200 µL of the OPA/NAC reagent to the mixture.[19]
-
Vortex briefly and allow the reaction to proceed for 1-2 minutes at room temperature before injection.[11]
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 200 mm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the diastereomers (e.g., starting with a low percentage of B and increasing over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340-350 nm and emission at 450 nm.[11]
Protocol 2: D-Cysteine Quantification in Plasma using LC-MS/MS
This protocol outlines a general procedure for quantifying cysteine in a biological matrix.
1. Sample Preparation:
-
To a 30 µL plasma sample, add 30 µL of N-ethylmaleimide (NEM) solution to block free thiols and prevent oxidation.[8]
-
Add 10 µL of a stable isotope-labeled internal standard (e.g., D4-cystine).[8]
-
Precipitate proteins by adding 300 µL of methanol.[8]
-
Vortex for 5 minutes and centrifuge at high speed (e.g., 30,000 x g) for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
2. Derivatization (Optional but Recommended):
-
For improved retention and ionization, the dried extract can be derivatized. For example, by adding HCl-saturated n-butanol and incubating at 65°C for 40 minutes to form butyl ester derivatives.[8]
3. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for D-Cysteine and its internal standard.
Diagrams and Workflows
Caption: General workflow for D-Cysteine quantification.
Caption: Troubleshooting logic for poor peak separation.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. scribd.com [scribd.com]
- 8. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]
- 10. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. sciensage.info [sciensage.info]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Quantification of D-Cysteine in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-cysteine in urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying D-cysteine in urine?
A1: The most prevalent methods for quantifying D-cysteine in urine are based on chromatography coupled with mass spectrometry or fluorescence detection. These include High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization followed by fluorescence detection. Spectrophotometric methods also exist but may offer less specificity and sensitivity.
Q2: Why is derivatization often necessary for D-cysteine analysis by HPLC?
A2: Derivatization is often employed for several reasons. Firstly, D-cysteine itself may not possess strong chromophores or fluorophores, leading to poor detection by UV or fluorescence detectors. Derivatization with agents like o-phthalaldehyde (OPA) or dansyl chloride introduces a fluorescent or UV-active tag to the molecule, significantly enhancing detection sensitivity.[1][2] Secondly, derivatization can improve the chromatographic properties of D-cysteine, leading to better peak shape and resolution.
Q3: What are the key pre-analytical considerations for urine sample collection and storage for D-cysteine analysis?
A3: To ensure accurate quantification of D-cysteine, proper sample handling is critical. Urine samples should be collected in clean containers and stored at low temperatures (ideally frozen at -20°C or -80°C) as soon as possible to minimize the degradation of D-cysteine and other amino acids. The use of preservatives may be considered, depending on the specific protocol and the stability of the target analyte. It is also important to prevent the oxidation of cysteine to cystine, which can be achieved by collecting urine directly into a solution containing a reducing agent or an alkylating agent to protect the sulfhydryl group.[1]
Q4: What is the significance of measuring D-cysteine in urine?
A4: D-cysteine and its metabolites are gaining interest as potential biomarkers in various physiological and pathological processes. While L-amino acids are the primary building blocks of proteins, D-amino acids are now recognized as having important biological roles. For instance, D-cysteine is a precursor for hydrogen sulfide (H₂S), a signaling molecule with protective effects in various tissues, including the kidneys.[3] Monitoring urinary D-cysteine levels can provide insights into renal function, oxidative stress, and certain metabolic disorders.
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Interaction of D-cysteine with active sites on the column (e.g., residual silanols). 4. Sample overload. | 1. Wash the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to ensure D-cysteine is in a single ionic form. 3. Use an end-capped column or add a competing amine to the mobile phase to block active sites. 4. Dilute the sample or inject a smaller volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Air bubbles in the pump or detector. | 1. Ensure mobile phase components are well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before analysis. 4. Purge the pump and ensure all connections are tight. |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient derivatization. 2. Suboptimal mass spectrometer settings (for LC-MS/MS). 3. Ion suppression due to matrix effects from the urine sample.[4][5] 4. Degradation of D-cysteine in the sample or during analysis. | 1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). 2. Tune the mass spectrometer for the specific D-cysteine derivative. 3. Improve sample cleanup (e.g., solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] 4. Ensure proper sample storage and consider using a reducing agent or alkylating agent during sample preparation. |
| Interference from Other Compounds | 1. Co-elution of other amino acids or endogenous urine components.[6] 2. Contamination from reagents or labware. | 1. Optimize the chromatographic gradient to improve separation. 2. Use high-purity reagents and thoroughly clean all labware. |
Derivatization (o-phthalaldehyde - OPA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | 1. Incorrect pH of the reaction mixture. 2. Degradation of the OPA reagent. 3. Presence of interfering substances that consume the reagent. | 1. Ensure the reaction buffer is at the optimal pH (typically alkaline). 2. Prepare fresh OPA reagent solution. 3. Perform sample cleanup prior to derivatization. |
| Unstable Derivatives | 1. The isoindole derivatives formed with OPA can be unstable.[7] | 1. Automate the derivatization and injection process to ensure consistent reaction times. 2. Analyze the samples immediately after derivatization. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of different methods for D-cysteine (or total cysteine/cystine) quantification in urine. Note that performance can vary based on the specific instrumentation and protocol used.
Table 1: HPLC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Analyte | D₄-Cystine (surrogate) | Total Cysteine |
| Limit of Detection (LOD) | - | - |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | - |
| Linearity Range | 5–5000 ng/mL | - |
| Accuracy (% Recovery) | >90% | >94%[8] |
| Precision (%RSD) | Not specified | Not specified |
| Reference | [5] | [8] |
Table 2: HPLC with Fluorescence/UV Detection Methods
| Parameter | Method 1 (OPA Derivatization) | Method 2 (Dansyl Chloride Derivatization) |
| Analyte | Cysteine and Cystine | L-Cysteine and L-Cystine |
| Limit of Detection (LOD) | Not specified | 0.3 mg/L[9] |
| Linearity Range | Not specified | 1-500 mg/L[9] |
| Accuracy (% Recovery) | Not specified | >85.6%[9] |
| Precision (%RSD) | Not specified | Intra-day: <4.3%, Inter-day: <8.5%[9] |
| Reference | [1] | [9] |
Experimental Protocols
Protocol 1: Quantification of Total Cysteine by HPLC-MS/MS
This protocol is a generalized procedure based on common practices for amino acid analysis in urine.
1. Sample Preparation (Reduction and Protein Precipitation)
-
Thaw frozen urine samples on ice.
-
To a 100 µL aliquot of urine, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled D-cysteine).
-
Add 10 µL of a reducing agent solution (e.g., dithiothreitol, DTT) to convert any cystine to cysteine. Vortex briefly.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol). Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to separate D-cysteine from other urine components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for D-cysteine and the internal standard.
Protocol 2: Quantification of D-Cysteine by HPLC with OPA Derivatization and Fluorescence Detection
This protocol outlines a general procedure for pre-column derivatization.
1. Reagent Preparation
-
OPA Reagent: Prepare a solution of o-phthalaldehyde in a suitable solvent (e.g., methanol) and mix with a thiol-containing reagent (e.g., 2-mercaptoethanol) in a borate buffer (alkaline pH). This reagent should be prepared fresh.[7]
2. Derivatization Procedure
-
To 50 µL of the prepared urine sample (after appropriate dilution and cleanup), add 50 µL of the OPA reagent.
-
Mix thoroughly and allow the reaction to proceed in the dark at room temperature for a specific time (e.g., 2 minutes). The timing is critical for reproducibility.[7]
-
Stop the reaction by adding a small volume of an acidic solution (e.g., acetic acid).
-
Immediately inject the derivatized sample into the HPLC system.
3. HPLC Analysis
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the OPA-cysteine derivative (e.g., excitation at ~340 nm and emission at ~450 nm).
Visualizations
D-Cysteine Metabolism and H₂S Production
Caption: Metabolic pathway of D-cysteine to hydrogen sulfide (H₂S).
General Experimental Workflow for Urinary D-Cysteine Quantification
Caption: A generalized workflow for the quantification of D-cysteine in urine samples.
References
- 1. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Analysis of d,l-Amino Acids in Human Urine Using a Chirality-Switchable Biaryl Axial Tag and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry [mdpi.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Growth-Promoting Properties of D-Cystine and L-Cystine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of D-cystine and L-cystine, with a focus on their distinct effects on cell proliferation. While L-cystine is widely recognized for its essential role in promoting cell growth and viability, recent studies have illuminated the unique, and often inhibitory, properties of its stereoisomer, this compound. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying signaling pathways to offer a clear and objective comparison for research and development applications.
Data Summary: this compound vs. L-Cystine in Cell Proliferation
The following table summarizes the key differences in the effects of this compound and L-cystine on cell growth based on available experimental data. It is important to note that the effects can be highly cell-type and context-dependent.
| Feature | L-Cystine | This compound |
| General Effect on Proliferation | Promotes cell proliferation and viability. | Generally does not promote proliferation; can be inhibitory. |
| Mechanism of Action | Serves as a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects against oxidative stress and supports cell cycle progression. | Can inhibit the mitochondrial enzyme cysteine desulfurase (NFS1), leading to impaired iron-sulfur cluster biogenesis and subsequent disruption of cellular respiration and DNA replication. It can also modulate the Akt-FoxO signaling pathway, leading to reduced proliferation. |
| Cellular Uptake | Primarily transported into cells via the xCT (SLC7A11/SLC3A2) antiporter system. | Can also be taken up by the xCT antiporter, particularly in cells where it is overexpressed (e.g., certain cancer cells). |
| Impact on Cell Cycle | Promotes progression from the G1 to the S phase of the cell cycle. | Can induce cell cycle arrest. |
| Observed Effects in Cancer Cells | Essential for the proliferation and survival of many cancer cell types. | Has been shown to selectively impair the proliferation of cancer cells that overexpress the xCT transporter. |
| Observed Effects in Normal Cells | A common and essential component of cell culture media for maintaining the growth of normal cell lines. | Has been shown to reduce the proliferation of neural progenitor cells. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their proliferative state.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and L-cystine solutions of various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or L-cystine. Include a control group with no added cystine.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from the absorbance of the samples. Cell viability is expressed as a percentage of the control group.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and L-cystine solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or L-cystine as described in the cell proliferation assay protocol.
-
Cell Harvesting: At the end of the treatment period, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows associated with L-cystine and this compound.
Caption: L-Cystine's growth-promoting signaling pathway.
Caption: this compound's anti-proliferative signaling pathways.
Caption: Experimental workflow for comparing D- and L-cystine effects.
Conclusion
The comparison between this compound and L-cystine reveals a fascinating example of stereoisomer-specific biological activity. L-cystine is a fundamental component for cell growth, primarily by supporting the synthesis of glutathione and maintaining cellular redox balance. In contrast, this compound exhibits anti-proliferative effects in specific cellular contexts, acting through distinct inhibitory mechanisms on key cellular enzymes and signaling pathways.
For researchers and drug development professionals, understanding these differences is crucial. While L-cystine remains an essential supplement in most cell culture applications, the unique properties of this compound present potential therapeutic avenues, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer. Further research into the cell-type specific responses to this compound and the full spectrum of its molecular targets will be vital in harnessing its potential for therapeutic innovation.
A Comparative Analysis of D-Cysteine and D-Serine on Neural Progenitor Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the distinct effects of D-Cysteine and D-Serine on neural progenitor cells (NPCs), supported by experimental data and detailed methodologies.
The development of the central nervous system is a highly regulated process involving the precise control of neural progenitor cell proliferation and differentiation. Recent studies have highlighted the emerging roles of D-amino acids as signaling molecules in the brain. This guide focuses on the differential effects of two such molecules, D-Cysteine and D-Serine, on the fate of NPCs. While both are present in the developing brain, their influence on NPC dynamics is strikingly different.
Contrasting Effects on Neural Progenitor Cell Proliferation and Differentiation
Experimental evidence reveals that D-Cysteine and D-Serine exert opposing effects on the proliferation of neural progenitor cells. D-Cysteine has been identified as a negative regulator of NPC proliferation, while D-Serine is generally shown to promote both proliferation and neuronal differentiation, primarily through its role as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
A key study demonstrated that D-Cysteine reduces the proliferation of cultured mouse embryonic neural progenitor cells by approximately 50%, an effect not observed with D-Serine or L-Cysteine.[1][2][3] This anti-proliferative action of D-Cysteine is particularly significant during embryonic brain development, where its concentration is more than 20-fold higher than in the adult brain.[1][2] In contrast, the degradation of endogenous D-Serine has been shown to significantly inhibit the proliferation and neuronal differentiation of neural stem cells (NSCs).[4][5] Furthermore, some studies indicate that exogenous D-Serine administration can increase NPC proliferation both in vitro and in vivo.[6]
While D-Cysteine's primary role appears to be the inhibition of proliferation, it does not directly affect the neurogenic differentiation of NPCs in vitro.[1][3] Conversely, D-Serine actively promotes the differentiation of NSCs into neurons.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of D-Cysteine and D-Serine on neural progenitor cells.
| Parameter | D-Cysteine | D-Serine | L-Cysteine | Source |
| NPC Proliferation | ~50% reduction | No significant effect | No significant effect | [1][2][3] |
Table 1: Comparative Effects on Embryonic Mouse Neural Progenitor Cell Proliferation. This table highlights the specific anti-proliferative effect of D-Cysteine on cultured embryonic NPCs.
| Condition | Effect on Proliferation | Effect on Neuronal Differentiation | Source |
| Degradation of Endogenous D-Serine | Significant inhibition | Significant inhibition | [4][5] |
| Addition of Exogenous D-Serine | No significant effect* | Promoted | [4][5] |
| Exogenous D-Serine (in vivo & in vitro) | Increased | Increased survival of newborn neurons | [6] |
Table 2: Effects of D-Serine on Postnatal Mouse Forebrain Neural Stem Cells. This table summarizes the general positive regulatory role of D-Serine in NSC proliferation and differentiation. Note the differing results on proliferation with exogenous D-Serine, which may be due to different experimental models (postnatal vs. adult) and conditions.
Signaling Pathways and Mechanisms of Action
The divergent effects of D-Cysteine and D-Serine on neural progenitor cells stem from their distinct signaling pathways.
D-Cysteine's Anti-Proliferative Pathway:
D-Cysteine exerts its anti-proliferative effects by inhibiting the Protein Kinase B (Akt) signaling pathway.[1] This inhibition leads to the disinhibition of the transcription factors FoxO1 and FoxO3a.[1][3] FoxO transcription factors are known negative regulators of cell proliferation. The functional consequence of this pathway is underscored by in vivo studies where neonatal mice lacking the enzyme serine racemase (which can synthesize D-Cysteine) exhibit significant cortical overgrowth and abnormal layering due to unchecked NPC proliferation.[1][2][3]
Caption: D-Cysteine Signaling Pathway in NPCs.
D-Serine's Pro-Proliferative and Pro-Differentiation Pathway:
D-Serine's effects are primarily mediated through its role as a co-agonist of the NMDA receptor.[4][7] The binding of D-Serine and glutamate to the NMDA receptor leads to an influx of calcium ions (Ca2+).[4] This increase in intracellular calcium activates downstream signaling cascades, including the phosphorylation of glycogen synthase kinase 3β (GSK3β), extracellular signal-regulated kinases 1/2 (ERK1/2), and cAMP-responsive element-binding protein (CREB), which are known to promote cell proliferation and neuronal differentiation.[4][5]
Caption: D-Serine Signaling Pathway in NPCs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of D-Cysteine and D-Serine effects on neural progenitor cells.
1. Neural Progenitor Cell Culture:
-
Source: Embryonic day 14.5 (E14.5) mouse cortices.
-
Dissociation: Cortices are dissected and mechanically dissociated into a single-cell suspension.
-
Culture Medium: Cells are cultured in Neurobasal medium supplemented with B27, L-glutamine, penicillin/streptomycin, N2 supplement, and growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) (typically 20 ng/mL each).
-
Plating: Cells are plated on dishes coated with poly-L-ornithine and laminin for monolayer cultures or in uncoated dishes to form neurospheres.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Proliferation Assay (EdU Incorporation):
-
Treatment: NPCs are treated with D-Cysteine, D-Serine, or vehicle control for a specified period (e.g., 24-48 hours).
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, is added to the culture medium for the final 2-4 hours of the treatment period.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a saponin-based buffer.
-
Click-iT Reaction: A fluorescent azide is covalently attached to the incorporated EdU using a copper-catalyzed click reaction.
-
Counterstaining and Imaging: Cell nuclei are counterstained with a DNA dye (e.g., Hoechst 33342). The percentage of EdU-positive cells is determined by fluorescence microscopy or flow cytometry.
Caption: Workflow for NPC Proliferation Assay.
3. Neuronal Differentiation Assay:
-
Induction of Differentiation: Proliferating NPCs are induced to differentiate by withdrawing growth factors (EGF and bFGF) from the culture medium.
-
Treatment: The differentiation medium is supplemented with D-Cysteine, D-Serine, or a vehicle control.
-
Culture Period: Cells are cultured for 5-7 days to allow for neuronal differentiation.
-
Immunocytochemistry: Differentiated cells are fixed and stained with antibodies against neuronal markers, such as βIII-tubulin (Tuj1) or microtubule-associated protein 2 (MAP2), and a nuclear counterstain (e.g., DAPI).
-
Quantification: The percentage of Tuj1-positive or MAP2-positive cells relative to the total number of cells (DAPI-positive nuclei) is quantified using fluorescence microscopy.
4. Western Blot Analysis for Signaling Proteins:
-
Cell Lysis: Following treatment with D-Cysteine or D-Serine, NPCs are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt, FoxO1/3a, GSK3β, ERK1/2, or CREB. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
The available evidence clearly indicates that D-Cysteine and D-Serine have distinct and, in some respects, opposing roles in regulating the dynamics of neural progenitor cells. D-Cysteine acts as an endogenous inhibitor of NPC proliferation through an Akt-FoxO-mediated pathway, a crucial mechanism for controlling cortical development. In contrast, D-Serine, primarily through its function as an NMDA receptor co-agonist, promotes both the proliferation and neuronal differentiation of NPCs. These differential effects highlight the complexity of D-amino acid signaling in the nervous system and present distinct avenues for therapeutic intervention in neurodevelopmental disorders and regenerative medicine. Further research into the specific contexts and downstream effectors of D-Cysteine and D-Serine will be critical for fully understanding their physiological roles and harnessing their therapeutic potential.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. D-Serine regulates proliferation and neuronal differentiation of neural stem cells from postnatal mouse forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d‐Serine Regulates Proliferation and Neuronal Differentiation of Neural Stem Cells from Postnatal Mouse Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-serine increases adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selective Binding of D-Cysteine over L-Cysteine to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The enantioselective recognition of biomolecules is a critical area of research with significant implications for drug development, diagnostics, and understanding biological processes. Cysteine, a crucial amino acid, exists as two enantiomers, L-cysteine and D-cysteine, with distinct biological roles. The ability to selectively detect D-cysteine is of particular interest due to its association with certain diseases and its use as a biomarker. Nanoparticle-based sensors have emerged as a promising platform for the chiral recognition of cysteine, offering high sensitivity and selectivity.
This guide provides an objective comparison of different nanoparticle systems for the selective binding of D-cysteine over L-cysteine, supported by experimental data. Detailed experimental protocols for key techniques are also provided to facilitate the replication and further development of these methods.
Performance Comparison of Nanoparticle-Based Sensors for D-Cysteine
The selection of a nanoparticle system for D-cysteine sensing depends on the desired sensitivity, selectivity, and detection method. The following table summarizes the performance of various nanoparticle platforms.
| Nanoparticle System | Detection Method | Limit of Detection (LOD) for D-Cysteine | Selectivity (D-Cys vs. L-Cys) | Reference |
| Gold Nanoparticles (AuNPs) with Rhodamine B | Fluorescence | 4.2 nM[1][2] | Higher fluorescence recovery for D-Cys; greater aggregation with D-Cys.[1][2] | --INVALID-LINK-- |
| Gold Nanorods (AuNRs) | Circular Dichroism (CD) | 0.80 µM[1] | Distinct mirror-image CD spectra for D- and L-Cys. | --INVALID-LINK-- |
| Silver Nanoparticles (AgNPs) with Uridine Triphosphate | Colorimetric | Not specified | D-Cys induces a yellow-to-red color change; no change with L-Cys. | --INVALID-LINK-- |
| Cadmium Selenide Quantum Dots (CdSe QDs) | Fluorescence Quenching | 0.44 µM | Not specified for enantioselectivity | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
The selective recognition of cysteine enantiomers by nanoparticles often relies on the induction of chirality in the nanoparticle assembly. The specific interaction of one enantiomer with the nanoparticle surface can lead to distinct changes in their optical properties, such as surface plasmon resonance or fluorescence.
Figure 1: Mechanism of enantioselective recognition of cysteine by nanoparticles.
A typical experimental workflow for the nanoparticle-based detection of cysteine enantiomers involves the synthesis of the nanoparticles, their functionalization (if necessary), interaction with the cysteine enantiomers, and subsequent signal readout.
Figure 2: General experimental workflow for nanoparticle-based cysteine enantiomer sensing.
Experimental Protocols
Synthesis of Cysteine-Capped Gold Nanoparticles (AuNPs)
This protocol describes a common method for synthesizing gold nanoparticles and subsequently capping them with cysteine.
Materials:
-
Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (1% w/v)
-
D-Cysteine and L-Cysteine solutions (1 mM)
-
Ultrapure water
Procedure:
-
AuNP Synthesis:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 10 mL of 1% trisodium citrate solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continuous stirring.
-
-
Cysteine Capping:
-
To 10 mL of the synthesized AuNP solution, add a specific volume of the D-cysteine or L-cysteine solution to achieve the desired final concentration.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for the self-assembly of cysteine on the AuNP surface.
-
-
Characterization:
-
Confirm the formation and size of the AuNPs using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Characterize the optical properties using UV-Vis spectroscopy. The characteristic surface plasmon resonance (SPR) peak for spherical AuNPs is typically around 520 nm.
-
Chiral Recognition using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to probe the chiral environment of molecules. The interaction of cysteine enantiomers with nanoparticles can induce a CD signal in the achiral nanoparticles.
Instrumentation:
-
CD Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare solutions of the cysteine-capped nanoparticles (both D- and L-cysteine versions) at a known concentration.
-
Prepare blank solutions containing only the uncapped nanoparticles and the respective cysteine enantiomers.
-
-
CD Measurement:
-
Record the CD spectra of the blank solutions and the nanoparticle-cysteine solutions over a relevant wavelength range (e.g., 300-800 nm for AuNPs).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 cm).
-
Typical parameters include a bandwidth of 1-2 nm, a data pitch of 0.5-1 nm, and a scan speed of 100-200 nm/min.
-
-
Data Analysis:
-
Subtract the spectra of the blank solutions from the corresponding sample spectra.
-
Compare the CD signals of the nanoparticles incubated with D-cysteine versus L-cysteine. A mirror-image relationship in the CD spectra is indicative of successful chiral recognition.
-
Enantioselective Detection using Fluorescence Spectroscopy
This protocol outlines a fluorescence-based assay for the selective detection of D-cysteine using a fluorophore-nanoparticle system.
Materials:
-
Synthesized gold nanoparticles (AuNPs)
-
Rhodamine B (RhB) solution (e.g., 1 µM)
-
D-Cysteine and L-Cysteine solutions of varying concentrations
-
Phosphate buffer (pH 7.4)
Procedure:
-
Assay Preparation:
-
In a microplate well or cuvette, mix the AuNP solution with the Rhodamine B solution in phosphate buffer. The AuNPs will quench the fluorescence of Rhodamine B.
-
-
Cysteine Addition:
-
Add varying concentrations of D-cysteine or L-cysteine to the AuNP-RhB mixture.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the solutions using a spectrofluorometer. The excitation wavelength for Rhodamine B is typically around 540 nm, and the emission is measured around 580 nm.
-
-
Data Analysis:
-
Plot the fluorescence recovery (the increase in fluorescence intensity) as a function of the cysteine concentration.
-
Compare the fluorescence recovery profiles for D-cysteine and L-cysteine to determine the selectivity. The limit of detection (LOD) can be calculated from the calibration curve for D-cysteine.
-
This guide provides a foundational understanding and practical protocols for the selective detection of D-cysteine using nanoparticle-based systems. Further research and optimization of these methods will continue to enhance their sensitivity, selectivity, and applicability in various scientific and clinical settings.
References
A Tale of Two Thiols: Unraveling the Metabolic Divergence of D- and L-Cysteine
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, even subtle molecular differences can lead to vastly different biological outcomes. This is particularly true for chiral molecules like cysteine, which exists in two mirror-image forms: D-cysteine and L-cysteine. While L-cysteine is a familiar building block of proteins and a central player in numerous metabolic pathways, the metabolic fate of its enantiomer, D-cysteine, is less understood but of growing interest to researchers in drug development and cellular biology. This guide provides a comprehensive comparison of the metabolic pathways of D- and L-cysteine, supported by experimental data and detailed methodologies, to illuminate the distinct roles these stereoisomers play in biological systems.
The metabolic divergence of D- and L-cysteine begins with the stereospecificity of the enzymes that act upon them. L-cysteine, the proteinogenic form, is primarily metabolized through pathways involving enzymes such as cysteine dioxygenase (CDO), cystathionine γ-lyase (CGL), and cysteine aminotransferase (CAT). These pathways lead to the production of crucial molecules like taurine, glutathione (GSH), and hydrogen sulfide (H₂S).
In contrast, the metabolism of D-cysteine is largely initiated by two key enzymes: D-amino acid oxidase (DAO) and D-cysteine desulfhydrase. DAO catalyzes the oxidative deamination of D-cysteine to 3-mercaptopyruvate, which can then be converted to H₂S by 3-mercaptopyruvate sulfurtransferase (MST). D-cysteine desulfhydrase, on the other hand, directly decomposes D-cysteine into pyruvate, ammonia, and H₂S. This fundamental difference in enzymatic handling dictates the distinct metabolic routes and downstream products of these two isomers.
Quantitative Comparison of Key Metabolic Enzymes
To provide a clearer picture of the metabolic disparities, the following table summarizes the kinetic parameters of the principal enzymes involved in the initial steps of D- and L-cysteine metabolism.
| Enzyme | Substrate | Organism/Source | K_m_ (mM) | V_max_ or k_cat_ | Reference |
| D-Cysteine Metabolism | |||||
| Human D-Amino Acid Oxidase (hDAAO) | D-Cysteine | Human | 0.7 | 1.8 s⁻¹ (k_cat_) | [1] |
| D-Cysteine Desulfhydrase | D-Cysteine | Salmonella typhimurium | - | Specific for D-Cys | [2] |
| D-Cysteine Desulfhydrase (SlDCD2) | D-Cysteine | Solanum lycopersicum (Tomato) | - | 31.19 nmol·mg⁻¹·min⁻¹ | [3] |
| D-Cysteine Desulfhydrase (SlDCD2) | L-Cysteine | Solanum lycopersicum (Tomato) | - | 0.78 nmol·mg⁻¹·min⁻¹ | [3] |
| L-Cysteine Metabolism | |||||
| Cysteine Dioxygenase (CDO) | L-Cysteine | Mus musculus (Mouse) | 3.4 | 1.8 min⁻¹ (k_cat_) | [4] |
| Cysteine Dioxygenase (CDO) | L-Cysteine | Mus musculus (Mouse) | - | 3.6 min⁻¹ (k_cat_) | [4] |
| Cystathionine γ-lyase (CGL) | L-Cystine | Human | - | K_cat_/K_m_ = 6000 M⁻¹s⁻¹ | [5] |
| Cystathionine γ-lyase (CGL) | L-Cysteine | Human | ~0.5 (K_i_) | Inhibits the enzyme | [5] |
| Cysteine Aminotransferase | L-Cysteine | Rat Liver | 22.2 | - | [6] |
Metabolic Pathways of D-Cysteine and L-Cysteine
The distinct enzymatic entry points for D- and L-cysteine lead to divergent metabolic cascades. The following diagrams illustrate the primary catabolic pathways for each isomer.
Experimental Protocols
The characterization of these metabolic pathways relies on robust experimental assays to determine enzyme activity and quantify metabolic products. Below are summaries of key experimental protocols.
D-Amino Acid Oxidase (DAO) Activity Assay
This assay measures the activity of DAO by monitoring the consumption of oxygen or the production of α-keto acids, hydrogen peroxide, or ammonia.[4][7]
Oxygen Consumption Method (Polarographic Assay):
-
An oxygen electrode is used to measure the decrease in dissolved oxygen in the reaction mixture.
-
The reaction is initiated by adding D-amino acid oxidase to a buffer solution (e.g., 75 mM disodium pyrophosphate, pH 8.5) containing the substrate (e.g., D-cysteine) and FAD.
-
The rate of oxygen consumption is recorded and is directly proportional to the enzyme activity.
α-Keto Acid Production (Spectrophotometric Assay):
-
The production of the α-keto acid (3-mercaptopyruvate from D-cysteine) is measured.
-
The reaction is stopped, and the α-keto acid is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product.
-
The absorbance of the resulting phenylhydrazone is measured spectrophotometrically to quantify the amount of α-keto acid produced.
Cysteine Dioxygenase (CDO) Activity Assay
This assay quantifies CDO activity by measuring the formation of its product, cysteine sulfinic acid (CSA).[7]
-
Reaction Incubation: A sample containing CDO (e.g., tissue homogenate or purified enzyme) is incubated at 37°C in a reaction mixture containing L-cysteine, ferrous sulfate (as a cofactor), hydroxylamine (to inhibit further metabolism of CSA), and a copper chelator (to prevent auto-oxidation of cysteine). The reaction is typically performed in a buffer at pH 6.1 (e.g., MES buffer).[7]
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as sulfosalicylic acid (SSA).[7]
-
Product Quantification: The amount of CSA produced is quantified. This can be done by various methods, including derivatization followed by HPLC analysis.
Cystathionine γ-lyase (CGL) Activity Assay
CGL activity can be determined by measuring the production of cysteine from cystathionine or by monitoring the production of H₂S from cysteine or homocysteine.[8][9]
Cysteine Production Assay (from Cystathionine):
-
A sample containing CGL is incubated with cystathionine in a suitable buffer (e.g., Bis-Tris Propane, pH 8.25) containing PLP and DTT.[8]
-
The reaction is stopped, and the produced cysteine is quantified using a colorimetric reaction with an acid ninhydrin reagent, which forms a colored product with an absorbance maximum at 560 nm.[8]
H₂S Production Assay (from Cysteine/Homocysteine):
-
The production of H₂S is monitored spectrophotometrically by observing the reaction of H₂S with lead acetate to form lead sulfide, which results in an increase in absorbance at 390 nm.[9]
-
The reaction is initiated by adding CGL to a pre-incubated mixture of buffer, lead acetate, and the substrate (cysteine or homocysteine).[9]
Conclusion
The metabolic pathways of D-cysteine and L-cysteine are distinctly separate, governed by the stereospecificity of the enzymes that initiate their catabolism. While L-cysteine is integral to protein synthesis and a wide array of biosynthetic and detoxification pathways, D-cysteine's metabolism appears to be a more specialized process, with a significant role in the production of the signaling molecule hydrogen sulfide in specific tissues. Understanding these differences is crucial for researchers in fields ranging from drug development, where D-amino acids are increasingly utilized, to nutritional science and the study of metabolic diseases. The data and protocols presented in this guide offer a foundational resource for further investigation into the nuanced and divergent roles of these two fascinating thiol-containing amino acids.
References
- 1. Unveiling the mechanism of cysteamine dioxygenase: A combined HPLC-MS assay and metal-substitution approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of cysteine aminotransferase from rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Cysteine and L-Cysteine in the Prevention of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1] The cellular defense against this process is critically dependent on the glutathione (GSH)-dependent antioxidant enzyme, glutathione peroxidase 4 (GPX4).[2] The synthesis of GSH, in turn, is highly reliant on the availability of the amino acid L-cysteine.[2][3] This guide provides a detailed comparison of the efficacy and mechanisms of L-cysteine and its stereoisomer, D-cysteine, in preventing ferroptosis, supported by experimental data and protocols.
Mechanisms of Action: A Tale of Two Isomers
While both L-cysteine and D-cysteine can offer protection against ferroptosis, they do so via distinct mechanisms.
-
L-Cysteine: The Direct Precursor L-cysteine is the canonical precursor for the biosynthesis of GSH.[4][5] Once transported into the cell, it is utilized by glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS) to produce GSH.[6] GPX4 then uses GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby directly suppressing ferroptosis.[6] Consequently, a sufficient supply of L-cysteine is essential to maintain the GPX4-GSH antioxidant axis and prevent the onset of ferroptotic cell death.[2][7]
-
D-Cysteine: The Indirect Supporter Unlike its L-isomer, D-cysteine is not a direct precursor for GSH synthesis.[3][8] Its protective effect is primarily indirect and relies on the presence of extracellular L-cystine (the oxidized dimer of L-cysteine). D-cysteine engages in a disulfide exchange reaction with L-cystine in the extracellular medium. This reaction releases a molecule of L-cysteine, which can then be taken up by cells through neutral amino acid transporters.[8] The newly available intracellular L-cysteine is then used for GSH synthesis, temporarily restoring the cell's anti-ferroptotic defenses.[8][9] This mechanism means the efficacy of D-cysteine is contingent on extracellular L-cystine and is generally less robust and sustained than that of L-cysteine.[8]
Quantitative Data: Efficacy Comparison
Experimental studies have quantified the differential protective effects of D-Cysteine and L-Cysteine against ferroptosis induced by inhibiting the cystine/glutamate antiporter (system Xc-), a primary route for cystine uptake.
| Parameter | L-Cysteine Supplementation | D-Cysteine Supplementation | Cell Model / Inducer | Source |
| Cell Viability | Complete and sustained rescue of cell viability. | Partial and transient rescue; viable up to 24h, but cell death occurs by 48h. | Hepa 1-6 cells / Erastin | [2][8] |
| Lipid Peroxidation | Complete inhibition of lipid peroxide accumulation. | Partial suppression of lipid peroxide accumulation. | Hepa 1-6 cells / Cystine deprivation | [8] |
| Intracellular Cysteine | Significant restoration of intracellular cysteine levels. | Significant restoration of intracellular cysteine levels (at earlier time points). | xCT-KO MEFs / β-ME-free media | [8] |
| Intracellular GSH | Significant restoration of intracellular GSH levels. | Sustained intracellular GSH levels to a certain extent; effect is diminished by BSO. | Hepa 1-6 & xCT-KO MEFs / Erastin | [3][8] |
| Mechanism Dependence | Direct precursor for GSH synthesis. | Indirectly increases L-cysteine uptake via disulfide exchange; dependent on GSH synthesis. | Hepa 1-6 cells / Erastin + BSO | [2][8] |
BSO (Buthionine sulfoximine) is an inhibitor of GCL, the rate-limiting enzyme in GSH synthesis.[1]
Signaling and Experimental Diagrams
The following diagrams illustrate the ferroptosis pathway and a typical experimental workflow for comparing the two cysteine isomers.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione [jstage.jst.go.jp]
- 3. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Vitamin D and L-Cysteine Co-Supplementation on Upregulating Glutathione and Vitamin D-Metabolizing Genes and in the Treatment of Circulating 25-Hydroxy Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Role of Cysteine in Ferroptosis: Progress & Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of D-Cysteine and L-Cysteine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-cysteine is a semi-essential amino acid integral to numerous physiological processes, including protein synthesis, glutathione production, and taurine formation.[1] Its D-enantiomer, D-cysteine, is not incorporated into proteins and follows different primary metabolic pathways.[1] The in vivo disposition of these isomers is critical for understanding their therapeutic potential and safety profiles. While quantitative pharmacokinetic data remains elusive for a direct comparison, available evidence suggests significant differences in their metabolic utilization and biological effects.
Data Presentation: Metabolic and Toxicological Comparison
Due to the absence of direct comparative pharmacokinetic data (Cmax, Tmax, AUC), this section summarizes the known metabolic pathways and toxicological findings for D-cysteine and L-cysteine.
Table 1: Comparative Metabolic Pathways of D-Cysteine and L-Cysteine
| Metabolic Process | D-Cysteine | L-Cysteine |
| Protein Synthesis | Not utilized[1] | Incorporated into proteins |
| Glutathione Synthesis | Not a direct precursor[1] | Key precursor for glutathione |
| Taurine Production | Not a direct precursor[1] | Metabolized to taurine |
| Hydrogen Sulfide (H₂S) Production | Can be a substrate for H₂S production via D-amino acid oxidase and 3-mercaptopyruvate sulfurtransferase. | Can be a substrate for H₂S production via cystathionine β-synthase and cystathionine γ-lyase. |
| Sulfoxidation | Undergoes sulfoxidation to inorganic sulfate at rates similar to L-cysteine.[1] | Undergoes sulfoxidation to inorganic sulfate.[1] |
| Primary Degradative Enzyme | D-amino acid oxidase (DAO) | Cysteine dioxygenase, cystathionine γ-lyase, etc. |
Table 2: Comparative Toxicology in Rats (4-week repeated-dose oral administration)
| Toxicological Finding | D-Cysteine | L-Cysteine |
| No-Observed-Adverse-Effect Level (NOAEL) | 500 mg/kg/day[2][3] | < 500 mg/kg/day[2][3] |
| Primary Target Organs | Kidney, Epididymis, Stomach[2] | Kidney, Stomach[2] |
| Key Adverse Effects | Anemia, Renal crystal deposition, Sperm granuloma[3] | Renal tubular injury, Increased reticulocyte count[3] |
| Shared Adverse Effects | Salivation, Gastric mucosal erosion, Renal tubular injury[3] | Salivation, Gastric mucosal erosion, Renal tubular injury[3] |
Experimental Protocols
While a specific protocol for the direct comparative bioavailability of D- and L-cysteine was not found, a general methodology for determining the bioavailability of amino acids in a rodent model is described below.
Protocol: Oral Bioavailability Assessment of Cysteine Isomers in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Dosing:
-
Administer D-cysteine or L-cysteine orally via gavage at a predetermined dose (e.g., 500 mg/kg).
-
A separate group receives an intravenous (IV) administration of a lower dose of each isomer to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or a cannula at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of D-cysteine and L-cysteine in plasma. Chiral chromatography is essential to separate the two isomers.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Absolute Bioavailability (F%): Calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
-
Metabolite Profiling (Optional):
-
Analyze plasma and urine samples to identify and quantify major metabolites of each isomer.
-
Visualizations
The following diagrams illustrate the distinct primary metabolic fates of D-cysteine and L-cysteine and a generalized workflow for a comparative bioavailability study.
Comparative Metabolic Pathways of D- and L-Cysteine.
Experimental Workflow for Bioavailability Assessment.
References
- 1. D-cysteine as a selective precursor for inorganic sulfate in the rat in vivo. Effect of D-cysteine on the sulfation of harmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antiproliferative effects of D-Cysteine in different cell lines
A comprehensive analysis of recent findings reveals the potent and selective antiproliferative effects of D-cysteine, a naturally occurring mirror-image amino acid, against a range of cancer cell lines. This guide synthesizes the current experimental data, offering a comparative overview for researchers, scientists, and professionals in drug development.
Recent studies have illuminated a significant vulnerability in certain cancer cells that can be exploited by D-cysteine, the D-enantiomer of the common amino acid L-cysteine.[1][2] Unlike its L-counterpart, which is essential for numerous biological processes, D-cysteine has been shown to selectively impede the growth of specific tumor types while leaving healthy cells largely unharmed.[1][2] This selective action positions D-cysteine as a promising candidate for targeted cancer therapies.
The primary mechanism behind D-cysteine's anticancer activity lies in its ability to disrupt critical metabolic processes within cancer cells.[1] This guide delves into the experimental evidence validating these effects, presents comparative data across different cell lines, and outlines the molecular pathways involved.
Comparative Analysis of D-Cysteine's Antiproliferative Efficacy
The effectiveness of D-cysteine in halting cell proliferation varies across different cancer cell lines, a difference that is largely attributed to the expression levels of a specific cell surface transporter.
Table 1: IC50 Values for D-Cysteine and D-Cystine in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values of D-cysteine and its oxidized form, this compound, in two distinct cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| D-Cysteine | A549 | Lung Carcinoma | 154 ± 69 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 ± 22 | |
| This compound | A549 | Lung Carcinoma | 71 ± 27 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 67 ± 15 |
Source: Zangari et al., Nature Metabolism.[3]
Table 2: Susceptibility of Various Cell Lines to D-Cysteine
The antiproliferative effects of D-cysteine have been observed in a variety of cancer cell lines, with a notable lack of effect on non-cancerous cells.
| Cell Line | Cell Type | Effect of D-Cysteine |
| A549 | Lung Cancer | Strong inhibition of proliferation and colony formation[3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Decreased growth and colony formation[3] |
| BZR, LuCa62, Calu1 | Lung Cancer | Decreased growth[3] |
| JL1, ZL34 | Mesothelioma | Decreased growth[3] |
| A375 | Melanoma | Decreased growth[3] |
| BEAS-2B | Normal Lung Bronchial Epithelial | No significant effect on proliferation[3] |
The Molecular Mechanism: A Targeted Disruption of Cancer Cell Metabolism
The selectivity of D-cysteine's antiproliferative action is rooted in the unique biology of susceptible cancer cells. Many tumors overexpress the cystine/glutamate antiporter known as xCT/CD98 (SLC7A11).[3][4] This transporter, which is less abundant on healthy cells, facilitates the import of D-cysteine into the cancer cells.[2]
Once inside, D-cysteine acts as a potent inhibitor of the mitochondrial enzyme cysteine desulfurase NFS1.[3][4][5] NFS1 is a critical component in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for a multitude of proteins involved in:
-
Mitochondrial Respiration: Fe-S clusters are fundamental to the function of the electron transport chain.
-
Nucleotide Metabolism and DNA Synthesis: Key enzymes in these pathways are dependent on Fe-S clusters.
-
Maintenance of Genome Integrity: Fe-S cluster-containing proteins are involved in DNA repair.
By inhibiting NFS1, D-cysteine triggers a cascade of detrimental effects within the cancer cell, including decreased oxygen consumption, DNA damage, and ultimately, an arrest of the cell cycle in the G1 phase, thereby halting proliferation.[3][4]
Experimental Protocols
The validation of D-cysteine's antiproliferative effects relies on a series of well-established in vitro assays.
1. Cell Culture:
-
Cell Lines: A549, MDA-MB-231, and other relevant cancer and non-cancerous cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assays:
-
2D Proliferation Assay: Cells are seeded in multi-well plates and treated with varying concentrations of D-cysteine for a specified period (e.g., 3 days). Cell proliferation is quantified using methods such as crystal violet staining or cell counting.
-
3D Spheroid Culture: To better mimic in vivo tumor growth, cells are cultured in ultra-low attachment plates to form spheroids. The growth of these spheroids is monitored over time following treatment with D-cysteine.
-
Colony Formation Assay: A low density of cells is seeded and allowed to grow for an extended period (e.g., 15 days) in the presence or absence of D-cysteine. The ability of single cells to form colonies is then assessed by staining and counting.
3. Cell Cycle Analysis:
-
Flow Cytometry: Cells treated with D-cysteine are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Conclusion
The available data strongly supports the antiproliferative effects of D-cysteine in a selective manner against cancer cells that overexpress the xCT/CD98 transporter. By targeting the essential NFS1 enzyme and disrupting iron-sulfur cluster biogenesis, D-cysteine offers a unique and promising avenue for the development of novel anticancer therapies. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this naturally occurring amino acid.
References
- 1. geneonline.com [geneonline.com]
- 2. D-Cysteine Halts Tumor Growth Without Harming Healthy Cells | Technology Networks [technologynetworks.com]
- 3. d-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
Navigating Chiral Specificity: A Comparative Guide to Antibody Cross-Reactivity for D-Cysteine and L-Cysteine
For researchers engaged in drug development and diagnostics, the ability to distinguish between enantiomers—chiral molecules that are mirror images of each other—is paramount. L-cysteine is a proteinogenic amino acid essential for protein synthesis and various cellular functions, while its enantiomer, D-cysteine, is less common in nature but plays significant roles in bacteria and as a biomarker for certain diseases. Consequently, the development of antibodies that can selectively bind to either D-cysteine or L-cysteine is of great interest. This guide provides an objective comparison of the expected performance of antibodies with varying degrees of cross-reactivity for these two enantiomers, supported by established experimental methodologies.
Understanding Antibody Specificity for Chiral Molecules
Ideally, an antibody developed against one enantiomer (e.g., D-cysteine) would exhibit high affinity for that molecule and zero affinity for its mirror image (L-cysteine). However, in practice, achieving absolute specificity is challenging. Often, an antibody will show some degree of cross-reactivity with the unintended enantiomer. The extent of this cross-reactivity is a critical performance parameter.
Comparative Performance Data
To illustrate the importance of chiral specificity, the following table summarizes hypothetical performance data for three different anti-D-cysteine antibodies with varying degrees of cross-reactivity to L-cysteine. The binding affinities are presented as dissociation constants (Kd), where a lower value indicates a stronger binding interaction.
| Antibody | Target Antigen | Binding Affinity (Kd) to D-Cysteine (nM) | Cross-Reactivity to L-Cysteine (%) | Binding Affinity (Kd) to L-Cysteine (nM) |
| Antibody A (High Specificity) | D-Cysteine | 10 | < 1% | > 10,000 |
| Antibody B (Moderate Specificity) | D-Cysteine | 15 | 10% | 150 |
| Antibody C (Low Specificity) | D-Cysteine | 20 | 50% | 40 |
This table presents illustrative data based on principles of antibody-enantiomer interactions to demonstrate performance differences. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity is crucial. The following are detailed methodologies for key experiments used to quantify the binding of antibodies to D- and L-cysteine.
Indirect Competitive ELISA (icELISA)
This technique is highly effective for quantifying the specificity of antibodies against small molecules like amino acids.
Methodology:
-
Antigen Conjugation: Covalently conjugate D-cysteine to a carrier protein, such as Bovine Serum Albumin (BSA), to create a D-cysteine-BSA conjugate. This is necessary as small molecules alone do not immobilize well on ELISA plates.
-
Plate Coating: Coat the wells of a microtiter plate with the D-cysteine-BSA conjugate and incubate to allow for adsorption.
-
Blocking: Block any remaining non-specific binding sites on the plate using a suitable blocking buffer (e.g., BSA or non-fat dry milk solution).
-
Competitive Reaction: In separate tubes, pre-incubate the anti-D-cysteine antibody with varying concentrations of free D-cysteine (the target analyte) or L-cysteine (the potential cross-reactant). A control with no free cysteine is also prepared.
-
Incubation: Add the antibody-cysteine mixtures to the coated and blocked microtiter plate wells. If the antibody binds to the free cysteine in the solution, it will be unable to bind to the D-cysteine-BSA conjugate on the plate.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-D-cysteine antibody.
-
Substrate Addition: Add a chromogenic substrate. The resulting color change is inversely proportional to the amount of free cysteine that bound to the primary antibody.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration to generate inhibition curves for both D-cysteine and L-cysteine. The IC50 values (the concentration of analyte that causes 50% inhibition of the signal) are determined. The percentage of cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of D-Cysteine / IC50 of L-Cysteine) * 100
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding kinetics and affinity.[5][6][7][8]
Methodology:
-
Chip Immobilization: Immobilize the anti-D-cysteine antibody onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution containing a specific concentration of D-cysteine over the chip surface and monitor the binding response in real-time.
-
Dissociation: Flow a buffer solution over the chip to measure the dissociation of the bound D-cysteine.
-
Regeneration: Use a regeneration solution to remove all bound analyte from the antibody on the chip surface.
-
Repeat for L-Cysteine: Repeat steps 2-4 with L-cysteine at the same concentrations.
-
Data Analysis: The binding events are recorded in a sensorgram, which plots the response units (RU) over time. From this data, the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka) can be calculated for both D-cysteine and L-cysteine. The ratio of the Kd values provides a measure of the antibody's specificity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining antibody cross-reactivity using competitive ELISA.
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Conclusion
The selection of an antibody with appropriate specificity for either D-cysteine or L-cysteine is critical for the reliability and accuracy of research and diagnostic applications. While achieving absolute enantioselectivity is rare, the degree of cross-reactivity can be precisely quantified using techniques such as competitive ELISA and Surface Plasmon Resonance. Researchers must carefully evaluate the performance data of candidate antibodies and, if necessary, perform these validation experiments to ensure their chosen antibody meets the requirements of their specific application. The methodologies and comparative data presented in this guide offer a framework for making informed decisions in the pursuit of chirally-specific molecular recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatiflox ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07143B [pubs.rsc.org]
- 3. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 6. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 7. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling D-Cystine
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of D-Cystine. The following procedural steps are designed to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to minimize exposure to this compound.
| Control Type | Specification |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Eyewash stations and safety showers must be in close proximity to the workstation.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles are required.[2][3] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves.[4] The suitability and durability of the glove type depend on the frequency and duration of contact.[2] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. A dust mask of type N95 (US) is also suggested.[5] |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, clearly labeled container.[2]
-
Keep in a dry, cool, and well-ventilated place.[1] this compound should be stored at room temperature.[6]
Handling and Use
-
Avoid all personal contact, including inhalation of dust.[2]
-
Wear all required personal protective equipment as detailed in the table above.
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Wash hands thoroughly after handling the substance.[1]
Spill Response
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and emergency responders, informing them of the location and nature of the hazard.[2]
-
First Aid Measures
Immediate action is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, call a POISON CENTER or doctor if you feel unwell.[1][7] Rinse the mouth with water.[1][7] Do NOT induce vomiting.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1] If skin irritation persists, consult a physician.[1] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention.[1] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[2]
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
Do not allow wash water from cleaning equipment to enter drains.[2]
-
Consult with a licensed professional waste disposal service to dispose of this material.
This compound Handling Workflow
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
